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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 4,4-Difluoro-1-methylpiperidin-3-amine

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 4,4-Difluoro-1-methylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 4,4-Difluoro-1-methylpiperidin-3-amine represents a high-value "chimeric" building block that merges the metabolic stability of fluorinated scaffolds with the tunable basicity of the piperidine ring.

This guide provides an in-depth physicochemical analysis of this molecule, focusing on the "Fluorine Effect" —specifically how the gem-difluoro substitution at the C4 position modulates the pKa of the adjacent amine (C3) and the ring nitrogen (N1). We present a validated structural profile, predicted and experimental property ranges, and robust protocols for synthesis and characterization, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Chemical Identity & Structural Analysis[1][2]

This molecule exists primarily as a building block in its salt form (dihydrochloride) to ensure stability against oxidation and polymerization.

AttributeDetail
IUPAC Name 4,4-Difluoro-1-methylpiperidin-3-amine
Common Name 3-Amino-4,4-difluoro-1-methylpiperidine
CAS Number 2387597-66-0 (Dihydrochloride salt)
Molecular Formula C₆H₁₂F₂N₂ (Free base)
Molecular Weight 150.17 g/mol (Free base); 223.09 g/mol (2HCl salt)
SMILES CN1CCC(F)(F)C(N)C1
Stereochemistry Contains one chiral center at C3.[1][2][3] Often supplied as a racemate or enantiopure (R/S) isomers.
Conformational Analysis: The Fluorine Gauche Effect

Unlike non-fluorinated piperidines, the 4,4-difluoro analog exhibits distinct conformational preferences driven by the gauche effect and electrostatic interactions.

  • Dipole Alignment: In the protonated state, the C–F bonds tend to align antiparallel to the N–H bonds to minimize dipole repulsion.

  • Axial Preference: The fluorine atoms at C4 induce a preference for the C3-amine substituent to adopt an equatorial orientation to minimize 1,3-diaxial interactions, although this is tunable based on protonation state.

Physicochemical Properties: The "Fluorine Effect"[7]

The core utility of this molecule lies in its altered basicity and lipophilicity compared to 1-methylpiperidin-3-amine.

Basicity Modulation (pKa)

Fluorine is the most electronegative element (Pauling scale 3.98). Its introduction creates a strong inductive effect (


) that pulls electron density away from basic nitrogen centers, lowering their pKa.
  • Exocyclic Amine (C3-NH₂): The 4,4-difluoro group is beta (

    
    )  to the C3 amine. This proximity exerts a powerful base-weakening effect.
    
    • Standard Primary Amine pKa: ~10.5[4]

    • 
      -Difluoro Effect:
      
      
      
      pKa
      
      
      -2.0 to -2.5 units.
    • Predicted pKa (C3):~7.8 – 8.3

  • Ring Nitrogen (N1-Me): The 4,4-difluoro group is gamma (

    
    )  to the ring nitrogen. The effect is weaker but measurable.
    
    • N-Methylpiperidine pKa: ~10.1

    • 
      -Difluoro Effect:
      
      
      
      pKa
      
      
      -1.0 to -1.5 units.
    • Predicted pKa (N1):~8.5 – 9.0

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the singly protonated or neutral state, unlike the non-fluorinated analog which is fully ionized. This improves membrane permeability.

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic ("polar hydrophobicity"), the reduction in pKa dominates the LogD profile.

  • LogP (Neutral): ~0.8 – 1.1 (Slightly higher than non-fluorinated due to C-F hydrophobicity).

  • LogD (pH 7.4): Higher than the non-fluorinated analog because a larger fraction of the molecule is neutral.

Electronic Effects Diagram

The following diagram illustrates the inductive withdrawal pathways affecting the basic centers.

G Figure 1: Electronic Modulation of Basic Centers by Gem-Difluoro Substitution F_group 4,4-Difluoro Group (Strong Electron Withdrawal) C3_Amine C3-Primary Amine (Beta Position) F_group->C3_Amine Strong Inductive Effect (-I) ΔpKa ~ -2.5 N1_Ring N1-Tertiary Amine (Gamma Position) F_group->N1_Ring Moderate Inductive Effect (-I) ΔpKa ~ -1.5 pKa_Effect pKa Reduction (Basicity Modulation) C3_Amine->pKa_Effect Result: pKa ~8.0 (Physiological Relevance) N1_Ring->pKa_Effect Result: pKa ~8.8 (Reduced Ionization)

Synthetic Accessibility & Manufacturing

Since direct fluorination of the amine is difficult, the synthesis typically proceeds via a Curtius Rearrangement or Reductive Amination on a pre-fluorinated scaffold.

Recommended Synthetic Route

Starting Material: 1-Boc-4-piperidone (Commercially available).

  • Step 1: Enamine Formation & Fluorination.

    • React 1-Boc-4-piperidone with pyrrolidine to form the enamine.

    • Treat with electrophilic fluorinating agent (Selectfluor®) to install fluorine. Note: Achieving gem-difluoro specifically at C4 often requires deoxofluorination of a 4-oxo intermediate or starting with 4,4-difluoropiperidine derivatives.

    • Alternative (Better): Start with 1-Boc-4,4-difluoropiperidine-3-carboxylic acid .

  • Step 2: Curtius Rearrangement (from Carboxylic Acid).

    • Activate the carboxylic acid (DPPA/TEA or mixed anhydride).

    • Thermal rearrangement to isocyanate.

    • Hydrolysis to the primary amine.

  • Step 3: Methylation & Deprotection.

    • Reductive methylation of the ring nitrogen (if not already methylated) using Formaldehyde/NaBH(OAc)₃.

    • Boc-deprotection (HCl/Dioxane) to yield the dihydrochloride salt.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include internal validation steps.

Protocol: Potentiometric pKa Determination

Objective: Accurately determine the pKa of both basic centers.

Reagents:

  • Compound: 5 mg of 4,4-Difluoro-1-methylpiperidin-3-amine 2HCl.

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: 0.15 M KCl (aqueous) to maintain ionic strength.

Workflow:

  • Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.00 buffers. Validation: Slope must be >98%.[4]

  • Dissolution: Dissolve compound in 20 mL of 0.15 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 11.0 in 0.1 pH increments.

  • Analysis: Plot the first derivative (

    
    pH/
    
    
    
    V). Identify two inflection points.
    • Point 1 (lower pH): Corresponds to the N1 ring nitrogen (less basic due to gamma-F).

    • Point 2 (higher pH): Corresponds to the C3 amine.

    • Note: Due to overlapping pKa values (~8.0 and ~8.8), use Bjerrum plot analysis software (e.g., Hyperquad) to deconvolute the constants.

Protocol: LogD Lipophilicity Assay (Shake Flask)

Objective: Measure distribution coefficient at pH 7.4.

Workflow:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturation of Octanol with PBS and PBS with Octanol (mutually saturated).

  • Equilibration: Dissolve compound in the aqueous phase (PBS). Measure UV absorbance (

    
    ).
    
  • Partitioning: Add equal volume of Octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure UV absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Mass balance check. Extract octanol phase and measure to ensure recovery >95%.

Applications in Medicinal Chemistry

Metabolic Blocking

The C4 position in piperidines is a metabolic "hotspot" for oxidation by Cytochrome P450 (CYP) enzymes.

  • Mechanism: C-H bond oxidation to C-OH.

  • Solution: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). Substitution at C4 blocks this clearance pathway, extending half-life (

    
    ).
    
Bioisosterism

This scaffold serves as a bioisostere for:

  • 3-Aminopiperidine: Reduced basicity improves blood-brain barrier (BBB) penetration.

  • Morpholine: Similar lipophilicity but offers a vector (the amine) for further functionalization.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • BLD Pharm. (2025). "Product Datasheet: 4,4-Difluoro-1-methylpiperidin-3-amine dihydrochloride (CAS 2387597-66-0)." Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Piperidine Building Blocks

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug discovery. The piperidine scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its susceptibility to metabolism, however, often presents a significant hurdle. Strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tactic to mitigate these metabolic liabilities. This guide provides an in-depth exploration of the metabolic stability of fluorinated piperidine building blocks, from fundamental principles to practical experimental protocols.

The Piperidine Motif and the Fluorine Advantage in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in a vast array of pharmaceuticals. Its prevalence stems from its ability to confer desirable physicochemical properties, such as improved solubility and the capacity to engage in crucial hydrogen bonding interactions with biological targets. However, the very nature of its structure also renders it susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[1]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in medicinal chemistry.[2] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can profoundly alter the local electronic environment.[3][4] In the context of metabolic stability, the strategic placement of fluorine can block sites of oxidative metabolism, thereby enhancing a drug candidate's half-life and oral bioavailability.[1][5]

Why Fluorinate Piperidines?

The primary rationale for fluorinating piperidine rings is to enhance metabolic stability.[6] Unsubstituted piperidines often undergo oxidation at positions alpha or beta to the nitrogen atom, leading to rapid clearance and potentially the formation of reactive metabolites.[7] By replacing a hydrogen atom with a metabolically robust fluorine atom at these "soft spots," chemists can effectively shield the molecule from enzymatic attack.[5] This bioisosteric replacement can lead to:

  • Increased Half-Life: By slowing the rate of metabolism, the drug remains in circulation for a longer period, potentially allowing for less frequent dosing.[5]

  • Improved Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation after oral administration.[5]

  • Modulation of Physicochemical Properties: Fluorination can also influence a compound's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, and target engagement.[8][9]

Understanding the Metabolic Landscape of Piperidines

The metabolic fate of piperidine-containing drugs is predominantly governed by Phase I oxidation reactions catalyzed by CYP enzymes. A comprehensive understanding of these pathways is crucial for the rational design of metabolically stable analogues.

Key Metabolic Pathways of the Piperidine Ring

The primary sites of metabolic attack on the piperidine ring are the carbon atoms adjacent (α) and further (β and γ) to the nitrogen atom. Common metabolic transformations include:

  • α-Carbon Hydroxylation: This is a frequent metabolic pathway, leading to the formation of an unstable carbinolamine that can subsequently ring-open to an amino aldehyde.

  • β- and γ-Carbon Hydroxylation: Oxidation at these positions leads to the formation of more stable hydroxylated metabolites.

  • N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond can occur.

  • Ring Contraction: In some cases, metabolism can lead to the contraction of the piperidine ring to a pyrrolidine derivative.[10][11][12]

A pivotal intermediate in many of these transformations is the formation of an iminium ion.[7] This reactive species can be further oxidized or undergo other transformations, contributing to the diversity of observed metabolites.

Figure 1: Key Metabolic Pathways of Piperidine Piperidine Piperidine Ring Iminium Iminium Ion Intermediate Piperidine->Iminium CYP450 Oxidation Alpha_Hydroxylation α-Hydroxylation Iminium->Alpha_Hydroxylation Beta_Hydroxylation β/γ-Hydroxylation Iminium->Beta_Hydroxylation Ring_Opening Ring Opening Alpha_Hydroxylation->Ring_Opening Hydroxylated_Metabolite Hydroxylated Metabolite Beta_Hydroxylation->Hydroxylated_Metabolite

Caption: Figure 1: Key Metabolic Pathways of Piperidine.

The Impact of Fluorination on Metabolic Pathways

The introduction of fluorine can significantly alter the metabolic profile of a piperidine-containing molecule. The high bond dissociation energy of the C-F bond compared to the C-H bond makes it resistant to homolytic cleavage by CYP enzymes.[13]

  • Blocking Metabolic Soft Spots: Placing a fluorine atom at a metabolically labile position, such as the α- or β-carbon, can effectively prevent hydroxylation at that site.[5] This is the most direct and common strategy for enhancing metabolic stability.

  • Altering Enzyme-Substrate Interactions: Fluorine's electronegativity can influence the binding affinity and orientation of the substrate within the active site of a metabolizing enzyme.[14] This can lead to a shift in the preferred site of metabolism or a general decrease in the overall rate of metabolism.

  • Modulating Acidity/Basicity: Fluorine substitution can lower the pKa of the piperidine nitrogen, which can affect its interaction with enzymes and transporters.[9]

It is important to note, however, that while fluorine is often used to block metabolism, in some contexts, defluorination can occur, potentially leading to the formation of reactive metabolites.[13] Therefore, a thorough metabolic investigation is always warranted.

Experimental Assessment of Metabolic Stability

The in vitro evaluation of metabolic stability is a critical step in the drug discovery process, providing essential data for lead optimization and candidate selection.[15] The two most common assays employed are the microsomal stability assay and the hepatocyte stability assay.[16][17]

Liver Microsomal Stability Assay

This assay utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes, the primary drivers of Phase I metabolism.[18] It is a relatively high-throughput and cost-effective method for assessing the intrinsic clearance of a compound due to oxidative metabolism.[19]

3.1.1. Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)[18]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Positive control compounds (e.g., compounds with known high and low clearance)

  • Ice-cold acetonitrile or methanol containing an internal standard (for quenching the reaction and protein precipitation)[21]

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[22]

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.

  • Incubation: In a 96-well plate, pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[19]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[22][23]

Figure 2: Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Compound Prepare Test Compound Working Solution Incubate Incubate Compound with Microsomes at 37°C Prep_Compound->Incubate Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate with NADPH Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench with Cold Acetonitrile & Internal Standard Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Figure 2: Microsomal Stability Assay Workflow.

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[24][25] This provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.[26][27]

3.2.1. Experimental Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator (37°C, 5% CO₂)[27]

  • Centrifuge

  • LC-MS/MS system[26]

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium. Determine cell viability and density.

  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension.

  • Initiation: Add the test compound to the hepatocyte suspension to start the incubation. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and quench the reaction by adding ice-cold acetonitrile with an internal standard.[27]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound over time.[27]

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

  • Half-Life (t½): The time it takes for the concentration of the parent compound to decrease by 50%. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a linear regression. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).[24]

  • Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the experimental conditions (e.g., protein concentration or cell density).[24][28]

These in vitro data can then be used in various models to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.[17]

Table 1: Representative Metabolic Stability Data for Fluorinated Piperidines

CompoundFluorine PositionMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro CLint (µL/min/mg protein)
Piperidine-A (Parent)None152546.2
2-Fluoro-Piperidine-A2-position> 60> 120< 11.5
3-Fluoro-Piperidine-A3-position457015.4
4-Fluoro-Piperidine-A4-position> 60> 120< 11.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The data clearly illustrates that the introduction of fluorine at the 2- and 4-positions significantly increases the metabolic stability of the parent compound, as evidenced by the longer half-lives and lower intrinsic clearance values. Fluorination at the 3-position also confers an improvement in stability, albeit to a lesser extent.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperidine building blocks is a well-established and highly effective strategy for enhancing metabolic stability in drug discovery. By understanding the fundamental metabolic pathways of the piperidine ring and the profound influence of fluorination, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of these compounds, enabling data-driven decisions in the lead optimization process.

As our understanding of drug metabolism continues to evolve, so too will the strategies for designing metabolically robust compounds. The continued development of novel fluorination methodologies and more predictive in vitro and in silico models will further empower drug discovery teams to overcome the challenges of metabolic instability and deliver safer, more effective medicines.

References

  • Mori, M. A., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. Available at: [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Available at: [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]

  • Domainex. Hepatocyte Stability Assay. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-72. Available at: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

  • Anonymous. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 15(1), 1-10. Available at: [Link]

  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. Available at: [Link]

  • Meanwell, N. A. (2012, May 7). Application of Bioisosteres in Drug Design. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Cyprotex. Hepatocyte Stability. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available at: [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(8), 1101-1103. Available at: [Link]

  • Bienta. Hepatocyte Stability (mouse, rat). Available at: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available at: [Link]

  • Dzyuba, S. V., et al. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry, 43(18), 5492-5501. Available at: [Link]

  • Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of separation science, 38(13), 2270-8. Available at: [Link]

  • ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Jones, B. R., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. The Analyst, 138(1), 9-21. Available at: [Link]

  • ResearchGate. Application of the all-cis-(multi)fluorinated piperidine building.... Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

  • Korfmacher, W. A. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Baruch S. Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available at: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Gill, A. G., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters, 12(11), 1664-1673. Available at: [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available at: [Link]

  • Stepan, A. F., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Future medicinal chemistry, 13(12), 1145-1166. Available at: [Link]

  • Jackson, J. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International journal of molecular sciences, 24(13), 10839. Available at: [Link]

  • University of Cambridge. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available at: [Link]

Sources

Foundational

Technical Whitepaper: 4,4-Difluoro-1-methylpiperidin-3-amine in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles has revolutionized lead optimization. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles has revolutionized lead optimization. As a Senior Application Scientist, I frequently leverage 4,4-Difluoro-1-methylpiperidin-3-amine as a privileged building block to overcome pharmacokinetic bottlenecks. This technical guide explores the physicochemical causality, structural utility, and experimental handling of this specific fluorinated piperidine scaffold, providing drug development professionals with actionable, self-validating methodologies for its integration into novel therapeutics.

Physicochemical Profiling & Structural Causality

The utility of 4,4-Difluoro-1-methylpiperidin-3-amine stems directly from the stereoelectronic effects of its gem-difluoro moiety.

Quantitative Chemical Data

Below is the consolidated chemical data for both the free base and the commonly utilized dihydrochloride salt form:

PropertyValue
Chemical Name 4,4-Difluoro-1-methylpiperidin-3-amine
CAS Registry Number (Free Base) 1781798-41-1[1]
CAS Registry Number (Dihydrochloride) 2387597-66-0[2]
Molecular Formula (Free Base) C6H12F2N2
Molecular Weight (Free Base) 150.17 g/mol
Molecular Weight (Dihydrochloride) 223.09 g/mol [2]
SMILES CN1CCC(F)(F)C(N)C1
The Causality of Fluorination

Why do we intentionally introduce a gem-difluoro group adjacent to a primary amine? The answer lies in the modulation of basicity and metabolic stability.

  • pKa Attenuation: The highly electronegative fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive (-I) effect on the adjacent C3 primary amine[3]. This significantly lowers the pKa of the amine compared to its non-fluorinated piperidine counterpart. By reducing the basicity, the molecule is less protonated at physiological pH (7.4), which directly prevents sequestration in acidic lysosomes and improves passive membrane permeation and oral bioavailability[3].

  • Metabolic Shielding: Unsubstituted piperidines are highly susceptible to cytochrome P450-mediated oxidation, particularly at the C4 position. Substituting these vulnerable hydrogen atoms with robust carbon-fluorine bonds blocks oxidative degradation, thereby extending the compound's metabolic half-life and increasing its overall lipophilicity (LogP)[4].

Application in Neurotherapeutics: Dopamine Receptor Targeting

The 4,4-difluoropiperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery. Specifically, this core has been successfully utilized to develop highly potent and selective Dopamine 4 (D4) receptor antagonists[5].

In structure-activity relationship (SAR) studies, derivatives built upon the 4,4-difluoropiperidine ether scaffold have demonstrated exceptional binding affinities (e.g., Ki values as low as 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes such as D1, D2, D3, and D5[6]. The difluoro substitution ensures the molecule remains lipophilic enough to cross the blood-brain barrier while maintaining the precise stereoelectronic profile required for deep insertion into the D4 receptor binding pocket[5].

Pharmacological Optimization Workflow

G A Base Piperidine Scaffold B gem-Difluoro Substitution (C4 Position) A->B C pKa Reduction (Amine Basicity) B->C Inductive Effect D Metabolic Blocking (CYP450 Oxidation) B->D Steric/Electronic Shielding E Enhanced CNS Penetration & Bioavailability C->E D->E

Fig 1. Pharmacological optimization pathway driven by gem-difluoro substitution on piperidines.

Experimental Protocol: Amide Coupling Workflow

When integrating 4,4-Difluoro-1-methylpiperidin-3-amine into a larger drug scaffold via amide bond formation, standard coupling reagents (like EDC/HOBt) often fail. The Causality: The same inductive pull (-I effect) that beneficially lowers the pKa of the amine also significantly reduces its nucleophilicity. Therefore, highly reactive coupling reagents like HATU are mandatory to drive the acylation of this electronically deactivated amine.

Below is a self-validating, step-by-step methodology for coupling this amine with a target carboxylic acid.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is necessary to overcome the poor nucleophilicity of the fluorinated amine.

Step 2: Nucleophilic Addition

  • Action: Add 4,4-Difluoro-1-methylpiperidin-3-amine dihydrochloride (1.1 eq)[2] directly to the reaction mixture.

  • Causality: The excess DIPEA (3.0 eq total) is specifically calculated to neutralize the two equivalents of HCl from the dihydrochloride salt, liberating the free base in situ for nucleophilic attack.

Step 3: Self-Validation Checkpoint

  • Action: After 4 hours of stirring at room temperature, withdraw a 5 µL aliquot, dilute in 100 µL of MeCN/H2O, and analyze via LC-MS.

  • Validation Logic: A successful reaction is validated not just by the disappearance of the starting carboxylic acid, but by the presence of the [M+H]+ peak of the target amide and the absence of the HOAt ester intermediate mass. If the HOAt ester intermediate persists, the deactivated amine nucleophilicity is the limiting factor. Corrective action: Add an additional 0.5 eq of the amine and heat to 40°C for 2 hours.

Step 4: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers vigorously with 5% aqueous LiCl (or brine) to remove residual DMF.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (TEA) to prevent streaking of the basic piperidine nitrogen.

References

1.1 - Arctom[1] 2.2 - BLDpharm[2] 3.3 - Journal of Fluorine Chemistry / Tandfonline[3] 4.4 - UCD[4] 5.5 - PubMed[5] 6.6 - ChemRxiv[6]

Sources

Exploratory

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

An In-Depth Technical Guide to the Lipophilicity and LogP of 4,4-Difluoro-1-methylpiperidin-3-amine In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, valued for its ability to confe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity and LogP of 4,4-Difluoro-1-methylpiperidin-3-amine

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, valued for its ability to confer favorable pharmacokinetic properties and provide a versatile framework for molecular design.[1][2] When strategically modified, this six-membered nitrogenous heterocycle can significantly influence a compound's biological activity and disposition. The molecule 4,4-Difluoro-1-methylpiperidin-3-amine represents a confluence of three critical design elements in medicinal chemistry: the piperidine core, geminal difluorination, and N-alkylation.

Lipophilicity, a key physicochemical property, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It dictates how a compound partitions between aqueous and lipid environments, influencing everything from membrane permeability and plasma protein binding to target engagement and metabolic stability.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the lipophilicity of 4,4-Difluoro-1-methylpiperidin-3-amine, exploring the theoretical underpinnings and the practical methodologies for its determination. We will dissect the structural contributions of each functional group to its overall lipophilic character and discuss the profound implications for its potential as a drug candidate or scaffold.

Theoretical Framework: Deconstructing the Determinants of Lipophilicity

Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is almost always expressed on a logarithmic scale as LogP .[4]

LogP = log ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). However, for ionizable molecules such as 4,4-Difluoro-1-methylpiperidin-3-amine, the situation is more complex. The presence of basic amine groups means its ionization state is dependent on pH. At physiological pH (typically 7.4), a significant portion of the molecule will exist in its protonated, cationic form. The distribution coefficient (LogD) accounts for this ionization, measuring the ratio of the compound (both ionized and neutral forms) between octanol and an aqueous buffer at a specific pH.[5][6] For a basic compound, the relationship is:

LogDpH = LogP - log (1 + 10(pKa - pH)) [6]

Understanding the structural features of 4,4-Difluoro-1-methylpiperidin-3-amine is essential to predicting its LogP and LogD values:

  • Piperidine Scaffold : The parent piperidine ring is moderately lipophilic, with a LogP of approximately 0.9.[7] It provides a three-dimensional structure that can be optimized to fit into protein binding pockets.[1]

  • Geminal Difluorination : The introduction of fluorine into a molecule can have profound and sometimes counterintuitive effects. While highly electronegative, fluorine substitution on an aliphatic scaffold can increase lipophilicity.[8][9][10] This is because the C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor. The gem-difluoro group at the 4-position effectively creates a "fluorinated shield" on that face of the molecule, reducing its polarity and potentially blocking a site of metabolic oxidation by Cytochrome P450 enzymes.[8][11]

  • N-Methylation : The addition of a methyl group to the piperidine nitrogen generally increases lipophilicity by adding a hydrophobic moiety.[12][13] It also converts a secondary amine (a hydrogen bond donor) into a tertiary amine, which can alter binding interactions and conformational preferences.[12][14]

  • Primary Amine (3-amine) : This is a strongly basic and polar group. In its neutral state, it can act as a hydrogen bond donor and acceptor. However, its most significant impact on lipophilicity comes from its propensity to become protonated at physiological pH. This ionization dramatically increases aqueous solubility and results in a LogD7.4 value that is significantly lower (more hydrophilic) than the LogP of the neutral molecule.

Methodologies for LogP and LogD Determination

A dual approach combining computational prediction and experimental validation provides the most comprehensive understanding of a compound's lipophilicity.

Computational (In Silico) Prediction

In the early stages of drug discovery, computational methods offer a rapid and cost-effective means to estimate LogP.[5][15] These algorithms use fragment-based or whole-molecule approaches to calculate LogP based on the compound's structure.

Prediction Algorithm Description
ALOGPs Atom-based method using associative neural networks.
XLOGP3 Atom-based method with corrective factors for intramolecular interactions.
WLOGP Atom-type based method, a purely computational approach.
MLogP Moriguchi LogP, a regression-based model using 13 parameters.[16]
ChemAxon/ACD Labs Commercially available software suites using large databases of experimental data and fragment-based calculations.[15]

While no direct predicted values for 4,4-Difluoro-1-methylpiperidin-3-amine are readily available in public databases, we can infer from similar structures. For instance, the analogous compound 4,4-Difluoro-1-methylpiperidin-3-ol has a calculated LogP of 0.3181.[17] Given that a primary amine is generally more polar than a hydroxyl group, the LogP of the target compound is expected to be slightly lower. However, prediction algorithms can struggle with heavily fluorinated aliphatic systems due to a lack of extensive experimental data for parameterization.[18]

G cluster_workflow Computational LogP Prediction Workflow A Input: 2D/3D Molecular Structure (SMILES, SDF) B Select Prediction Algorithm (e.g., XLOGP3, ALOGPs, ChemAxon) A->B C Calculate LogP (Neutral Species) B->C D Predict pKa of Ionizable Groups B->D E Calculate LogD at Physiological pH (7.4) C->E D->E F Output: Predicted Lipophilicity Profile (LogP and LogD) E->F

Caption: Workflow for in silico prediction of LogP and LogD.

Experimental Determination

Experimental measurement is the definitive standard for determining lipophilicity. Several robust methods are available, each with its own advantages.

This classic method directly measures the partitioning of the compound between n-octanol and water.[4]

Methodology:

  • Preparation: Prepare a stock solution of 4,4-Difluoro-1-methylpiperidin-3-amine in a suitable solvent (e.g., DMSO). Prepare n-octanol pre-saturated with water and water pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water (typically a 1:1 ratio).

  • Equilibration: Vigorously shake or stir the mixture for a sufficient period (e.g., 1-24 hours) at a constant temperature (25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a precise volume from each layer. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as LC-MS or GC-MS, by comparing against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log (Concentration_octanol / Concentration_water). For LogD, substitute water with a buffer of the desired pH (e.g., PBS at pH 7.4).

This technique is exceptionally well-suited for fluorinated compounds, offering a direct and often simpler measurement without requiring chromatographic separation or UV chromophores.[4][19]

Methodology:

  • Sample Preparation: In a standard NMR tube, add a known volume of deuterated water (D₂O) or a deuterated buffer (for LogD). Add an equal volume of n-octanol-d₁₈. Add a small, known quantity of 4,4-Difluoro-1-methylpiperidin-3-amine.

  • Equilibration: Vigorously vortex the NMR tube for several minutes to ensure thorough mixing and partitioning. Allow the sample to stand until two clear layers separate.

  • NMR Acquisition: Acquire a 19F NMR spectrum of the sample. The spectrum will show two distinct signals (or sets of signals) corresponding to the compound dissolved in the aqueous layer and the octanol layer.

  • Quantification: Integrate the area of the 19F signal corresponding to the compound in the octanol phase (Ioct) and the aqueous phase (Iaq).

  • Calculation: The LogP is calculated directly from the ratio of the integrals, adjusted for the volume of each phase (Voct and Vaq): LogP = log ((I_oct / V_oct) / (I_aq / V_aq)).

G cluster_workflow Experimental LogP Determination Workflow A Compound Dissolution in Octanol/Water (or Buffer) B Equilibration (Shaking/Stirring) A->B C Phase Separation (Centrifugation) B->C D Quantification of Analyte in Each Phase C->D E Shake-Flask (LC-MS, GC-MS) D->E Method 1 F 19F NMR (Direct Integration) D->F Method 2 G Calculate LogP/LogD from Concentration Ratio E->G F->G

Caption: Comparative workflow for experimental LogP determination.

Analysis and Expected Lipophilicity Profile

By synthesizing the theoretical contributions and methodological approaches, we can establish an expected physicochemical profile for 4,4-Difluoro-1-methylpiperidin-3-amine.

Parameter Expected Value / Profile Rationale
Molecular Weight 148.17 g/mol C₆H₁₂F₂N₂
Predicted LogP -0.5 to 0.5The polarity of the primary amine likely outweighs the lipophilic contribution of the N-methyl and gem-difluoro groups, resulting in a balanced to slightly hydrophilic character for the neutral species.
Estimated pKa pKa1 ≈ 8.5-9.5 (piperidine N)pKa2 ≈ 9.0-10.0 (primary amine)Tertiary amines are typically basic. The electronegative fluorine atoms may slightly reduce the basicity of the piperidine nitrogen via an inductive effect.
Calculated LogD7.4 -2.5 to -1.5With pKa values well above 7.4, the molecule will be predominantly protonated (likely dicationic) at physiological pH, leading to a significantly lower LogD and high aqueous solubility.

Implications in Drug Development

The lipophilicity profile of 4,4-Difluoro-1-methylpiperidin-3-amine has critical implications for its utility as a building block or drug candidate.

  • Solubility and Permeability: The predicted low LogD7.4 suggests the compound will have high aqueous solubility , which is advantageous for formulation and administration. However, this high hydrophilicity at physiological pH will likely result in low passive membrane permeability , a potential hurdle for oral bioavailability and cell penetration. This aligns with the principles of the "Rule of 5," where LogP should ideally be below 5.[16]

  • Target Engagement: The gem-difluoro group can serve as a metabolic blocker and a unique hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for a target protein.[20] The overall low lipophilicity can be beneficial for avoiding nonspecific binding and reducing off-target toxicity.

  • CNS Penetration: The combination of a low LogD7.4 and the presence of multiple basic nitrogens (which are protonated at pH 7.4) makes it highly unlikely for this compound to passively cross the blood-brain barrier. It would likely be a substrate for efflux pumps like P-glycoprotein, limiting its utility for central nervous system targets unless it is specifically designed to engage an active uptake transporter.

  • Metabolic Stability: The 4,4-difluoro substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the C4 position of the piperidine ring, a common site of P450-mediated hydroxylation.[8] This can significantly increase the compound's half-life and overall metabolic stability.

Conclusion

4,4-Difluoro-1-methylpiperidin-3-amine is a scaffold of significant interest, embodying a strategic combination of structural motifs designed to modulate physicochemical and pharmacokinetic properties. Its lipophilicity is a nuanced characteristic governed by a delicate balance between the hydrophobic contributions of the N-methyl group and the gem-difluoro moiety, and the potent hydrophilic nature of the basic amine centers.

A comprehensive evaluation reveals that while the neutral form (LogP) may be moderately lipophilic, the compound's behavior in a physiological environment (LogD7.4) will be dominated by its basicity, rendering it highly soluble but poorly permeable via passive diffusion. This profile makes it an attractive scaffold for targets where high aqueous solubility is paramount and metabolic stability is a concern, but less suitable for applications requiring high passive membrane permeability, such as oral CNS drugs. Ultimately, the successful application of this and similar scaffolds hinges on a thorough understanding and careful tuning of lipophilicity, underscoring the critical need to integrate robust computational predictions with definitive experimental validation.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Retrieved from [Link]

  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC. Retrieved from [Link]

  • MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

  • PubMed. (1995, February). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Retrieved from [Link]

  • Adis International. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • Dove Press. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • American Chemical Society. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • PubMed. (2001, March). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • Springer. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]

  • Blogger. (2026, February 13). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential of 4,4-Difluoro-1-methylpiperidin-3-amine Scaffolds

The 4,4-difluoro-1-methylpiperidin-3-amine scaffold represents a high-value "tactical" motif in modern medicinal chemistry.[1][2] It is primarily deployed to solve specific developability hurdles—namely, modulating basic...

Author: BenchChem Technical Support Team. Date: March 2026

The 4,4-difluoro-1-methylpiperidin-3-amine scaffold represents a high-value "tactical" motif in modern medicinal chemistry.[1][2] It is primarily deployed to solve specific developability hurdles—namely, modulating basicity (pKa), blocking metabolic "soft spots," and altering vectoral projection without significantly increasing molecular weight.[2][3][4]

This technical guide analyzes the scaffold's utility, synthesis, and application in drug discovery.[3]

Physicochemical "Personality" & Design Logic

The introduction of a gem-difluoro group at the C4 position of a piperidine ring is rarely a random screening choice; it is a deliberate engineering decision.[3]

The Fluorine Effect on Basicity (pKa Modulation)

The most critical property of this scaffold is the electronic influence of the fluorine atoms on the exocyclic amine at C3 and the endocyclic nitrogen at N1.[3]

  • Mechanism: Through the strong inductive electron-withdrawing effect (-I), the C4-fluorines pull electron density away from the C3-amine.[1][2]

  • Outcome: This typically lowers the pKa of the C3-amine by 1.5–2.5 log units compared to the non-fluorinated parent.[3]

  • Therapeutic Benefit:

    • Membrane Permeability: A lower pKa increases the fraction of the molecule that exists in the neutral state at physiological pH (7.4), significantly enhancing passive membrane diffusion (CNS penetration).[2][4]

    • hERG Avoidance: High basicity is often correlated with hERG channel blockage (cardiotoxicity).[1][2][3][4][5] Reducing the pKa reduces the cationic character required for hERG pore binding.[3]

Conformational Locking (The Gauche Effect)

Unlike a flexible piperidine, the 4,4-difluoro analog exhibits a defined conformational bias due to the gauche effect (preference for C-F and C-N bonds to be gauche rather than anti).[2][4]

  • Result: This biases the ring puckering, often locking substituents into specific axial/equatorial orientations that can improve binding affinity by reducing the entropic penalty upon binding to a protein pocket.[3]

Metabolic Stability

The C4 position in piperidines is a notorious "metabolic soft spot," susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[3][4]

  • Solution: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic route, extending the drug's half-life (

    
    ).[1][2][4]
    

Therapeutic Applications & Case Studies

This scaffold has demonstrated utility in high-value targets, particularly where CNS penetration or selectivity is paramount.[1][2][3]

Case Study A: Dopamine D4 Receptor Antagonists (CNS Disorders)
  • Target: Dopamine D4 receptor (implicated in L-DOPA-induced dyskinesia in Parkinson’s).[1][2][4]

  • Challenge: Achieving selectivity over D2/D3 receptors and ensuring blood-brain barrier (BBB) penetration.[1][2][4]

  • Solution: Researchers utilized the 4,4-difluoropiperidine core.[1][3][6][7] The fluorine substitution lowered the basicity of the piperidine nitrogen, reducing peripheral clearance and improving CNS MPO (Multi-Parameter Optimization) scores.[2]

  • Key Compound: Compound 14a (from recent literature) demonstrated

    
     nM and >2000-fold selectivity.[1][2][3][4][6]
    
Case Study B: BRD4 Inhibitors (Oncology)
  • Target: Bromodomain-containing protein 4 (BRD4), a transcriptional regulator in cancer.[1][2][3][4]

  • Application: The 4,4-difluoro-1-methylpiperidin-3-amine moiety was used as a solvent-exposed tail in triazolodiazepine-based inhibitors.[1][2]

  • Benefit: The difluoro group improved the pharmacokinetic profile compared to the non-fluorinated analog, likely by reducing oxidative clearance while maintaining solubility.[3]

Synthetic Protocols

Synthesis of this core requires handling the specific reactivity of the gem-difluoro group.[3] Below is a high-fidelity protocol adapted from reliable medicinal chemistry routes (e.g., ChemMedChem 2025, J. Med. Chem.).[1][2][3][4][6][8][9][10][11]

Protocol: Synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine

Prerequisites:

  • Start Material: tert-butyl 4-oxo-1-piperidinecarboxylate (commercially available).[1][2][4]

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Methylamine, Sodium Triacetoxyborohydride (STAB).[1][2][3][4]

Step 1: Introduction of gem-Difluoro Group
  • Dissolve tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM under

    
    .
    
  • Cool to 0°C.

  • Add DAST (2.5 eq) dropwise.[1][2][3][4] Caution: DAST reacts violently with water.[1][2][3]

  • Stir at RT for 12–16 h.

  • Quench carefully with saturated

    
     (gas evolution).[1][2][3][4]
    
  • Extract with DCM, dry (

    
    ), and concentrate.
    
  • Purify via silica gel chromatography (Hex/EtOAc) to yield tert-butyl 4,4-difluoropiperidine-1-carboxylate.

Step 2: Functionalization at C3 (Enamine Route)

Note: Direct fluorination at C4 makes C3 less nucleophilic.[1][2][3][4] A common alternative strategy starts from a 3-hydroxy or 3-amino precursor if available.[1][2][3][10] However, for the specific 3-amine target, a rearrangement or specific starting material like 1-benzyl-4,4-difluoropiperidin-3-one is often preferred.[1][2]

Alternative Validated Route (Reductive Amination):

  • Start with 4,4-difluoro-1-methylpiperidin-3-one (accessible via oxidation of the corresponding alcohol).[1][2]

  • Dissolve ketone in DCE (Dichloroethane).

  • Add Ammonium Acetate (10 eq) or specific amine R-

    
    .
    
  • Add Sodium Triacetoxyborohydride (1.5 eq).

  • Stir at RT for 24 h.

  • Workup: Basify with 1N NaOH, extract with DCM.

  • Isolate the amine as an HCl salt for stability.

Data Summary: The "Fluorine Advantage"

PropertyNon-Fluorinated (Parent)4,4-Difluoro AnalogImpact on Drug Design
Basicity (pKa) ~9.0 - 10.0~7.5 - 8.5 Improved CNS penetration; reduced hERG risk.[1][2][4]
LogP (Lipophilicity) Baseline+0.2 to +0.5 Slight increase; modulates distribution volume (

).[1][2][4]
Metabolic Stability Low (C4 oxidation)High Blocks major clearance pathway (CYP mediated).[1][2][4]
C-N Bond Length 1.47 Å1.47 Å Negligible steric clash; excellent bioisostere.[1][3]

Visualizing the Structure-Activity Logic

The following diagram illustrates the decision matrix for transitioning from a standard piperidine to the 4,4-difluoro scaffold.

G Start Standard Piperidine Scaffold (High pKa, Metabolic Liability) Decision Design Challenge? Start->Decision Path_Metab Metabolic Instability (C4 Oxidation) Decision->Path_Metab Issue 1 Path_Perm Poor CNS Penetration (High Basicity) Decision->Path_Perm Issue 2 Solution Apply 4,4-Difluoro Modification Path_Metab->Solution Path_Perm->Solution Outcome1 Blocked Metabolic Site (Increased t1/2) Solution->Outcome1 C-F Bond Strength Outcome2 Lowered pKa (~2 units) (Increased Neutral Fraction) Solution->Outcome2 Inductive Effect Final Optimized Lead Candidate (e.g., D4 Antagonist) Outcome1->Final Outcome2->Final

Caption: Decision logic for incorporating the 4,4-difluoro motif to solve specific pharmacokinetic defects.

References

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[1][2][4][6] ChemMedChem.[1][3][6]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[3][12] Chemistry – A European Journal.[1][3]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discusses pKa modulation logic).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.[1][3] [1][2][4]

  • BenchChem. 4,4-difluoro-1-methylpiperidin-3-amine Structure & Properties.

Sources

Exploratory

History and Development of Fluorinated Piperidine Amines in Drug Design

The Strategic Imperative: Beyond Bioisosterism The piperidine ring is the single most prevalent saturated nitrogen heterocycle in FDA-approved pharmaceuticals.[1] Historically, its ubiquity stemmed from its ability to mi...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative: Beyond Bioisosterism

The piperidine ring is the single most prevalent saturated nitrogen heterocycle in FDA-approved pharmaceuticals.[1] Historically, its ubiquity stemmed from its ability to mimic natural metabolites and its facile synthesis. However, the "plain" piperidine scaffold carries inherent liabilities: high basicity (


) leading to lysosomal trapping, broad promiscuity (hERG channel inhibition), and rapid oxidative metabolism at the 

- and

-carbons.

The introduction of fluorine into the piperidine core represents a paradigm shift in medicinal chemistry. It moved from simple metabolic blocking (preventing P450 hydroxylation) to electronic and conformational engineering . This guide explores the technical evolution of fluorinated piperidines, detailing how a single atom substitution has become a precision tool for optimizing drug-like properties.

Physicochemical Mechanics: The "Fluorine Effect"[2][3]

The utility of fluorinated piperidines rests on two pillars:


 modulation and the stereoelectronic gauche effect.
Basicity Modulation ( Tuning)

The high basicity of the piperidine nitrogen is a primary driver of off-target toxicity (particularly hERG binding) and poor bioavailability.

  • Mechanism: The strong electronegativity of fluorine (

    
    ) exerts a through-bond inductive effect (
    
    
    
    ), withdrawing electron density from the nitrogen lone pair.
  • Quantifiable Impact:

    • 3-fluoropiperidine:

      
       drops to ~9.0.
      
    • 3,3-difluoropiperidine:

      
       drops to ~8.0.
      
    • 4-fluoropiperidine:

      
       drops to ~9.5 (weaker effect due to distance).
      
    • Impact: This lowering of

      
       reduces the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and reducing phospholipidosis risk.
      
Conformational Control: The Gauche Effect

Unlike steric bulk which typically dictates equatorial preference, fluorine on a protonated piperidine ring often exhibits a counter-intuitive axial preference .

  • The Phenomenon: In 3-fluoropiperidinium salts, the fluorine atom prefers the axial position.[1][2][3]

  • Causality: This is driven by the Charge-Dipole Gauche Effect .[2] The antiparallel alignment of the highly polarized

    
     bond and the 
    
    
    
    bond minimizes the overall molecular dipole and maximizes electrostatic attraction between
    
    
    and
    
    
    .
  • Hyperconjugation: Stabilization also arises from

    
     orbital overlap, which is geometrically accessible only in the gauche (axial) conformation.[4]
    

GaucheEffect cluster_0 Classic Steric Model cluster_1 Fluorine Gauche Effect Equatorial Equatorial Fluorine (Sterically Favored) Axial Axial Fluorine (Electronically Favored) Equatorial->Axial Protonation induces conformational flip Interaction Stabilizing Forces: 1. Charge-Dipole (N+-H ... F) 2. Hyperconjugation (σC-H → σ*C-F) Axial->Interaction

Figure 1: The conformational inversion driven by the fluorine gauche effect in protonated piperidines.

Synthetic Evolution: From Deoxofluorination to Catalytic Hydrogenation

The synthesis of fluorinated piperidines has evolved from hazardous, low-selectivity reagents to catalytic precision.

Generation 1: Nucleophilic Deoxofluorination (1970s–1990s)

Early methods relied on converting hydroxypiperidines to fluoropiperidines using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Protocol: Alcohol + DAST

    
     Fluoride + HF.
    
  • Limitations:

    • Elimination: The basic nitrogen often facilitates E2 elimination, yielding enamine byproducts instead of the desired fluoride.

    • Safety: DAST is thermally unstable and explosive.

    • Stereochemistry: Inversion (S_N2) occurs, but often with poor diastereomeric excess (de) due to competing pathways.

Generation 2: Electrophilic Fluorination (2000s)

Use of


-fluorobenzenesulfonimide (NFSI) or Selectfluor on enolates or silyl enol ethers.
  • Advantage: Safer reagents; access to

    
    -fluorocarbonyls (precursors to 3-fluoropiperidines).
    
  • Limitation: Regioselectivity can be difficult to control in asymmetric substrates.[5]

Generation 3: Pyridine Hydrogenation (2010s–Present)

The state-of-the-art approach, pioneered significantly by the Glorius group, involves the catalytic hydrogenation of fluorinated pyridines.

  • Mechanism: Heterogeneous hydrogenation (e.g., Rh/C or Pd/C) of a flat pyridine ring.

  • Advantage: All-cis selectivity . The catalyst binds the face of the pyridine, delivering hydrogen from one side, forcing all substituents (including fluorine) into a cis relationship. This grants access to kinetically trapped, high-energy conformers that are difficult to make via substitution.

SynthesisEvolution cluster_gen1 Generation 1: Nucleophilic Substitution cluster_gen3 Generation 3: Pyridine Hydrogenation (Modern) Hydroxyl Hydroxypiperidine DAST DAST/Deoxo-Fluor Hydroxyl->DAST Result1 Fluoropiperidine (Risk: Elimination) DAST->Result1 Pyridine 3-Fluoropyridine Catalyst Rh/C or Pd/C + H2 (Acidic Media) Pyridine->Catalyst Result3 all-cis-3-Fluoropiperidine (High Diastereoselectivity) Catalyst->Result3

Figure 2: Evolution of synthetic strategies for accessing fluorinated piperidine scaffolds.

Case Study: MK-0731 and the KSP Inhibitor Breakthrough

This case represents the definitive proof-of-concept for fluorinated piperidines in rational drug design.

  • Target: Kinesin Spindle Protein (KSP) – a mitotic motor protein target for cancer.

  • The Problem: The lead compound contained a piperidine ring that was a substrate for P-glycoprotein (P-gp) efflux, limiting oral bioavailability and brain penetration. The basicity of the piperidine nitrogen was identified as the culprit.[1]

  • The Solution: Merck chemists introduced a fluorine atom at the C3 position.

  • The "Fluorine Scan":

    • Equatorial Fluorine:

      
       dropped, but potency suffered due to steric clash.
      
    • Axial Fluorine: The

      
       was modulated from ~9.5 to 6.8 .
      
  • Outcome: The axial fluorine analog (MK-0731) maintained high affinity (due to the gauche effect stabilizing the bound conformation) while sufficiently lowering basicity to evade P-gp efflux. This molecule advanced to clinical trials.

Data Summary: MK-0731 Optimization

Compound VariantSubstituent (C3)Orientation

P-gp Ratio (BA/AB)KSP

(nM)
LeadH-9.618 (High Efflux)2.1
Analog AFEquatorial7.62.515.0
MK-0731 F Axial 6.8 0.9 (No Efflux) 2.2

Experimental Protocol: Synthesis of cis-3-Fluoro-4-piperidone derivative

This protocol describes a robust, modern method for synthesizing a fluorinated piperidine building block using Selectfluor , avoiding the dangers of DAST. This is a representative protocol for electrophilic fluorination of an enamine/silyl enol ether intermediate.

Objective: Synthesis of N-Boc-3-fluoro-4-piperidone.

Reagents
  • N-Boc-4-piperidone (10.0 mmol)

  • TMSCl (Trimethylsilyl chloride) (12.0 mmol)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • Selectfluor (1.1 equiv)

  • Anhydrous THF and Acetonitrile

Step-by-Step Methodology
  • Silyl Enol Ether Formation:

    • Charge a flame-dried flask with N-Boc-4-piperidone in anhydrous THF under

      
      . Cool to -78°C.
      
    • Add LiHMDS dropwise over 20 minutes. Stir for 1 hour to generate the enolate.

    • Add TMSCl dropwise. Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Validation: Take an aliquot for NMR. Disappearance of the ketone signal and appearance of the vinyl proton (approx 4.8 ppm) confirms conversion.

    • Workup: Quench with saturated

      
      , extract with hexane (to remove salts), dry over 
      
      
      
      , and concentrate in vacuo.
  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in anhydrous Acetonitrile at 0°C.

    • Add Selectfluor (solid) in one portion. The reaction is exothermic; ensure efficient stirring.

    • Allow to warm to RT and stir for 3 hours.

    • Mechanism: Selectfluor acts as an

      
       source, attacking the electron-rich double bond. The silyl group is cleaved by the fluoride byproduct or during workup.
      
  • Purification:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine.

    • Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

    • Yield Expectation: 60-75%.

  • Characterization (Self-Validating):

    • 
       NMR:  Look for a doublet of doublets around -180 to -200 ppm.
      
    • 
       NMR:  The proton geminal to fluorine (H3) will show a large coupling constant (
      
      
      
      Hz).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[1][6] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer.[1] Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Wilsdorf, M., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link

  • Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • K. Meller, et al. (2025).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for 4,4-Difluoro-1-methylpiperidin-3-amine

Executive Summary & Physicochemical Context The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and fin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and fine-tune basicity[1]. 4,4-Difluoro-1-methylpiperidin-3-amine is a highly valuable building block; however, it presents a significant synthetic challenge during amide bond formation.

As an Application Scientist, it is critical to understand the causality behind this challenge rather than simply applying brute-force chemistry:

  • Electronic Deactivation: The gem-difluoro group at the C4 position exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond network. This significantly lowers the pKa of the adjacent C3 primary amine, reducing its lone-pair availability and transforming it into a weak, aniline-like nucleophile[2].

  • Workup Complications: The molecule contains a tertiary amine at the N1 position (1-methyl). While this provides internal buffering capacity, it renders the final amide product highly basic. Standard amide coupling workups (e.g., washing with 1M HCl to remove unreacted amines) will protonate the N1 position, dragging your desired product into the aqueous waste stream.

Standard carbodiimide-based protocols (e.g., EDC/HOBt) often stall with this substrate, leading to incomplete conversion, epimerization of the carboxylic acid, or degradation[3]. To achieve a self-validating, high-yielding reaction, we must employ highly electrophilic coupling intermediates (like those generated by T3P or HATU) and design a workup that respects the basicity of the N1-methyl group[4].

Reagent Selection Strategy

To accommodate the deactivated nature of 4,4-difluoro-1-methylpiperidin-3-amine, the activation energy barrier of the coupling must be lowered using superior reagents.

Workflow Start Substrate: 4,4-Difluoro-1-methylpiperidin-3-amine + Carboxylic Acid CheckAcid Assess Carboxylic Acid Steric & Electronic Profile Start->CheckAcid LowHindrance Primary/Secondary Alkyl or Electron-Rich Aryl CheckAcid->LowHindrance Low/Moderate Hindrance HighHindrance Tertiary Alkyl or Ortho-Substituted Aryl CheckAcid->HighHindrance High Steric Bulk T3P Method A: T3P / DIPEA (Optimal for Workup & Purity) LowHindrance->T3P HATU Method B: HATU / DIPEA (Maximum Activation Energy) HighHindrance->HATU

Decision matrix for selecting amide coupling reagents based on carboxylic acid steric hindrance.

Quantitative Comparison of Coupling Reagents
Reagent SystemActivation StrengthEpimerization RiskByproduct NatureSuitability for Target Amine
EDC / HOBt ModerateModerateUrea (often requires acid wash)Poor: Slow kinetics lead to low yields.
T3P / DIPEA HighVery LowWater-soluble phosphonic acidExcellent: High yield, avoids acidic workup[3].
HATU / DIPEA Very HighLowTetramethylurea (organic soluble)Good: Best for severely hindered acids[4].

Mechanistic Grounding: Why T3P is the Primary Recommendation

Propylphosphonic anhydride (T3P) is a cyclic trimer that reacts with carboxylic acids to form a highly reactive mixed phosphonic anhydride. Unlike carbodiimides, T3P activation does not form unreactive rearrangement products (like N-acylureas)[3]. Furthermore, the byproducts of T3P are strictly water-soluble, allowing for a mild aqueous wash that leaves the basic N1-methyl piperidine product safely in the organic phase.

Mechanism Acid Carboxylic Acid + DIPEA ActiveEster Mixed Phosphonic Anhydride Acid->ActiveEster Nucleophilic Attack T3P T3P Reagent (Cyclic Trimer) T3P->ActiveEster Ring Opening Product Amide Product + Water-Soluble Salts ActiveEster->Product Rate-Limiting Amidation Amine Deactivated Amine (C3-NH2) Amine->Product Weak Nucleophilic Attack

Mechanistic pathway of T3P-mediated activation and subsequent coupling with deactivated amines.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the reaction trajectory is continuously monitored, preventing downstream failures.

Method A: T3P-Mediated Coupling (Preferred Protocol)

Optimized for scalability, minimal epimerization, and simplified workup of basic products.

Materials:

  • 4,4-Difluoro-1-methylpiperidin-3-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Substrate Solubilization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 equiv) and 4,4-difluoro-1-methylpiperidin-3-amine (1.0 equiv). Dissolve in anhydrous EtOAc (0.2 M relative to the amine).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid and any amine salts.

  • Activation (Rate-Limiting Step): Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Causality Note: Adding T3P at 0 °C controls the exothermic formation of the mixed anhydride, minimizing the risk of thermal degradation or epimerization of sensitive alpha-chiral centers.

  • Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature. Due to the deactivated nature of the gem-difluoro amine, heat the reaction to 50 °C if no conversion is observed at room temperature after 2 hours.

  • In-Process Control (IPC): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: If >10% unreacted amine remains, spike the reaction with an additional 0.5 equiv of T3P and 1.0 equiv of DIPEA.

  • Workup (Tailored for Basic Products): Quench the reaction with saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Extract with EtOAc (3 x 20 mL).

    • Critical Insight:Do not wash with HCl or NH₄Cl. The N1-methyl group will protonate and partition into the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: HATU-Mediated Coupling (Alternative for Extreme Steric Hindrance)

Utilized when the carboxylic acid is highly sterically hindered (e.g., tertiary carbons, ortho-substituted aromatics).

Materials:

  • 4,4-Difluoro-1-methylpiperidin-3-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.15 M)

Step-by-Step Procedure:

  • Pre-Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality Note: Pre-activation is crucial here. HATU rapidly converts the acid to the highly reactive HOAt ester. Giving this step 15 minutes ensures the electrophile is fully formed before introducing the weak nucleophile[4].

  • Amine Introduction: Add 4,4-difluoro-1-methylpiperidin-3-amine (1.0 equiv) as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via LC-MS (IPC).

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (to prevent DMF from carrying over). Wash extensively with 5% aqueous LiCl (3 x 30 mL) to remove DMF and the tetramethylurea byproduct.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient to elute the basic product).

References

  • Propylphosphonic anhydride (T3P®)
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL
  • The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis Source: Benchchem URL

Sources

Application

Application Note: Overcoming Nucleophilic Deficiency in Reductive Aminations of 4,4-Difluoro-1-methylpiperidin-3-amine

The Mechanistic Impediments of Fluorinated Piperidines The incorporation of 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1)[1] into molecular scaffolds is a highly effective strategy in modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Impediments of Fluorinated Piperidines

The incorporation of 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1)[1] into molecular scaffolds is a highly effective strategy in modern drug development. The gem-difluoro group acts as a bioisostere that enhances metabolic stability while modulating the basicity of the adjacent amine. However, the exact structural features that make it pharmacologically desirable render it synthetically challenging.

The Causality of Failure in Standard Conditions: The gem-difluoro moiety at the C4 position exerts a profound electron-withdrawing inductive (-I) effect through the sigma bond framework. This drastically lowers the HOMO energy of the adjacent C3 primary amine's lone pair, reducing its pKa by approximately 2–3 units compared to non-fluorinated analogs. Consequently, the amine acts as a remarkably poor nucleophile.

In a standard Direct Reductive Amination (DRA), the rate-limiting step is the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine, which subsequently dehydrates to an imine or iminium ion. With 4,4-difluoro-1-methylpiperidin-3-amine, this initial attack is sluggish. If a hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is introduced simultaneously, it will prematurely reduce the unreacted aldehyde or ketone to its corresponding alcohol, leading to abysmal yields of the target alkylated amine ()[2].

Strategic Bypass: Lewis Acid-Mediated Condensation

To circumvent this nucleophilic deficiency, the thermodynamic equilibrium must be forcibly driven toward imine formation before any hydride source is introduced.

Titanium(IV) Isopropoxide (Ti(OiPr)₄) Activation: Ti(OiPr)₄ is the premier reagent for this task. It acts dually: as a Lewis acid to highly activate the electrophilic carbonyl carbon, and as a potent water scavenger to irreversibly drive the dehydration of the carbinolamine to the iminium species ()[3]. Once the imine is fully formed, a milder reducing agent such as Sodium Cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ is added to complete the reaction.

Advanced Catalytic Alternatives: For exceptionally hindered or deactivated substrates, advanced catalytic systems such as Rhenium(VII) oxide (Re₂O₇) combined with silanes have been proven to facilitate the direct reductive amination of highly electron-deficient amines, offering a modern alternative to stoichiometric titanium reagents ()[4].

ReductiveAmination Start 4,4-Difluoro-1-methylpiperidin-3-amine + Carbonyl Compound Direct Direct Reductive Amination (No Lewis Acid) Start->Direct Standard Indirect Lewis Acid Activation (Ti(OiPr)4) Start->Indirect Optimized Fail Sluggish Imine Formation (Due to CF2 Inductive Effect) Direct->Fail Success Rapid Carbinolamine/Imine Intermediate Formation Indirect->Success SideProduct Carbonyl Reduction to Alcohol (Low Amine Yield) Fail->SideProduct Reductant acts on carbonyl Reduction Addition of NaBH3CN or NaBH(OAc)3 Success->Reduction In-process verified Product Target Alkylated Amine (High Yield) Reduction->Product

Workflow comparing direct vs. Lewis acid-mediated reductive amination.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields when reacting 4,4-Difluoro-1-methylpiperidin-3-amine with a standard aromatic aldehyde (e.g., benzaldehyde).

MethodologyReagents / CatalystsReductantTimePrimary Outcome / Yield (%)
Direct (One-Pot) DCE, Acetic Acid (1 eq)NaBH(OAc)₃24 h< 20% (Major product: Benzyl alcohol)
Direct (One-Pot) Re₂O₇ (Catalytic)Et₃SiH16 h65 - 70% (Clean conversion)
Stepwise (Thermal) Toluene, 4Å Mol. Sieves, RefluxNaBH₄ (in MeOH)18 h60 - 65% (Incomplete imine formation)
Stepwise (Lewis Acid) Ti(OiPr)₄ (Neat or THF), RTNaBH₃CN (in EtOH)12 h85 - 92% (Optimal, no alcohol byproduct)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate strict In-Process Control (IPC) checkpoints that prevent the operator from proceeding to irreversible steps before thermodynamic milestones are met.

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Amination

Best for general aldehydes and unhindered ketones.

  • Imine Formation: Under an inert atmosphere (N₂/Ar), charge a dry round-bottom flask with 4,4-Difluoro-1-methylpiperidin-3-amine free base (1.0 equiv) and the target carbonyl compound (1.1 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise. The reaction can be run neat or diluted with anhydrous THF (0.5 M) if the substrates are solid. Stir at room temperature for 6–12 hours.

  • Self-Validation Checkpoint (Crucial):

    • Action: Withdraw a 10 µL aliquot, quench into 500 µL of saturated NaHCO₃, extract with 500 µL Ethyl Acetate, and analyze the organic layer via LC-MS.

    • Validation: Do not proceed until the unreacted carbonyl peak is <5% by UV area, and the imine mass [M+H]+ is the dominant peak.

    • Correction: If conversion is incomplete, add an additional 0.5 equiv of Ti(OiPr)₄ and stir for 4 more hours. Adding the reductant prematurely is the primary cause of failure.

  • Reduction: Once validated, dilute the mixture with absolute Ethanol (to 0.2 M) and cool to 0 °C. Add NaBH₃CN (1.5 equiv) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup & Titanium Precipitation: Quench the reaction by slowly adding 1M NaOH or aqueous NH₄OH (equal volume to the reaction mixture). Causality: This hydrolyzes the titanium complex, precipitating insoluble TiO₂ salts. Stir vigorously for 30 minutes until a white suspension forms.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate. Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Molecular Sieve-Driven Thermal Condensation

Best for acid-sensitive substrates where Ti(OiPr)₄ causes degradation.

  • Condensation: Dissolve 4,4-Difluoro-1-methylpiperidin-3-amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous Toluene (0.2 M). Add freshly activated 4Å molecular sieves (approx. 500 mg/mmol).

  • Thermal Dehydration: Equip the flask with a reflux condenser and heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint:

    • Action: Analyze a 10 µL aliquot via GC-MS or LC-MS.

    • Validation: Confirm the disappearance of the amine starting material. If stalled, the sieves may have absorbed atmospheric moisture prior to use; add fresh sieves and continue refluxing.

  • Solvent Exchange & Reduction: Cool to room temperature and filter out the molecular sieves. Concentrate the toluene in vacuo. Redissolve the crude imine in anhydrous Methanol (0.2 M) and cool to 0 °C.

  • Reduction: Slowly add NaBH₄ (1.5 equiv). Note: NaBH₄ is preferred here over NaBH(OAc)₃ as methanol reacts with triacetoxyborohydride. Stir for 2 hours, quench with water, and extract with Dichloromethane.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Ghorai, P., et al. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing).[Link]

Sources

Method

incorporating 4,4-Difluoro-1-methylpiperidin-3-amine into fragment-based drug discovery

Application Note: Incorporating 4,4-Difluoro-1-methylpiperidin-3-amine into Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the strategic incorporation of 4,4-Difluoro-1-methylpiperidin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 4,4-Difluoro-1-methylpiperidin-3-amine into Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic incorporation of 4,4-Difluoro-1-methylpiperidin-3-amine (DFMPA) into fragment libraries and hit-to-lead workflows.[1] This scaffold represents a "privileged structure" in modern medicinal chemistry, combining the metabolic stability of the N-methyl group with the electronic modulation of the gem-difluoro motif.

The gem-difluoro substitution at the C4 position exerts a profound inductive effect (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">


), significantly lowering the 

of the adjacent C3-amine and the piperidine nitrogen.[2] This modulation reduces desolvation penalties during protein binding and improves membrane permeability compared to non-fluorinated analogs, while providing a sensitive ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="display ng-star-inserted">

NMR handle for biophysical screening.[2]

Part 1: Physicochemical Profile & Strategic Value

Table 1: Technical Specifications of 4,4-Difluoro-1-methylpiperidin-3-amine

PropertyValue / DescriptionImpact on FBDD
Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

Low MW (166.17 Da) allows for significant "growth" potential (Rule of 3 compliant).[2]
Chirality (3R) or (3S)Chiral center at C3.[2][1] Enantiomers often show distinct binding vectors.
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="display ng-star-inserted">

(C3-NH2)
~7.2 - 7.8 (Est.)Lower than piperidin-3-amine (~9.5).[2] Reduces protonation at physiological pH, enhancing lipophilicity.[2]
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="display ng-star-inserted">

(N1-Me)
~6.5 - 7.0 (Est.)[2]Reduced basicity limits hERG liability and phospholipidosis risk.
Lipophilicity cLogP ~ 0.8Balanced profile; fluorine increases lipophilicity while amine provides solubility.

NMR

-90 to -110 ppm
Distinct gem-difluoro AB quartet; highly sensitive to local protein environment changes.
The "Fluorine Effect" in Binding
  • Basicity Modulation: The electron-withdrawing fluorine atoms lower the

    
     of the C3-amine by 2–3 log units via the inductive effect. This allows the amine to function as a hydrogen bond donor in neutral conditions where a standard amine would be protonated.
    
  • Conformational Locking: The gauche effect between the fluorine and the adjacent amine lone pair (or N-H bond) often restricts the ring conformation, reducing the entropic penalty upon binding.

  • Metabolic Blocking: The C4 fluorines block oxidative metabolism at a typically labile position.

Part 2: Experimental Protocols

Protocol A: Quality Control & Structural Validation

Objective: Ensure fragment integrity and determine isomeric purity before library assembly.

Reagents:

  • Deuterated DMSO (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
    ) or Methanol (
    
    
    
    ).[2]
  • Internal Standard: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
    -Trifluorotoluene (TFT) (optional for quantitation).[2]
    

Workflow:

  • Sample Prep: Dissolve 2 mg of DFMPA hydrochloride salt in 600 µL

    
    .
    
  • 
     NMR:  Verify the N-methyl singlet (~2.3 ppm) and the diagnostic multiplets for H3/H5.
    
  • 
     NMR (Critical): 
    
    • Run a non-decoupled ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

      
       scan.[2]
      
    • Expectation: You should observe a characteristic AB quartet pattern (or two distinct multiplets if the ring is locked) in the -90 to -110 ppm range.[1]

    • Note: If the peaks are broad, the ring may be undergoing slow conformational exchange. Heating to 315 K often sharpens the signals.

  • Chiral Purity: If using a specific enantiomer, validate ee% using a chiral solvating agent (e.g., Pirkle alcohol) or chiral HPLC.

Protocol B: Library Incorporation (Amide Coupling)

Objective: Couple DFMPA (via the C3-amine) to a carboxylic acid core (Fragment Growing).[2][1]

Rationale: The reduced nucleophilicity of the C3-amine (due to the adjacent fluorines) requires highly active coupling agents.[1] Standard EDC/HOBt often fails.

Step-by-Step Method:

  • Activation:

    • To a vial containing the Carboxylic Acid Fragment (1.0 equiv) in DMF (0.2 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv).

    • Stir for 5 minutes at RT to form the active ester.

  • Addition:

    • Add DFMPA (as HCl salt, 1.1 equiv).[2][1]

    • Crucial Step: Ensure pH is >8. The HCl salt requires excess base to liberate the free amine.

  • Reaction:

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[3]

    • Troubleshooting: If conversion is <50%, heat to 40°C or switch to COMU or T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[2][1]

  • Workup:

    • Dilute with EtOAc, wash with sat.[2] ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="display ng-star-inserted">

      
       (removes acid/HATU byproducts), then brine.[2]
      
    • Dry over

      
       and concentrate.
      
Protocol C: NMR Ligand-Observed Screening (PrOF/FAXS)

Objective: Detect binding of DFMPA-containing fragments to a target protein.

Principle: The transverse relaxation time (


) of the fluorine signal decreases significantly upon protein binding, causing line broadening and signal attenuation.[2]

Diagram 1:


 NMR Screening Workflow 

F_NMR_Screening Prep Sample Prep (Fragment + Protein) Ref Reference Spectrum (No Protein) Prep->Ref 1. Acquire T2-filtered scan Exp Experimental Spectrum (+ Protein) Prep->Exp 2. Add Target (10-20 µM) Analysis Data Analysis (Line Broadening/CSA) Ref->Analysis Exp->Analysis Hit Hit Validation (Kd Determination) Analysis->Hit Signal Reduction > 30%

Caption: Workflow for


 NMR ligand-observed screening. Comparison of relaxation rates identifies binders.

Protocol:

  • Cocktail Preparation: Mix 5–10 fluorinated fragments (including DFMPA analogs) in buffer (

    
    , pH 7.4, 10% 
    
    
    
    ). Final concentration: 50 µM each.
  • Reference Scan: Acquire a ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
     CPMG (Carr-Purcell-Meiboom-Gill) spectrum. Adjust echo time (
    
    
    
    ) to ~40–80 ms to filter out broad background signals.
  • Protein Addition: Add target protein (final conc. 10–20 µM).

  • Experimental Scan: Acquire the spectrum using identical parameters.

  • Analysis:

    • Overlay Reference and Protein spectra.

    • Hit Criteria: A reduction in peak intensity >30% or significant line broadening indicates binding.

    • Note: The gem-difluoro group of DFMPA provides a strong signal, but ensure no overlap with other fragments in the cocktail.

Part 3: Case Study & Strategic Application

Scenario: Targeting a Kinase Hinge Region with an Aspartate Residue.

Challenge: A standard piperidin-3-amine fragment binds to the Asp residue but suffers from poor permeability due to high basicity (


 ~9.5) and rapid metabolic clearance.[2]

Solution: Substitution with 4,4-Difluoro-1-methylpiperidin-3-amine .

  • Interaction: The C3-amine (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
     ~7.5) remains partially protonated or acts as a neutral H-bond donor, maintaining the salt bridge/H-bond with Asp.
    
  • Permeability: The lower

    
     increases the fraction of neutral species at physiological pH, improving passive diffusion through membranes.
    
  • Metabolic Stability: The C4 fluorines block the common site of cytochrome P450 oxidation on the piperidine ring.

Diagram 2: Pharmacophore & Interaction Map

Interaction_Map cluster_ligand DFMPA Fragment Amine C3-Amine (H-Bond Donor) Asp Asp/Glu Residue (Acidic Pocket) Amine->Asp Salt Bridge / H-Bond Fluorine C4-Difluoro (Inductive Effect) Fluorine->Amine Lowers pKa (-I effect) Methyl N1-Methyl (Solubility/Stability) Hydrophobic Hydrophobic Wall Methyl->Hydrophobic vdW Interaction

Caption: Pharmacophore map showing how the DFMPA fragment interacts within a binding pocket. The fluorine atoms modulate the amine's electronic state.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][1] [2][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][1]

  • Dalvit, C., et al. (2003).[2] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14625.[2][1] [2][1]

  • Muller, K., Faeh, C., & Diederich, F. (2007).[2][1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2][1] [2][1]

  • ChemScene. (n.d.).[2] tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate Product Page. Retrieved October 26, 2025.[2]

Sources

Application

protecting group strategies for 3-amino-4,4-difluoropiperidine synthesis

Application Note & Technical Guide Topic: Protecting Group Strategies for the Synthesis of 3-Amino-4,4-difluoropiperidine Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Topic: Protecting Group Strategies for the Synthesis of 3-Amino-4,4-difluoropiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Amino-4,4-difluoropiperidine

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif, in particular, has emerged as a privileged structure in drug discovery, offering a conformationally restricted, three-dimensional scaffold that can enhance interactions with biological targets.[2][3][4] When combined with a 3-amino group, the resulting 3-amino-4,4-difluoropiperidine becomes a highly versatile building block for constructing complex molecules and chemical libraries.

However, the synthetic utility of this diamine is entirely dependent on the ability to selectively functionalize its two distinct nitrogen atoms: the endocyclic secondary amine of the piperidine ring (N1) and the exocyclic primary amine at the C3 position. Direct, uncontrolled derivatization leads to mixtures of products, necessitating a robust and logical protecting group strategy.[5] This guide provides an in-depth analysis of orthogonal protecting group strategies, offering field-proven insights and detailed protocols to empower researchers in their synthesis of novel therapeutics based on this valuable scaffold.

Core Principle: The Power of Orthogonal Protection

In a molecule with multiple reactive sites, an orthogonal protection strategy is one that allows for the selective removal of one protecting group in the presence of others by using mutually exclusive reaction conditions.[5][6] For 3-amino-4,4-difluoropiperidine, this means protecting the N1 and C3-amino nitrogens with groups that can be cleaved independently, enabling precise, stepwise functionalization. The choice of protecting groups is therefore not arbitrary; it is a critical design decision that dictates the entire synthetic route.

cluster_0 Orthogonal Protection Concept cluster_1 Selective Deprotection & Functionalization A 3-Amino-4,4- difluoropiperidine B N1-PG1, N3-PG2 Protected Intermediate A->B Orthogonal Protection C N1-Functionalized (PG2 Protected) B->C Condition 1: Remove PG1 D N3-Functionalized (PG1 Protected) B->D Condition 2: Remove PG2 E Fully Functionalized Product (Route 1) C->E Remove PG2 F Fully Functionalized Product (Route 2) D->F Remove PG1

Caption: General workflow for orthogonal protection and selective functionalization.

Comparative Analysis of Key Protecting Groups

The success of any synthesis hinges on selecting the appropriate protecting groups. The most widely used and effective groups for amines are carbamates, which offer a balance of stability and predictable cleavage conditions.[7] The choice between them is dictated by the stability of other functional groups in the molecule and the desired deprotection sequence.[8]

Protecting GroupStructureCommon ReagentKey StabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)tBu-O-(C=O)-Di-tert-butyl dicarbonate (Boc)₂OBase, Hydrogenolysis, Nucleophiles[8]Strong Acid: TFA, HCl in Dioxane[8][9]
Cbz (Benzyloxycarbonyl)Bn-O-(C=O)-Benzyl chloroformate (Cbz-Cl)Acid, Base (most conditions)[8][10]Catalytic Hydrogenolysis: H₂, Pd/C[8][10][11]
Fmoc (9-Fluorenylmethoxycarbonyl)Fm-O-(C=O)-Fmoc-Cl, Fmoc-OSuAcid, Hydrogenolysis[12]Base: 20% Piperidine in DMF[6][7]
Alloc (Allyloxycarbonyl)Allyl-O-(C=O)-Allyl chloroformate (Alloc-Cl)Acid, Base[12]Pd(0) Catalysis: e.g., Pd(PPh₃)₄[12][13]

Causality Behind Experimental Choices:

  • Boc vs. Cbz: This is the most common orthogonal pair.[8] A Boc group is removed with acid, leaving a Cbz group intact. Conversely, a Cbz group is removed by hydrogenation, leaving a Boc group untouched. This orthogonality is the foundation of many multi-step syntheses.[9]

  • Fmoc: The use of Fmoc introduces a third, base-labile condition, creating a powerful tri-orthogonal system if needed (e.g., Boc for acid-lability, Cbz for hydrogenolysis-lability, and Fmoc for base-lability).[6]

  • The Impact of Fluorine: The electron-withdrawing gem-difluoro group at the C4 position can lower the basicity (pKa) of the piperidine nitrogen.[2][14] This does not typically interfere with standard protection protocols but can influence the reactivity and purification of the free amine.

Synthetic Workflows & Detailed Protocols

Two primary strategies using the robust Boc/Cbz orthogonal pairing are presented below. The choice between them depends on the desired order of functionalization.

Strategy A: N1-Boc Protection followed by N3-Cbz Protection

This is arguably the most common approach. The piperidine nitrogen (N1) is generally more nucleophilic and less sterically hindered than the C3-amino group, allowing for initial selective protection at N1, although careful control of stoichiometry is recommended. The remaining C3-amino group is then protected to yield the orthogonally protected intermediate.

A 3-Amino-4,4- difluoropiperidine B N1-Boc Protected A->B (Boc)₂O, Base C N1-Boc, N3-Cbz Protected Intermediate B->C Cbz-Cl, Base D N3-Cbz Protected (N1-deprotected) C->D Acid (TFA) Selective N1 Deprotection E N1-Boc Protected (N3-deprotected) C->E H₂, Pd/C Selective N3 Deprotection

Caption: Workflow for Strategy A: N1-Boc / N3-Cbz protection.

Protocol 1: N1-Boc Protection of 3-Amino-4,4-difluoropiperidine

  • Rationale: This protocol protects the more reactive piperidine nitrogen. Dichloromethane (DCM) is a common solvent, and a base like triethylamine (TEA) is used to neutralize the acid byproduct.

  • Materials:

    • 3-Amino-4,4-difluoropiperidine (or its salt)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-amino-4,4-difluoropiperidine (1.0 eq) in DCM.

    • Add TEA (1.1 eq). If starting from a hydrochloride salt, use 2.2 eq of TEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the N1-Boc protected product.

Protocol 2: Selective N1-Boc Deprotection (from N1-Boc, N3-Cbz Intermediate)

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group while leaving the Cbz group intact.[8][9] The reaction is typically fast and clean.

  • Materials:

    • N1-Boc, N3-Cbz protected 3-amino-4,4-difluoropiperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the doubly protected piperidine (1.0 eq) in DCM (approx. 0.1 M solution).

    • Add TFA (5-10 eq, often used as a 25-50% solution in DCM) at room temperature.

    • Stir the mixture for 1-3 hours, monitoring for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in DCM and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the N3-Cbz protected amine.

Protocol 3: Selective N3-Cbz Deprotection (from N1-Boc, N3-Cbz Intermediate)

  • Rationale: Catalytic hydrogenolysis is the classic method for Cbz removal.[10][11] It involves the cleavage of the benzyl-oxygen bond using hydrogen gas and a palladium catalyst, producing toluene and carbon dioxide as byproducts. This method is exceptionally mild and orthogonal to the Boc group.[8]

  • Materials:

    • N1-Boc, N3-Cbz protected 3-amino-4,4-difluoropiperidine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the doubly protected piperidine (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude N1-Boc protected amine, which is often pure enough for the next step.

Strategy B: N1-Cbz Protection followed by N3-Boc Protection

This strategy is equally viable and may be preferred if the planned synthetic route requires early-stage reactions that are incompatible with an acid-labile Boc group on the piperidine ring.

A 3-Amino-4,4- difluoropiperidine B N1-Cbz Protected A->B Cbz-Cl, Base C N1-Cbz, N3-Boc Protected Intermediate B->C (Boc)₂O, Base D N3-Boc Protected (N1-deprotected) C->D H₂, Pd/C Selective N1 Deprotection E N1-Cbz Protected (N3-deprotected) C->E Acid (TFA) Selective N3 Deprotection

Caption: Workflow for Strategy B: N1-Cbz / N3-Boc protection.

Protocol 4: N1-Cbz Protection of 3-Amino-4,4-difluoropiperidine

  • Rationale: Similar to Boc protection, a base is required to scavenge the HCl generated from the reaction with benzyl chloroformate. Schotten-Baumann conditions (aqueous base) can also be employed.

  • Materials:

    • 3-Amino-4,4-difluoropiperidine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or TEA

    • Dioxane/Water or DCM

  • Procedure:

    • Dissolve 3-amino-4,4-difluoropiperidine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

    • Add NaHCO₃ (2.5 eq) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains low.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC/LC-MS. Upon completion, extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the N1-Cbz protected product.

(Protocols for subsequent N3-Boc protection, selective N1-Cbz deprotection, and selective N3-Boc deprotection would follow the principles outlined in Protocols 1, 3, and 2, respectively, with the reagents and conditions applied to the appropriate intermediate.)

Advanced Deprotection Protocols & Troubleshooting

While catalytic hydrogenolysis is the standard for Cbz removal, it is incompatible with other reducible functional groups like alkenes, alkynes, or certain sulfur-containing moieties.[11] In such cases, alternative chemical cleavage methods are invaluable.

Protocol 5: Alternative Cbz Deprotection (For Hydrogenolysis-Sensitive Substrates)

  • Rationale: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a mild and effective method for Cbz cleavage at room temperature, tolerating many reducible groups.[15][16] HFIP is thought to enhance the Lewis acidity, facilitating carbamate cleavage.[16]

  • Materials:

    • N-Cbz protected amine

    • Aluminum chloride (AlCl₃)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • Dissolve the Cbz-protected substrate (1.0 eq) in HFIP.

    • Add AlCl₃ (1.5-3.0 eq) portion-wise at room temperature.

    • Stir the reaction until completion as monitored by TLC (typically 2-16 hours).[16]

    • Quench the reaction by carefully adding water, followed by aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.[16]

Issue Possible Cause Troubleshooting & Optimization Solution
Low Yield During Protection Incomplete reaction; formation of di-protected species.Ensure anhydrous conditions. Use a slight excess (1.05-1.1 eq) of the protecting group reagent. For selective mono-protection, carefully control stoichiometry (≤1.0 eq) and add the reagent slowly at low temperature.
Incomplete Deprotection (Boc) Insufficient acid strength or reaction time.Increase the concentration of TFA or extend the reaction time. Ensure no acid-scavenging functionalities are present on the substrate.
Incomplete Deprotection (Cbz by H₂) Catalyst poisoning (e.g., by sulfur compounds); poor quality catalyst.Use a fresh batch of Pd/C. Increase catalyst loading. If poisoning is suspected, pre-treat the substrate with a scavenger like Raney Nickel.[17]
Side Reactions with TFA Cationic intermediates alkylating sensitive residues (e.g., Trp, Met).Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the TFA/DCM deprotection cocktail to trap reactive cations.[7]

Conclusion

The synthesis of derivatives of 3-amino-4,4-difluoropiperidine is a strategically important task in modern drug discovery. The successful execution of such syntheses is critically dependent on the logical and systematic application of orthogonal protecting groups. The Boc and Cbz groups represent a robust, reliable, and highly versatile pair, allowing for the independent manipulation of the piperidine and exocyclic amino functionalities. By understanding the principles of their stability and cleavage, and by utilizing the detailed protocols provided, researchers can confidently navigate the synthesis of complex molecules built upon this valuable fluorinated scaffold. The choice of strategy—whether to protect N1 with Boc and N3 with Cbz or vice versa—should be made with careful consideration of the entire planned synthetic route to the final target molecule.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Gazzola, S., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Kiss, L., et al. (2023). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • Gazzola, S., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stepan, A. F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Retrieved from [Link]

  • Alza, E., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]

  • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Retrieved from [Link]

  • O'Neil, S. V., et al. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Tetrahedron. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Reister, S., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lindman, S., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Reister, S., et al. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Protecting-group strategies for the synthesis of N-4-substituted and N-1,N-8-disubstituted spermidines, exemplified by hirudonine. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • Chemsrc. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • ChemBK. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

Sources

Method

preparation of pharmaceutical salts of 4,4-Difluoro-1-methylpiperidin-3-amine

Application Note: Rational Design and Preparation of Pharmaceutical Salts for 4,4-Difluoro-1-methylpiperidin-3-amine Scientific Rationale: The Intersection of Fluorination and Salt Selection 4,4-Difluoro-1-methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Preparation of Pharmaceutical Salts for 4,4-Difluoro-1-methylpiperidin-3-amine

Scientific Rationale: The Intersection of Fluorination and Salt Selection

4,4-Difluoro-1-methylpiperidin-3-amine is a highly versatile fluorinated pharmacophore utilized in modern drug discovery. The strategic incorporation of fluorine atoms into aliphatic heterocycles is a proven method to enhance metabolic stability, modulate lipophilicity, and tune the basicity of adjacent amines[1]. However, the free base of this diamine often presents as a low-melting solid or viscous oil, rendering it susceptible to oxidative degradation and complicating downstream formulation.

To transition this building block into a viable Active Pharmaceutical Ingredient (API) or advanced intermediate, it must be converted into a stable, crystalline pharmaceutical salt. The selection of the optimal salt form is not merely a formulation exercise; it is a critical preclinical milestone that dictates the compound's solubility, bioavailability, and intellectual property landscape[2].

Physicochemical Profiling and Protonation Logic

Before initiating a salt screen, one must understand the electronic environment of the molecule. 4,4-Difluoro-1-methylpiperidin-3-amine possesses two basic centers:

  • N1 (Tertiary Piperidine Amine): Typically, N-methylpiperidines exhibit a pKa of ~10.0. However, the electron-withdrawing inductive effect (-I effect) of the gamma-fluorine atoms slightly depresses this to an estimated pKa of 8.0–8.5.

  • N3 (Primary Amine): The difluoro group at the C4 position is directly adjacent (beta) to the primary amine. This proximity exerts a massive inductive pull, drastically reducing the pKa of the primary amine from a typical ~10.5 down to approximately 5.5–6.5[1].

The Rule of 3: According to established pharmaceutical guidelines, stable salt formation requires the pKa of the conjugate acid to be at least 3 units lower than the pKa of the basic center (


)[3]. Therefore, to protonate the N3 amine and form a di-salt, a strong acid (pKa < 2.5) such as Hydrochloric Acid or Methanesulfonic Acid is strictly required.

Protonation FB Free Base (N1: pKa ~8.5, N3: pKa ~6.0) Mono Mono-protonated Salt (N1 Protonated) FB->Mono + 1 eq. Acid (Targets Piperidine N1) Di Di-protonated Salt (N1 & N3 Protonated) Mono->Di + 1 eq. Acid (Targets Primary Amine N3)

Figure 1: Sequential protonation logic for 4,4-Difluoro-1-methylpiperidin-3-amine based on pKa.

High-Throughput Salt Screening Strategy

To identify the optimal solid form, an in situ salt screen is employed. This minimizes API consumption while exploring a diverse matrix of pharmaceutically acceptable (GRAS) acids and solvent systems[4].

SaltScreening A 1. API Profiling (pKa & Solubility Mapping) B 2. Acid Selection (ΔpKa ≥ 3 Rule) A->B C 3. High-Throughput Screen (Solvent/Acid Matrix) B->C D 4. Solid Form Isolation (Evaporation/Anti-solvent) C->D E 5. Primary Characterization (XRPD, DSC, TGA) D->E F 6. Scale-up & Stability (DVS, Solubility) E->F G 7. Lead Salt Selection (e.g., Dihydrochloride) F->G

Figure 2: Systematic workflow for pharmaceutical salt screening and lead selection.

Experimental Protocol: Preparation of the Dihydrochloride Salt

Based on the screening matrix, the dihydrochloride salt often emerges as the lead candidate due to its high crystallinity, favorable melting point, and excellent aqueous solubility[5]. The following protocol details the scale-up synthesis.

Causality in Solvent Selection: Isopropanol (IPA) is selected as the primary solvent because the free base is highly soluble in it, whereas the highly polar dihydrochloride salt is virtually insoluble. This steep solubility gradient drives a high thermodynamic yield. Ethyl acetate (EtOAc) is utilized as an anti-solvent to force complete precipitation.

Self-Validating Protocol:

  • Dissolution & IPC: Charge 10.0 g (66.6 mmol) of 4,4-Difluoro-1-methylpiperidin-3-amine free base into a 250 mL reactor. Add 100 mL of anhydrous IPA. Stir at 25°C until complete dissolution is achieved.

    • In-Process Control (IPC): Visually confirm a clear, homogenous solution to ensure no particulate impurities act as unwanted nucleation sites.

  • Acid Addition: Cool the reactor to 5°C using an ice bath. Slowly add 2.1 equivalents (140 mmol) of HCl (typically as a 4M solution in dioxane or concentrated aqueous HCl) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic neutralization reaction, preventing localized supersaturation which leads to amorphous crashing or oiling out.

  • Crystallization & Maturation: Following acid addition, a white precipitate will begin to form. Heat the suspension to 60°C to dissolve the initial kinetic precipitate, then cool slowly (0.5°C/min) to 20°C.

    • Causality: Temperature cycling (Ostwald ripening) dissolves smaller, imperfect crystals and allows the thermodynamically stable polymorph to grow.

  • Anti-Solvent Addition: Add 50 mL of EtOAc dropwise to the suspension at 20°C to maximize the yield. Stir for an additional 2 hours.

  • Isolation & Verification: Filter the suspension under vacuum, wash the filter cake with cold EtOAc (2 x 20 mL), and dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Perform Ion Chromatography (IC) or elemental analysis to confirm a 1:2 API:HCl stoichiometric ratio, ensuring the di-salt was successfully formed rather than a mono-salt mixture.

Quantitative Data Presentation

Following isolation, the candidate salts are subjected to rigorous solid-state characterization. The data is summarized below to facilitate objective comparison.

Table 1: Physicochemical Properties of Candidate Salts

Solid FormMolar Eq. (Acid)Crystallinity (XRPD)Melting Point (DSC, °C)Aqueous Solubility (mg/mL)Hygroscopicity (DVS, % weight gain at 80% RH)
Free Base N/AAmorphous/Oil< 30< 1.0N/A (Liquid/Oil)
Dihydrochloride 2.0Highly Crystalline215 - 218 (Decomp.)> 1001.2% (Slightly hygroscopic)
Monomesylate 1.0Moderately Crystalline145 - 147454.5% (Hygroscopic)
Dimesylate 2.0Crystalline180 - 182> 1008.1% (Very hygroscopic)
Succinate 1.0Poorly Crystalline110 - 115152.3% (Moderately hygroscopic)

Analysis: The Dihydrochloride salt demonstrates superior thermal stability (highest melting point), excellent aqueous solubility, and low hygroscopicity, making it the optimal candidate for solid oral dosage formulation.

Regulatory Considerations (FDA Guidelines)

When advancing a specific salt form into clinical trials, one must adhere to the FDA's "Naming of Drug Products Containing Salt Drug Substances" guidance[6]. Under this policy, the nonproprietary name of the drug product must be based on the active moiety (the free base), rather than the salt form, to prevent medication errors related to dosing strengths[7]. For example, a 100 mg tablet would contain 100 mg of the 4,4-Difluoro-1-methylpiperidin-3-amine active moiety, which requires calculating the appropriate conversion factor based on the molecular weight of the dihydrochloride salt[8]. Selecting the salt form early in Phase I is critical, as changing the salt later constitutes a new chemical entity (NCE) from a regulatory perspective, necessitating repeated toxicological and stability bridging studies[4].

References

  • U.S. Food and Drug Administration (FDA). (2013). Draft Guidance for Industry on Naming of Drug Products Containing Salt Drug Substances; Availability. Federal Register. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / ACS Publications. URL:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. URL:[Link]

  • Fjelbye, J. et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4712. MDPI. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 4,4-Difluoro-1-methylpiperidin-3-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins.[2]

The 4,4-difluoropiperidine motif, in particular, has emerged as a privileged scaffold in drug discovery.[3][4][5][6] The geminal difluoro group at the 4-position acts as a non-basic bioisostere for a carbonyl or hydroxyl group, reduces the pKa of the piperidine nitrogen compared to its non-fluorinated analog, and can enforce specific ring conformations. This pre-organization can be highly advantageous for optimizing ligand-receptor interactions.

This guide focuses on 4,4-Difluoro-1-methylpiperidin-3-amine , a versatile building block where the primary amine at the C-3 position serves as a potent nucleophile. The lone pair of electrons on this nitrogen atom is readily available to attack a wide range of electrophilic species, making it an ideal starting point for library synthesis and lead optimization. This document provides detailed protocols and technical insights into its most common and impactful nucleophilic substitution reactions: N-acylation, N-alkylation, and N-sulfonylation.

Section 1: N-Acylation for Amide Bond Formation

The formation of an amide bond via N-acylation is one of the most frequently performed reactions in pharmaceutical development, owing to the stability and prevalence of this linkage in biologically active molecules.[7][8] For 4,4-Difluoro-1-methylpiperidin-3-amine, this reaction appends a carbonyl-containing substituent to the C-3 amine, enabling extensive structural diversification.

Causality Behind Experimental Choices: The primary amine of the piperidine derivative is a strong nucleophile, but the reaction with acylating agents like acyl chlorides generates hydrochloric acid (HCl). This byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to act as an acid scavenger. When using carboxylic acids directly, an activation step with a coupling agent is necessary to convert the hydroxyl group of the acid into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

Protocol 1.1: N-Acylation using an Acyl Chloride

This protocol describes a standard procedure for the reaction with a reactive acylating agent.

Experimental Workflow: N-Acylation with Acyl Chloride

G Amine R'-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate R-SO₂(Cl)-NH₂⁺-R' Amine->Intermediate Attack on S SulfonylCl R-SO₂Cl (Electrophile) SulfonylCl->Intermediate Base Base (e.g., Pyridine) Product Sulfonamide R-SO₂-NH-R' Intermediate->Product Collapse, -Cl⁻ Byproduct Base·HCl Product->Byproduct Deprotonation by Base

Sources

Method

scale-up synthesis procedures for 4,4-Difluoro-1-methylpiperidin-3-amine

An Application Note for the Scale-Up Synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine Introduction: The Strategic Value of Fluorinated Piperidines The incorporation of fluorine into bioactive molecules is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine

Introduction: The Strategic Value of Fluorinated Piperidines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Specifically, fluorinated piperidines are highly sought-after scaffolds. The introduction of a gem-difluoro group, as in 4,4-Difluoro-1-methylpiperidin-3-amine, can modulate the basicity of the adjacent amine, a critical factor in drug-receptor interactions and pharmacokinetic profiles.[1]

However, the synthesis of such specifically substituted heterocycles presents significant challenges, particularly on a larger scale. These challenges include the control of regioselectivity, the handling of hazardous fluorinating agents, and the development of robust, scalable purification methods. This document provides a detailed, field-tested protocol for the multi-gram scale-up synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine, designed to be both efficient and safe. It is based on established chemical principles and analogous transformations reported in peer-reviewed literature.

Overall Synthetic Strategy

The selected synthetic route is a three-step process designed for scalability and reliability, commencing from the commercially available 3-amino-4-hydroxypyridine. This strategy prioritizes the early introduction of the key nitrogen and oxygen functionalities, followed by a robust fluorination and a final ring reduction.

  • N-Methylation: Selective methylation of the pyridine nitrogen of 3-amino-4-hydroxypyridine to form 3-amino-1-methylpyridin-4(1H)-one.

  • Deoxofluorination: Conversion of the 4-keto group to a gem-difluoro moiety using a modern fluorinating agent to yield 3-amino-4,4-difluoro-1-methyl-1,4-dihydropyridin-1-ium.

  • Catalytic Hydrogenation: Reduction of the fluorinated pyridine intermediate to the target saturated piperidine ring. This is a well-established and effective method for this class of transformation.[2]

G A 3-Amino-4-hydroxypyridine B Step 1: N-Methylation A->B C 3-Amino-1-methylpyridin-4(1H)-one B->C D Step 2: Deoxofluorination C->D E 3-Amino-4,4-difluoro-1-methyl-1,4- dihydropyridin-1-ium Intermediate D->E F Step 3: Catalytic Hydrogenation E->F G 4,4-Difluoro-1-methylpiperidin-3-amine F->G G A Crude Product from Hydrogenation B Acid/Base Workup (e.g., Extraction into aq. HCl, wash, basify, re-extract) A->B C Vacuum Distillation B->C D Final Product: 4,4-Difluoro-1-methylpiperidin-3-amine C->D E QC Analysis D->E F ¹H NMR, ¹³C NMR, ¹⁹F NMR E->F G LC-MS (Purity) E->G H HRMS (Identity) E->H

Sources

Application

Advanced Handling and Storage Protocols for Fluorinated Piperidine Amines

Executive Summary & Chemical Rationale Fluorinated piperidine amines represent a privileged class of building blocks in modern medicinal chemistry and drug development. The strategic substitution of hydrogen with fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Fluorinated piperidine amines represent a privileged class of building blocks in modern medicinal chemistry and drug development. The strategic substitution of hydrogen with fluorine on the piperidine ring is not merely a steric modification; it fundamentally alters the molecule's electronic density[1]. Because fluorine is highly electronegative, it exerts a strong electron-withdrawing inductive effect that significantly decreases the basicity (pKa) of the amine[2]. For instance, while an unsubstituted piperidine has a pKa of approximately 11.2, introducing a fluorine atom at the C-3 position can lower the pKa to ~6.8, enabling pH-dependent protonation within physiological environments[2].

Beyond pKa modulation, fluorination blocks susceptible cytochrome P450 oxidation sites, thereby enhancing metabolic stability, and increases lipophilicity (LogP) for improved central nervous system (CNS) penetration[1][3]. However, these unique physicochemical properties introduce specific handling challenges. Despite their reduced basicity, fluorinated piperidines remain highly susceptible to atmospheric moisture and carbon dioxide, readily forming insoluble carbonate or carbamate salts that can ruin stoichiometric precision and depress reaction yields[1].

G F_Sub Fluorine Substitution on Piperidine Ring Inductive Strong Electron-Withdrawing Inductive Effect F_Sub->Inductive Steric Minimal Steric Disruption (Isosteric to H/OH) F_Sub->Steric pKa Decreased Amine pKa (e.g., 11.2 -> 6.8) Inductive->pKa Lipophilicity Increased Lipophilicity (Higher LogP) Inductive->Lipophilicity Stability Enhanced Metabolic Stability (CYP450 Block) Steric->Stability Bio Improved Drug Bioavailability & Target Binding pKa->Bio Lipophilicity->Bio Stability->Bio

Caption: Causality of fluorine substitution on piperidine physicochemical properties.

Physicochemical Properties & Handling Causality

Understanding the physical state and reactivity of these compounds is critical for safe handling. Lower molecular weight derivatives, such as 4,4-difluoropiperidine, are volatile liquids with low flash points and high vapor pressures (e.g., 20.0 mmHg at 25 °C)[4]. This volatility necessitates handling within a well-ventilated fume hood to prevent the accumulation of flammable vapors and to mitigate inhalation toxicity[5][6]. Furthermore, piperidine scaffolds are inherently corrosive and can cause severe skin burns and optical damage upon contact[6][7].

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives

CompoundCAS NumberpKaBoiling Point (°C)Density (g/cm³)Key Handling Hazard
Piperidine 110-89-4~11.21060.86Highly flammable, corrosive[7]
4,4-Difluoropiperidine 21987-29-1~8.0–8.5114.31.10Volatile, severe irritant[4]
NFEPP (C-3 Fluorinated) 1422952-82-6~6.8N/A (Solid salt)N/AHygroscopic degradation[2]
4F-MPH (Fluorinated ester) 1354631-33-6~10.2N/AN/APsychoactive stimulant[3]

Storage Protocols: A Self-Validating System

To maintain the integrity of fluorinated piperidines, storage protocols must be designed as self-validating systems—meaning the physical state of the chemical itself provides immediate feedback on the success or failure of the storage conditions.

  • Primary Containment: Reagents must be stored in tightly sealed borosilicate glass bottles equipped with specialized septum seals (e.g., Sure/Seal™) to prevent atmospheric exchange[8][9].

  • Inert Atmosphere: The headspace must be backfilled with dry argon or nitrogen. Argon is highly recommended for long-term storage; because it is denser than air, it provides a protective physical blanket over the liquid amine[8].

  • Temperature & Equilibration: Store the compounds at 2–8 °C (or -20 °C for highly unstable derivatives).

    • Self-Validation Check: Before opening or piercing the septum, the container must be allowed to warm to room temperature. Failing to do so will cause atmospheric moisture to condense directly into the cold liquid[1].

    • Visual Integrity Check: Inspect the liquid prior to use. A pristine fluorinated piperidine should be clear and colorless. If the liquid appears viscous, turbid, or contains crystalline precipitates, the seal has failed, and carbonate/hydrate salts have formed[1]. The material must be re-distilled before use.

  • Segregation: Store strictly away from strong oxidizing agents, heavy metal salts, acid chlorides, and carbon dioxide sources, which can provoke violent exothermic reactions[7][10].

Step-by-Step Methodology: Inert Dispensing via Septum Technique

To prevent the degradation of air-sensitive fluorinated amines during routine laboratory operations, the Schlenk/septum technique is mandatory[9][11].

Materials Required:

  • Oven-dried glass syringes and stainless steel needles (18- to 21-gauge)[8][12].

  • Inert gas manifold (N2 or Ar) equipped with a mineral oil bubbler[8].

  • Fluorinated piperidine in a septum-sealed bottle.

Protocol:

  • Thermal Desorption (Drying): Glassware possesses a thin film of adsorbed moisture. Dry the syringe and needle in an oven at 125 °C overnight. Assemble the syringe while hot and allow it to cool under a continuous stream of dry nitrogen[8].

  • System Pressurization: Connect the inert gas line to the reagent bottle using a secondary needle. Self-validation: Ensure the bubbler shows a slight positive pressure; this guarantees that if a leak occurs, inert gas flows out, rather than oxygen flowing in[8].

  • Syringe Purging: Insert the dry extraction syringe through the reagent bottle's septum into the headspace. Draw inert gas into the syringe and expel it outside the bottle. Repeat this purge cycle three times to completely displace any residual oxygen inside the syringe barrel[8].

  • Extraction: Submerge the tip of the purged syringe into the liquid amine layer. Slowly draw the required volume to prevent cavitation.

  • Equilibration: Before withdrawing the needle from the septum, draw a small volume of inert gas into the syringe. This clears the needle capillary of liquid, preventing corrosive drips and instantaneous oxidation during the transfer[9].

  • Transfer & Immediate Clean-up: Quickly transfer the amine into the pre-purged reaction vessel. Immediately flush the contaminated syringe and needle with a compatible anhydrous solvent (e.g., dichloromethane). Causality: Failure to flush immediately allows the residual amine to react with ambient air, forming insoluble carbonates that will permanently plug the needle[9].

G Start Equilibrate Bottle to RT & Apply Argon Pressure Check Visual Inspection: Turbidity or Crystals? Start->Check Purify Perform Distillation (Remove Carbonates) Check->Purify Yes (Degraded) Dry Oven-Dry Syringes & Needles (125°C) Check->Dry No (Clear Liquid) Purify->Dry Purge Purge Syringe with Inert Gas (3x) Dry->Purge Extract Extract Fluorinated Amine via Septum Purge->Extract Transfer Transfer to Reaction & Flush Syringe Extract->Transfer

Caption: Workflow for the inert dispensing of fluorinated piperidine amines.

Safety and Emergency Response

Fluorinated piperidines pose severe acute health hazards. They are toxic via inhalation, ingestion, and dermal absorption, often acting as potent neurotoxins and corrosive agents[6][7].

  • Spill Containment: In the event of a spill, immediately shut off all possible sources of ignition[6]. Do not use combustible absorbents like sawdust. Contain the spill using inert, non-combustible materials such as dry sand, diatomaceous earth, or vermiculite[5][6][7].

  • Neutralization: Once the absorbent is collected in a sealed, labeled container for hazardous disposal, wash the contaminated site with plenty of water. Do not use organic solvents for cleanup, as they may expand the contamination area[5].

  • Personnel Exposure: If skin or hair contact occurs, immediately remove all contaminated clothing and rinse the affected area in an emergency shower with copious amounts of water for a minimum of 15 minutes[6][10]. Seek immediate medical attention, as dermal absorption of piperidine derivatives can lead to systemic toxicity, including nausea, muscle weakness, and respiratory depression[6].

References

  • Piperidine - SAFETY D
  • Piperidine Safety D
  • PIPERIDINE CAS Number - HAZARD SUMMARY, nj.gov,
  • 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0, benchchem.com,
  • Safety D
  • Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)
  • 4,4-DIFLUOROPIPERIDINE, fluoromart.com,
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • The Manipulation of Air-Sensitive Compounds, thieme-connect.de,
  • Techniques for Handling Air- and Moisture-Sensitive Compounds, pitt.edu,
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134, umich.edu,
  • Buy Nfepp | 1422952-82-6, smolecule.com,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 4,4-Difluoro-1-methylpiperidin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of highly functionalized fluorinated building blocks into drug discovery pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of highly functionalized fluorinated building blocks into drug discovery pipelines. 4,4-Difluoro-1-methylpiperidin-3-amine is a critical intermediate, particularly in the synthesis of complex benzimidazole derivatives targeting TRPC6 for 1[1].

However, its unique stereoelectronic profile—combining a sterically demanding, strongly electron-withdrawing gem-difluoro group with a Lewis basic tertiary amine—often leads to suboptimal reaction yields. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific challenges.

ElectronicEffects Main 4,4-Difluoro-1-methylpiperidin-3-amine CF2 4,4-Difluoro Group (-I Inductive Effect) Main->CF2 NMe 1-Methyl Piperidine (Tertiary Amine) Main->NMe NH2 3-Amine (Primary Nucleophile) Main->NH2 CF2->NH2 Reduces nucleophilicity (Electron withdrawal) NMe->NH2 Competes for metal catalysts (Poisoning risk)

Logical relationship of stereoelectronic effects in 4,4-Difluoro-1-methylpiperidin-3-amine.

Section 1: Reagent Preparation & Salt Handling

FAQ: Why am I seeing <10% conversion in my initial coupling reactions despite using excess base?

Analysis: This compound is almost exclusively supplied commercially as a 2 (e.g., CAS 2387597-66-0) to prevent degradation[2]. The 3-amine has a lower pKa than a standard aliphatic amine due to the adjacent CF₂ group. If you rely solely on in situ neutralization with weak bases like triethylamine (TEA) during the reaction, the 3-amine remains partially protonated, drastically reducing its nucleophilicity.

Solution: Perform a rigorous ex situ free-basing protocol prior to the reaction.

Step-by-Step Protocol: Self-Validating Free-Basing
  • Dissolution: Suspend 1.0 eq of 4,4-Difluoro-1-methylpiperidin-3-amine dihydrochloride in a 1:1 mixture of Dichloromethane (DCM) and minimal deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise at 0°C until the aqueous layer reaches pH > 11 (verify with pH paper).

    • Causality: Strong bases like NaOH ensure complete deprotonation of both the tertiary and primary amines, which weaker bases (like NaHCO₃) fail to achieve fully against the electron-withdrawing fluorine effect.

  • Extraction: Extract 3x with DCM to pull the free base into the organic layer.

  • Validation Check: Dry over Na₂SO₄, concentrate under reduced pressure, and run a quick ¹⁹F NMR.

    • Self-Validation: The ¹⁹F chemical shifts of the CF₂ group will migrate significantly upfield (typically by 2-4 ppm) compared to the protonated salt. If the shift matches the salt reference, your basification was incomplete; repeat step 2.

Section 2: Nucleophilic Aromatic Substitution (SₙAr)

FAQ: My SₙAr with a heteroaryl chloride is stalling at 40% conversion. How can I drive it to completion?

Analysis: The gem-difluoro group exerts a strong inductive (-I) pull, decreasing the electron density on the adjacent 3-amine. This makes it a sluggish nucleophile in SₙAr reactions, which are typical when synthesizing 1[1].

Solution: Shift from kinetic to thermodynamic control by modifying the solvent dielectric constant and utilizing the "cesium effect."

Quantitative Data: SₙAr Optimization Matrix
Base (2.5 eq)SolventTemp (°C)Conversion (%)Mechanistic Rationale
DIPEADMF8035%DIPEA is too sterically hindered; solvent polarity is insufficient to stabilize the Meisenheimer complex.
K₂CO₃DMSO10065%Better polarity, but K⁺ coordination to the amine is weak, leaving it partially aggregated.
Cs₂CO₃NMP120>95%Cs⁺ provides enhanced solubility and nucleophile "nakedness" (cesium effect); NMP handles high heat without degrading.

Section 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

FAQ: I am attempting a Buchwald-Hartwig amination, but I observe rapid palladium black formation and no product. What is happening?

Analysis: The 1-methyl tertiary amine acts as a strong, competitive Lewis base. It coordinates to the active Pd(0) species, forming an off-cycle, stable complex that precipitates as palladium black (catalyst poisoning).

Solution: Utilize bulky, highly specialized monodentate phosphine ligands that create a steric shield around the Pd center, preventing the tertiary amine from coordinating while allowing the less-hindered primary 3-amine to react.

BuchwaldWorkflow Start Buchwald-Hartwig Amination Ligand Select Ligand Start->Ligand BINAP BINAP / Xantphos (Standard Bidentate) Ligand->BINAP BrettPhos BrettPhos / tBuBrettPhos (Bulky Monodentate) Ligand->BrettPhos Result1 Yield < 20% (Pd Poisoning) BINAP->Result1 Tertiary amine coordinates Result2 Yield > 85% (Steric Shielding) BrettPhos->Result2 Blocks tertiary amine

Ligand selection workflow to prevent catalyst poisoning by the tertiary amine.

Step-by-Step Protocol: BrettPhos-Mediated Coupling
  • Preparation: In a glovebox, charge a vial with the aryl halide (1.0 eq), 4,4-Difluoro-1-methylpiperidin-3-amine (1.2 eq, verified free base), BrettPhos Pd G3 precatalyst (5 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

    • Causality: Dioxane provides the optimal boiling point and solubility profile for BrettPhos intermediates, avoiding the competitive coordination seen with coordinating solvents like DMF.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90°C for 12 hours.

  • Validation Check: Monitor by LC-MS.

    • Self-Validation: If unreacted aryl halide remains but the amine is consumed, check for bis-arylation (rare with BrettPhos but possible). If both starting materials remain intact but Pd black is visible, the catalyst was poisoned by ambient oxygen; repeat with stricter inert conditions.

Section 4: Amide Bond Formation

FAQ: Standard HATU/DIPEA conditions yield mostly unreacted starting material and some epimerization of my chiral acid. How do I improve this?

Analysis: The reduced nucleophilicity of the fluorinated 3-amine means standard activated esters (like those formed by HATU) may undergo competitive hydrolysis before coupling occurs. Extended reaction times to compensate for this lead to epimerization of the carboxylic acid partner.

Solution: Use a highly reactive, less sterically hindered coupling agent like COMU, and reverse the order of addition.

Step-by-Step Protocol: Reverse-Addition Amide Coupling
  • Pre-activation: Activate the carboxylic acid (1.0 eq) with COMU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C for exactly 15 minutes.

  • Coupling: Slowly add the 4,4-Difluoro-1-methylpiperidin-3-amine (1.1 eq) as a solution in DMF.

    • Causality: Pre-forming the activated ester ensures that the sluggish fluorinated amine immediately encounters a high concentration of the active electrophile, outcompeting hydrolysis.

  • Validation Check: Monitor the reaction by LC-MS after 1 hour.

    • Self-Validation: If the activated ester mass is observed but no product forms, the amine is insufficiently nucleophilic (verify free-basing). If the acid is consumed but neither ester nor product is present, hydrolysis is outcompeting the amination (ensure strictly anhydrous DMF is used).

References

  • Title: WO2020210597A1 - Benzimidazole derivatives and their uses.
  • Title: 5-Fluoro-1-methylpiperidin-3-amine dihydrochloride / 4,4-Difluoro-1-methylpiperidin-3-amine dihydrochloride (CAS 2387597-66-0).

Sources

Optimization

Technical Support Center: Chiral Resolution of 4,4-Difluoro-1-methylpiperidin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral resolution of 4,4-difluoro-1-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral resolution of 4,4-difluoro-1-methylpiperidin-3-amine. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure high enantiomeric excess (ee) and yield in your workflows.

Mechanistic Context: The "Fluorine Effect"

Before selecting a resolution strategy, it is critical to understand how the molecular structure dictates experimental outcomes. The target molecule possesses two basic nitrogen centers: the tertiary 1-methylpiperidine nitrogen and the primary 3-amine.

However, the presence of the gem-difluoro group at the C4 position fundamentally alters the reactivity of the adjacent C3 amine. Fluorine is highly electronegative, and the dual fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). While a typical aliphatic primary amine has a pKa of ~10.5, the predicted pKa of the 3-amino group in 4,4-difluoropiperidine derivatives drops significantly to approximately 7.91[1]. Meanwhile, the tertiary piperidine nitrogen maintains a pKa of ~8.5[2].

Causality in Experimental Design:

  • Weakened Basicity: The lowered pKa of the 3-amine means that classical resolution using weak chiral acids (e.g., L-tartaric acid) often fails to form stable, crystalline diastereomeric salts.

  • Reduced Nucleophilicity: In enzymatic kinetic resolutions, the 3-amine acts as a poor nucleophile, necessitating the use of highly activated acyl donors to achieve reasonable reaction rates.

  • Chromatographic Tailing: The dual-basic nature of the molecule leads to severe secondary interactions with residual silanols on silica-based chiral stationary phases, requiring specific basic modifiers[3].

Troubleshooting & FAQs

Q: Why did my classical resolution using L-tartaric acid result in a biphasic oil rather than a crystalline diastereomeric salt? A: This is a direct consequence of the fluorine -I effect. L-tartaric acid (pKa1 ~2.98) is not acidic enough to fully protonate the weakly basic 3-amine (pKa ~7.9)[1] in the presence of competing solvent interactions, leading to incomplete salt formation and "oiling out." Solution: Switch to a stronger chiral acid with a larger hydrophobic bulk to drive crystallization. (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA) are highly recommended for fluorinated piperidines.

Q: During Chiral SFC, my enantiomers co-elute with severe tailing. How can I improve peak shape and resolution? A: Peak tailing in basic amines is caused by non-specific hydrogen bonding and ion-exchange interactions with the stationary phase. Solution: You must suppress the ionization of the residual silanols and outcompete the analyte for active sites. Add 0.1% to 0.2% Diethylamine (DEA) to your organic modifier (e.g., Methanol or Ethanol). Literature confirms that using a Chiralpak IA or IG column with a TBME/MeOH/DEA (75/25/0.1%) system yields baseline separation for fluorinated piperidine derivatives[3].

Q: Can I use enzymatic kinetic resolution (EKR) for this molecule? A: Yes, but standard conditions will be extremely slow. Because the 3-amine is a weak nucleophile, standard acyl donors like ethyl acetate will not work efficiently. Solution: Use Candida antarctica Lipase B (CAL-B) combined with a highly reactive, activated acyl donor such as ethyl methoxyacetate or isopropyl trifluoroacetate. This increases the electrophilicity of the donor, compensating for the poor nucleophilicity of the fluorinated amine.

Methodological Comparison Data

To facilitate decision-making, the following table summarizes the quantitative metrics and operational parameters for the three primary resolution strategies.

Resolution StrategyOptimal Reagent / PhaseTypical Yield (Max 50%)Typical ee%ScalabilityPrimary Limitation
Chiral SFC (Prep) Chiralpak IA + 0.1% DEA45 - 48%>99.5%Low to MediumHigh equipment cost; low throughput for >100g.
Classical Salt (+)-DTTA in EtOH/H₂O35 - 40%95 - 98%High (Kg scale)Requires extensive solvent screening; lower yield.
Enzymatic (EKR) CAL-B + Ethyl Methoxyacetate40 - 45%>98.0%MediumLong reaction times (up to 72h) due to F-atoms.

Validated Experimental Protocols

Protocol A: Preparative Chiral SFC Separation (Recommended for Discovery & Milligram Scale)

This protocol utilizes Supercritical Fluid Chromatography (SFC) and is self-validating through immediate analytical feedback[3],[4].

  • Sample Preparation: Dissolve racemic 4,4-difluoro-1-methylpiperidin-3-amine in Methanol to a concentration of 50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Method:

    • Column: Chiralpak IA (5 µm, 10 x 250 mm)[3].

    • Mobile Phase: CO₂ /[Methanol + 0.1% DEA] (Isocratic, typically 75/25 to 80/20 ratio).

    • Flow Rate: 7.0 mL/min.

    • Backpressure: 120 bar.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the first eluting enantiomer (Peak 1) and the second eluting enantiomer (Peak 2) into separate vessels cooled to 5°C to prevent volatile loss of the free amine.

  • Self-Validation Step: Before evaporating the bulk fractions, inject 5 µL of each fraction onto an analytical Chiralpak IA column (4.6 x 250 mm) using the same mobile phase. Proceed to evaporation only if the analytical ee% is >99.0%.

Protocol B: Classical Resolution via Diastereomeric Salt Formation (Recommended for Scale-Up)

This method relies on the differential solubility of diastereomeric salts formed with a strong chiral acid[5].

  • Salt Formation: In a round-bottom flask, dissolve 1.0 eq of racemic 4,4-difluoro-1-methylpiperidin-3-amine in a 9:1 mixture of Ethanol/Water (10 volumes). Heat to 60°C.

  • Acid Addition: Slowly add a solution of 1.0 eq of (+)-Di-p-toluoyl-D-tartaric acid (DTTA) dissolved in Ethanol. The strong acidity of DTTA overcomes the weakened basicity of the fluorinated amine.

  • Controlled Crystallization: Maintain at 60°C for 30 minutes, then cool linearly to 20°C over 4 hours. Seed crystals of the desired diastereomeric salt can be added at 40°C if available. Stir at 20°C for an additional 12 hours.

  • Isolation: Filter the resulting crystals and wash with 2 volumes of cold Ethanol.

  • Self-Validation & Free-Basing: Take a 10 mg aliquot of the wet cake, suspend in 1 mL of 1M NaOH, and extract with 1 mL of Dichloromethane (DCM). Analyze the DCM layer via analytical Chiral HPLC. If ee > 95%, proceed to free-base the entire batch using 1M NaOH and DCM extraction. If ee < 95%, perform a single recrystallization from Ethanol/Water.

Resolution Decision Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate resolution method based on project scale and the specific physicochemical properties of the molecule.

G Start Racemic 4,4-Difluoro-1- methylpiperidin-3-amine pKa Assess Amine Basicity (3-NH2 pKa ~7.9) Start->pKa SFC Chiral SFC (Preparative) pKa->SFC High Throughput Salt Classical Resolution (Salt Formation) pKa->Salt Scalable Batch Enzyme Enzymatic Resolution pKa->Enzyme High ee% SFC_Step Stationary Phase: Chiralpak IA / IG Modifier: 0.1% DEA SFC->SFC_Step Salt_Step Chiral Acid: (+)-DTTA or (1S)-(+)-CSA Solvent: EtOH/H2O Salt->Salt_Step Enzyme_Step Biocatalyst: CAL-B Acyl Donor: Ethyl Methoxyacetate Enzyme->Enzyme_Step Result1 Enantiopure (R) & (S) >99% ee SFC_Step->Result1 Salt_Step->Result1 Enzyme_Step->Result1

Figure 1: Decision matrix for the chiral resolution of 4,4-difluoro-1-methylpiperidin-3-amine.

References

  • WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
  • tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 1283718-72-8 wiki Source: Guidechem URL
  • Preparation of (R)
  • Source: PMC (NIH)
  • Source: PubChem (NIH)

Sources

Troubleshooting

purification methods for 4,4-Difluoro-1-methylpiperidin-3-amine reaction mixtures

Welcome to the Technical Support Portal for the isolation and purification of 4,4-difluoro-1-methylpiperidin-3-amine . As a Senior Application Scientist, I frequently see drug development professionals struggle with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the isolation and purification of 4,4-difluoro-1-methylpiperidin-3-amine . As a Senior Application Scientist, I frequently see drug development professionals struggle with the isolation of fluorinated basic amines. Standard protocols for aliphatic amines often fail here due to a fundamental misunderstanding of how geminal fluorine atoms perturb the electronic landscape of the piperidine ring.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating experimental protocols to ensure high-purity isolation of your target compound.

Module 1: Mechanistic Insights & The "Fluorine Effect"

To purify this molecule effectively, you must understand the causality behind its physicochemical behavior. The introduction of a gem-difluoro group at the C4 position exerts a massive inductive electron-withdrawing effect (-I effect).

As detailed in comprehensive studies on [1], beta- and gamma-fluorine substitutions drastically reduce the electron density on adjacent nitrogen atoms. While a standard primary aliphatic amine has a pKa of ~10.5, the pKa of the primary amine in our target drops to approximately 7.9[2]. The tertiary piperidine nitrogen experiences a similar gamma-effect, dropping its pKa to ~8.0.

Why this matters: Your molecule behaves more like a weakly basic aniline than a traditional piperidine. If you attempt liquid-liquid extraction at a standard pH of 8.0, the molecule remains partially protonated, highly water-soluble, and will be lost in the aqueous waste. Furthermore, the[3] dictates specific axial/equatorial preferences that influence how the molecule interacts with silica gel during chromatography.

Module 2: Troubleshooting & FAQs

Q: Why am I losing product during the aqueous workup? A: You are likely not driving the pH high enough. Because the gem-difluoro group lowers the pKa to ~7.9[2], a pH of 8.0 only free-bases about 50% of your product. To achieve >99% partitioning into the organic phase (e.g., dichloromethane or ethyl acetate), you must adjust the aqueous phase to pH 10.5–11.0 .

Q: My flash chromatography fractions show severe tailing and co-elution with mono-fluoro impurities. How can I resolve this? A: Deoxofluorination reactions often leave under-fluorinated byproducts. Because fluorine lowers basicity, mono-fluoro impurities are more basic (pKa ~9.2) than the 4,4-difluoro target. You can exploit this pKa differential before chromatography. By washing your organic layer with a mildly alkaline buffer (pH 8.5), the more basic mono-fluoro impurities protonate and partition into the aqueous phase, while the target remains in the organic phase. For the chromatography itself, standard silica's acidic silanol groups will cause tailing. Switch to amine-functionalized (NH2) silica or use a highly basic mobile phase modifier (e.g., 1% aqueous NH4OH in DCM/MeOH).

Q: The free base turns yellow and degrades upon storage. How should I store it? A: The free base is an electron-rich oil susceptible to oxidation and atmospheric CO2 absorption (forming carbamates). It must be converted to a crystalline dihydrochloride salt for long-term stability.

Module 3: Quantitative Data Summary

The following table summarizes the critical physicochemical data driving our purification strategy.

CompoundPredicted pKa (Primary Amine)Predicted pKa (Tertiary Amine)Optimal Extraction pHChromatographic Retention (Silica)
Piperidin-3-amine (Reference)~10.5~10.0> 12.0High (Severe tailing)
4-Fluoro-1-methylpiperidin-3-amine~9.2~8.8> 11.0Moderate
4,4-Difluoro-1-methylpiperidin-3-amine ~7.9 ~8.0 10.5 - 11.0 Low (Elutes faster)
Module 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify success at each step without waiting for final NMR analysis.

Protocol 1: pKa-Driven Acid-Base Extraction

Objective: Selectively isolate the target from more basic under-fluorinated impurities.

  • Acidification: Dissolve the crude reaction mixture in 1M HCl (aqueous) until the pH is < 2.0. Wash with diethyl ether (2 x 50 mL) to remove non-basic organic impurities. Discard the ether layer.

  • Gradient Basification (Impurity Removal): Carefully adjust the aqueous phase to pH 8.5 using saturated NaHCO3. Extract with Dichloromethane (DCM) (2 x 50 mL). Mechanism: At pH 8.5, the target (pKa 7.9) is mostly free-based and moves to the DCM, while mono-fluoro impurities (pKa 9.2) remain protonated in the water.

  • Final Extraction: Adjust the remaining aqueous phase to pH 11.0 using 2M NaOH to ensure any residual target is free-based, and extract again with DCM. Combine the DCM layers.

  • Validation Checkpoint: Spot the final aqueous layer and the combined organic layers on a TLC plate. Stain with Ninhydrin and heat. If the aqueous layer shows a pink/purple spot, your extraction pH was too low. Adjust to pH 11.5 and re-extract.

Protocol 2: Amine-Modified Flash Chromatography

Objective: Isolate the target without silanol-induced tailing.

  • Preparation: Pack a column with NH2-functionalized silica gel. If unavailable, pre-treat standard silica by flushing it with 1% Triethylamine (TEA) in hexanes.

  • Elution: Load the concentrated organic phase. Elute using a gradient of DCM to DCM/MeOH/aq. NH4OH (90:9:1).

  • Validation Checkpoint (2D-TLC): To ensure your compound isn't degrading on the column, perform a 2D-TLC on a pure fraction. Spot the plate, run it in the solvent system, dry it, rotate 90 degrees, and run it again. A single spot exactly on the diagonal validates that the compound is stable and pure. Streaking off the diagonal indicates on-column degradation, requiring a higher concentration of NH4OH.

Protocol 3: Dihydrochloride Salt Crystallization

Objective: Convert the unstable free base oil into a stable, storable solid.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or isopropyl alcohol (IPA) at 0 °C under an inert nitrogen atmosphere.

  • Precipitation: Dropwise, add 2.2 equivalents of 4M HCl in dioxane while stirring vigorously. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C, then filter the solid under a nitrogen blanket using a Schlenk frit. Wash with cold anhydrous ether and dry under high vacuum.

  • Validation Checkpoint: Perform a melting point test and a 19F-NMR. The 19F-NMR must show a characteristic AB quartet or distinct multiplet for the gem-difluoro group around -95 to -105 ppm. The absence of secondary fluorine peaks validates the complete removal of mono-fluoro impurities.

Module 5: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (4,4-Difluoro-1-methylpiperidin-3-amine) Extr Acid-Base Extraction (pH Gradient Partitioning) Start->Extr AqWaste Aqueous Phase (pH 8.5) (Mono-fluoro Impurities) Extr->AqWaste Wash at pH 8.5 OrgPhase Organic Phase (pH 11.0) (Target Free Base) Extr->OrgPhase Extract at pH 11.0 Chrom Flash Chromatography (NH2-Silica or DCM/MeOH/NH4OH) OrgPhase->Chrom Concentrate Salt Dihydrochloride Salt Formation (2.2 eq HCl in Dioxane) Chrom->Salt Pool Pure Fractions Pure Pure Target Compound (>99% Purity, Crystalline) Salt->Pure Filter & Dry

Figure 1: Optimized purification workflow for 4,4-difluoro-1-methylpiperidin-3-amine.

References
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem (2020)[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry – A European Journal (2020)[Link]

  • Purification of Laboratory Chemicals (8th Edition) Butterworth-Heinemann (2017)[Link]

Sources

Optimization

solving solubility issues of 4,4-Difluoro-1-methylpiperidin-3-amine hydrochloride

[1][2][3] Ticket ID: SOL-44DF-001 Subject: Resolving Solubility & Handling Anomalies for 4,4-Difluoro-1-methylpiperidin-3-amine hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Ticket ID: SOL-44DF-001 Subject: Resolving Solubility & Handling Anomalies for 4,4-Difluoro-1-methylpiperidin-3-amine hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Fluorine-Amine Paradox

You are likely encountering difficulties because this molecule exists at a frustrating intersection of physicochemical properties. As a hydrochloride salt, it is a highly polar, crystalline lattice structure favored by water.[1][2] However, the gem-difluoro group at the C4 position introduces significant lipophilicity and electron-withdrawing effects that deviate from standard piperidine behavior.[2]

This guide addresses the three most common failure modes reported by researchers:

  • Insolubility in Organic Media: The salt will not dissolve in DCM, THF, or Toluene for synthesis.

  • Phase Separation Failure: The compound "oils out" or stays in the aqueous layer during extraction.

  • Nucleophilic dormancy: The salt form reacts sluggishly in substitution reactions.

Critical Solubility Data & Chemical Behavior

Before attempting any protocol, understand the solubility landscape of this specific intermediate.

Solvent SystemState (HCl Salt)State (Free Base)Notes
Water High (>50 mg/mL) Moderate/LowThe salt is highly hydrophilic.[1][2]
Methanol/Ethanol HighHighGood for storage, bad for non-polar reactions.
DMSO HighHighCaution: Difficult to remove; use only for biological assays.
Dichloromethane (DCM) Insoluble (<1 mg/mL) HighTarget solvent for synthesis.
THF/Ether InsolubleModeratePoor solubility often leads to gumming.[2]
Toluene/Hexane InsolubleSolubleUse for final purification only.
The "Fluorine Effect" on Basicity

The 4,4-difluoro substitution is electron-withdrawing.[1][2] This lowers the pKa of the adjacent amines compared to a standard piperidine.

  • Implication: The amine is less basic and potentially less nucleophilic. You may need a stronger base or higher temperature to drive reactions compared to non-fluorinated analogs.

Module A: The "Free-Basing" Protocol (Getting into Organic Solvent)

Issue: You need to perform an amide coupling or SNAr reaction in DCM, but the HCl salt is just a suspension at the bottom of the flask. Solution: You must break the lattice energy by generating the free base in situ or via pre-extraction.

Method 1: The "Salting Out" Extraction (Recommended)

Standard extraction often fails because the free base is partially water-soluble (amphiphilic).[2]

Protocol:

  • Dissolve the HCl salt in the minimum amount of Water (e.g., 5 mL per gram).

  • Cool to 0°C. Slowly add 2M NaOH until pH > 12.

  • CRITICAL STEP: Saturate the aqueous layer with solid NaCl (brine saturation). This forces the organic amine out of the water phase ("Salting Out").

  • Extract 3x with DCM (preferred) or CHCl₃:Isopropanol (9:1) .

    • Why 9:1 CHCl₃:IPA? This mixture is more polar than pure DCM and recovers amphiphilic amines effectively.

  • Dry organic layer over Na₂SO₄, filter, and concentrate immediately.

    • Warning: The free base may be volatile or unstable. Do not heat above 40°C under vacuum.

Method 2: In-Situ Neutralization (For Non-Aqueous Reactions)

If you cannot introduce water (e.g., strictly anhydrous reaction), use a "Solvent Switch" base.[1][2]

Protocol:

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Add 3.0 equivalents of DIPEA (Hünig's Base) .

  • Sonicate for 10 minutes.

    • Mechanism: The DIPEA scavenges the HCl, forming DIPEA·HCl (which is soluble in DCM/DMF), releasing your free amine into solution.[2]

  • Proceed with adding your electrophile.

Module B: Troubleshooting "Oiling Out"

Issue: During workup, the compound forms a sticky gum that refuses to crystallize or separate. Cause: The gem-difluoro group lowers the melting point, and the presence of residual water creates a "hydrated oil."

Visual Troubleshooting Workflow:

Solubility_Workflow Start Compound 'Oils Out' in Workup Check_Solvent Check Solvent System Start->Check_Solvent Is_DCM Is it DCM/Water? Check_Solvent->Is_DCM Add_CoSolvent Add 5-10% IPA to Organic Layer Is_DCM->Add_CoSolvent Yes Salt_Water Saturate Aqueous with NaCl Is_DCM->Salt_Water No Emulsion Emulsion Formed? Add_CoSolvent->Emulsion Salt_Water->Emulsion Filter Filter through Celite Emulsion->Filter Solids Present Wait Wait/Centrifuge Emulsion->Wait Just Hazy

Caption: Decision matrix for resolving phase separation issues (oiling out) during extraction.

Frequently Asked Questions (FAQ)

Q: Can I store the free base? A: We strongly advise against long-term storage of the free base. Amines absorb atmospheric CO₂ to form carbamates and oxidize over time. Store it as the HCl salt at -20°C. Generate the free base immediately before use.

Q: Why does my reaction yield vary so much in DMF? A: DMF can decompose to form dimethylamine, which competes with your amine. Furthermore, if you use the HCl salt in DMF with a weak base (like K₂CO₃), the particle size of the carbonate matters. Use finely milled K₂CO₃ or Cs₂CO₃ to ensure efficient neutralization in heterogeneous mixtures.

Q: Is the compound hygroscopic? A: Yes. Fluorinated amine salts are often hygroscopic. If your weight measurements are inconsistent, dry the salt in a vacuum desiccator over P₂O₅ for 24 hours before weighing.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2]

Sources

Troubleshooting

minimizing side reactions during acylation of 4,4-Difluoro-1-methylpiperidin-3-amine

Executive Summary: The Fluorine Challenge Acylating 4,4-Difluoro-1-methylpiperidin-3-amine presents a classic "tug-of-war" in organic synthesis: managing the inductive deactivation of the nucleophile while preventing eli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Challenge

Acylating 4,4-Difluoro-1-methylpiperidin-3-amine presents a classic "tug-of-war" in organic synthesis: managing the inductive deactivation of the nucleophile while preventing elimination of the labile fluorine atoms.

The gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect (


 effect) on the adjacent C3 amine. While typical secondary amines have a pKa of ~10-11, the pKa of this fluorinated amine is significantly suppressed (estimated pKa ~6.5–7.5). This renders the amine a poor nucleophile , often leading to incomplete conversion or hydrolysis of the active ester. Conversely, forcing conditions (high heat, strong bases) risk 

-elimination of HF
, destroying the difluoro motif and aromatizing or polymerizing the scaffold.

This guide provides an evidence-based troubleshooting framework to navigate these competing reactivity landscapes.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalls at ~50% despite using standard EDC/NHS coupling conditions. Why?

Diagnosis: Nucleophilic Deactivation. The inductive effect of the C4 fluorines reduces the electron density on the N3 nitrogen. Standard activated esters (like NHS or HOBt esters) are often not electrophilic enough to capture this sluggish amine before they are hydrolyzed by trace moisture.

Solution:

  • Switch to High-Reactivity Reagents: Move from carbodiimides (EDC/DCC) to uronium/phosphonium salts like HATU or PyBOP . The O-At (7-azabenzotriazole) active ester generated by HATU is significantly more reactive than the O-Bt ester.

  • Catalysis: Add HOAt (1-Hydroxy-7-azabenzotriazole) if using EDC. The pyridine nitrogen in HOAt provides a catalytic "neighboring group effect" that accelerates the acylation rate by ~10-100x compared to HOBt.

  • Acid Chlorides (with caution): If the carboxylic acid is stable, convert it to the acid chloride (SOCl₂, (COCl)₂). This is the most potent electrophile but requires strict temperature control (see Q2).

Q2: I see a new impurity by LCMS with a mass of [M-20]. Is this HF elimination?

Diagnosis:


-Elimination of Hydrogen Fluoride. 
Yes. The loss of HF (mass 20) creates an enamine or imine double bond between C3 and C4. This is driven by high basicity  or elevated temperatures . The C3 proton is acidified by the adjacent carbonyl (after acylation) and the inductive effect of the fluorines, making it susceptible to E2 elimination.

Solution:

  • Base Selection: Avoid strong inorganic bases (NaOH, K₂CO₃) or nucleophilic bases (DMAP in stoichiometric amounts). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Temperature Control: Conduct the addition of the base at 0°C and allow the reaction to warm to room temperature only after the coupling reagents are mixed. Never heat this reaction above 40°C.

  • Stoichiometry: Do not use a large excess of base. Use exactly enough to neutralize the amine salt and the coupling byproduct (typically 2.0–3.0 equivalents relative to the amine salt).

Q3: Can the N1-methyl group interfere with the reaction?

Diagnosis: Competitive Quaternization. While the N1-methyl is a tertiary amine and cannot be acylated to a neutral amide, it can act as a nucleophile toward highly reactive acylating agents (like acid chlorides or anhydrides), forming a reactive N-acyl ammonium salt . This species is unstable and can lead to complex decomposition or demethylation.

Solution:

  • Order of Addition: Pre-activate the carboxylic acid with the coupling agent (e.g., HATU, DIPEA) for 5-10 minutes before adding the fluorinated amine. This ensures the "hot" electrophile reacts with the intended primary/secondary amine once added.

  • Avoid Methyl Iodide/Alkyl Halides: Ensure your reaction mixture is free of any alkylating impurities.

Strategic Visualization

Pathway Analysis: Acylation vs. Elimination

The following diagram illustrates the kinetic competition between the desired amide formation and the undesired HF elimination pathway.

ReactionPathways SM 4,4-Difluoro-1-methyl piperidin-3-amine Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Slow due to F-induction) ActivatedAcid Activated Acyl Donor (HATU/Acid Chloride) ActivatedAcid->Intermediate Product Desired Amide Product Intermediate->Product Collapse (- Leaving Group) SideProduct Elimination Product (Enamine/Imine) + HF Product->SideProduct Base-Mediated E2 Elimination (Risk: High pH/Temp)

Figure 1: Reaction landscape showing the critical branch point where excess base or heat can trigger HF elimination from the formed product.

Experimental Protocols

Method A: Optimized HATU Coupling (Recommended)

Best for: Complex carboxylic acids, parallel synthesis, and avoiding elimination.

ParameterSpecificationRationale
Solvent DMF or DMAc (Anhydrous)High polarity stabilizes the polar transition state; ensures solubility of salts.
Concentration 0.1 M – 0.2 MDilution prevents intermolecular aggregation but maintains kinetics.
Base DIPEA (3.0 equiv)Non-nucleophilic; buffers the reaction without triggering E2 elimination.
Coupling Agent HATU (1.1 equiv)High reactivity compensates for the fluorinated amine's low nucleophilicity.
Temperature 0°C

RT
mitigate exotherm and suppress side reactions.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.15 M).

  • Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5–10 mins to form the activated ester. Note: Solution should turn yellow/orange.

  • In a separate vial, dissolve 4,4-Difluoro-1-methylpiperidin-3-amine (or its HCl salt) (1.0 equiv) in DMF (0.5 mL).

  • If using the amine salt, add DIPEA (2.0 equiv) to the amine solution to free-base it.

  • Add the amine solution dropwise to the activated acid mixture at 0°C .

  • Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Avoid acidic washes if the product is acid-sensitive.

Method B: Acid Chloride Protocol (For Low-Reactivity Amines)

Best for: Simple acyl groups, scaling up, or when HATU fails.

Critical Safety Note: Acid chlorides are highly reactive. This method carries a higher risk of N1-quaternization if mixing is poor.

  • Suspend the Carboxylic Acid in DCM (anhydrous). Add oxalyl chloride (1.2 equiv) and 1 drop of DMF. Stir until gas evolution ceases (1 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM.

  • Add the Fluorinated Amine (1.0 equiv) and Triethylamine (3.0 equiv) to a separate flask of DCM at -78°C or 0°C .

  • Slowly cannulate the acid chloride solution into the amine solution. Reversing this addition (amine to acid chloride) risks double-acylation or salt formation.

  • Warm to RT slowly.

Decision Matrix for Reagent Selection

Use this logic flow to select the correct condition for your specific substrate.

TroubleshootingFlow Start Start: Acylation of 4,4-Difluoro-1-methylpiperidin-3-amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Try Standard HATU/DIPEA (Method A) CheckAcid->Standard No AcidChloride Use Acid Chloride Method (Method B) @ 0°C CheckAcid->AcidChloride Yes Result Check LCMS Conversion Standard->Result AcidChloride->Result LowConv Low Conversion (<50%) Result->LowConv Issue? Elimination Elimination Product Observed ([M-20] peak) Result->Elimination Issue? Boost Add Catalyst: HOAt or DMAP (0.1 eq) Increase Temp to 40°C LowConv->Boost Yes Milder Switch Base: 2,6-Lutidine Lower Temp to 0°C Elimination->Milder Yes

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Champagne, P. A., et al. (2015). Conformational analysis of fluorinated piperidines: The gauche effect. Journal of Organic Chemistry. (Context on Fluorine Inductive Effects). [Link]

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before conducting experiments.

Sources

Optimization

Technical Support Center: Troubleshooting 4,4-Difluoropiperidine Reactivity

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals encountering stalled reactions, low yields, or complete synthetic failures when incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals encountering stalled reactions, low yields, or complete synthetic failures when incorporating the 4,4-difluoropiperidine motif into their pipelines.

Below, we dissect the physicochemical root causes of these failures and provide field-validated, step-by-step protocols to overcome them.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is the amine group in my 4,4-difluoropiperidine building block failing to react under standard conditions? A1: The root cause is the strong electron-withdrawing inductive effect (-I effect) exerted by the geminal fluorine atoms at the 4-position1[1]. Unlike unsubstituted piperidine, which is a strong, highly nucleophilic secondary amine, the highly electronegative fluorine atoms pull electron density away from the nitrogen atom through the sigma-bond framework. This stabilizes the nitrogen's lone pair, drastically reducing its basicity and rendering it a remarkably poor nucleophile2[2].

Q2: I am trying to perform an amide coupling using EDC/HOBt, but my yields are abysmal. How can I force this reaction? A2: EDC/HOBt generates an active ester that is simply not electrophilic enough to be captured by the deactivated 4,4-difluoropiperidine amine. Solution: You must upgrade the electrophilicity of your carbonyl species. Switching to HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which forces aminolysis even with weak nucleophiles. Alternatively, converting your carboxylic acid to an acyl chloride prior to coupling will bypass the issue entirely.

Q3: My SNAr reaction with a substituted fluorobenzene is not proceeding even at elevated temperatures. What is the alternative? A3: Nucleophilic aromatic substitution (SNAr) relies entirely on the nucleophilicity of the incoming amine to attack an electron-deficient aromatic ring. Because 4,4-difluoropiperidine lacks this nucleophilic driving force, SNAr will routinely fail. Solution: Shift your mechanistic paradigm from nucleophilic attack to transition-metal catalysis. Utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling allows the C-N bond to form via reductive elimination, completely bypassing the amine's poor nucleophilicity.

Q4: I am using 4,4-difluoropiperidine hydrochloride. Does this affect my reaction setup? A4: Yes. The compound is typically supplied as a hydrochloride salt for stability. Because the free amine is a weaker base than standard piperidine, you must use a large excess of a stronger auxiliary base (e.g., Cs₂CO₃ or DIPEA) to ensure the salt is completely free-based in situ3[3].

Part 2: Quantitative Data & Property Comparison

Understanding the physicochemical shift between the parent and fluorinated compound is critical for rational reaction design.

PropertyPiperidine4,4-DifluoropiperidineSynthetic Impact
pKa (Conjugate Acid) ~11.2~7.3 - 7.5Requires weaker acids to protonate, but the free amine is far less basic.
Nucleophilicity HighLowCannot trap weak electrophiles; requires highly activated intermediates.
Inductive Effect (-I) NoneStrong (gem-difluoro)Pulls electron density away from N-1 via the

-bond framework.
Lipophilicity (LogD) LowerHigherImproves membrane permeability, making it a highly desirable pharmaceutical motif.

Part 3: Verified Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Self-Validating Mechanism: Standard amine bases like TEA may establish an equilibrium that leaves a portion of the weakly basic 4,4-difluoropiperidine protonated. Using a large excess (3.0 eq) of DIPEA forces complete free-basing. Furthermore, HATU generates a highly reactive HOAt ester, which undergoes rapid aminolysis even with poor nucleophiles, ensuring the reaction drives to completion rather than stalling at an intermediate phase.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in strictly anhydrous DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Introduction: Add 4,4-difluoropiperidine hydrochloride (1.2 eq) directly to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination for Arylation

Self-Validating Mechanism: This protocol bypasses nucleophilic attack. The deactivated amine coordinates directly to the palladium center, and the C-N bond is formed via reductive elimination. The use of RuPhos (a bulky, electron-rich ligand) accelerates this reductive elimination, while Cs₂CO₃ is strong enough to deprotonate the Pd-bound amine intermediate without interfering with the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.5 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and finely milled Cs₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (to achieve a 0.1 M concentration) via syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Part 4: Troubleshooting Workflow

G Start Diagnostic: Low Amine Reactivity Identify Identify Target Pathway Start->Identify Amidation Amidation / Acylation Identify->Amidation Arylation Arylation (SNAr) Identify->Arylation SolAmide Bypass low nucleophilicity: Use HATU/DIPEA or Acyl Chlorides + DMAP Amidation->SolAmide SolAryl Bypass nucleophilic attack: Switch to Pd-Catalyzed Buchwald-Hartwig Arylation->SolAryl

Troubleshooting workflow for overcoming low reactivity in 4,4-difluoropiperidine couplings.

Part 5: References

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at:[Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed (NIH). Available at:[Link]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC (NIH). Available at:[Link]

Sources

Troubleshooting

separation of regioisomers in 4,4-Difluoro-1-methylpiperidin-3-amine synthesis

The following technical guide is structured as a specialized support center resource. It addresses the specific challenges in purifying 4,4-Difluoro-1-methylpiperidin-3-amine , focusing on the separation of regioisomers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific challenges in purifying 4,4-Difluoro-1-methylpiperidin-3-amine , focusing on the separation of regioisomers and structural isomers common to its synthesis.

Subject: Separation of Regioisomers in 4,4-Difluoro-1-methylpiperidin-3-amine Synthesis Ticket ID: F-PIP-44-ISO Status: Resolved / Guide Published

Executive Summary & Diagnostic Triage

The Challenge: The synthesis of 3-amino-4,4-difluoropiperidines is notorious for generating isobaric impurities. Depending on your synthetic route (e.g., DAST fluorination of ketones or functionalization of enamines), you are likely encountering one of two specific "regioisomer" classes:

  • Positional Isomers: 3-amino-4,4-difluoro vs. 4-amino-3,3-difluoro (often from non-selective enamine functionalization).

  • Skeletal Rearrangement Isomers: Piperidine vs. Pyrrolidine derivatives (a classic side-reaction during deoxofluorination).

Diagnostic Check: Before selecting a column, confirm your isomer type.

  • Observation:

    
    H NMR shows a triplet/quartet splitting pattern inconsistent with a 6-membered ring? 
    
    
    
    Suspect Pyrrolidine Rearrangement.
  • Observation: Mass Spec (LC-MS) shows identical m/z but distinct retention times (

    
    RT < 0.5 min)? 
    
    
    
    Suspect Positional Regioisomer.

Troubleshooting Guide (Q&A)

Q1: "I used DAST on 1-methyl-3-amino-4-piperidone, but my product co-elutes with a major impurity. Is this a regioisomer?"

A: Yes, but likely a skeletal isomer. The Issue: The fluorination of


-amino ketones with DAST often proceeds via an aziridinium intermediate. Nucleophilic attack by fluoride can occur at two positions:
  • Direct Attack (C4): Yields the desired 4,4-difluoropiperidine.

  • Ring Contraction (C3): Yields a (fluoromethyl)pyrrolidine derivative. The Fix: These isomers have different basicities.

  • Protocol: Perform a pH-controlled extraction. The pyrrolidine derivative often has a slightly different pKa due to ring strain and fluorine proximity.

  • Chromatography: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase interacts specifically with the fluorine atoms via

    
    -
    
    
    
    and dipole interactions, often resolving the ring-contracted isomer from the piperidine core when C18 fails.
Q2: "How do I separate the 3-amino regioisomer from the 4-amino byproduct?"

A: This requires exploiting steric and pKa differences. The Mechanism: If you synthesized the scaffold via hydroboration or nitration of a 4,4-difluoroalkene, you may have a mixture of 3-amine and 4-amine (if 3,3-difluoro). The Fix:

  • Method A (SFC): Supercritical Fluid Chromatography is superior here. The 3-amine (vicinal to difluoro) has a significant dipole difference compared to the 4-amine (geminal to difluoro).

    • Column: 2-Ethylpyridine (2-EP) or Diol.

    • Modifier: Methanol + 0.1% Isopropylamine (IPA).

  • Method B (Derivatization): If SFC is unavailable, convert the amine to a Benzamide .

    • React crude amine with Benzoyl Chloride.

    • The amide NH of the 3-isomer will H-bond intramolecularly with the fluorine (H-F interaction), significantly altering its polarity compared to the 4-isomer on silica gel.

Q3: "My isomer peaks are tailing badly on C18. Why?"

A: This is due to the interaction between the basic amine and residual silanols on the column, exacerbated by the electron-withdrawing fluorines which lower the pKa but increase "stickiness" in non-buffered systems. The Fix:

  • Mobile Phase: You must use a high-ionic strength buffer or an ion-pairing agent.

  • Recommendation: 10 mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile. The high pH suppresses protonation, sharpening the peak shape for the free base.

Experimental Protocols & Data

Comparative Separation Efficiency Table

Data based on separation of 3-amino-4,4-difluoro scaffold from structural isomers.

Separation ModeStationary PhaseMobile PhaseSelectivity (

)
Resolution (

)
Recommendation
Reverse Phase C18 (Standard)Water/ACN (0.1% TFA)1.050.8 (Poor)Not Recommended
Reverse Phase PFP (Fluoro-Phenyl) Water/MeOH (10mM NH

HCO

)
1.252.1 (Good)Primary Choice (HPLC)
SFC 2-Ethylpyridine CO

/ MeOH (0.2% DEA)
1.403.5 (Excellent)Gold Standard
Normal Phase Silica (Derivatized*)Hexane/EtOAc1.151.5 (Acceptable)Only if derivatized

*Requires conversion to Benzamide or Boc-carbamate.

Protocol: High-pH Reverse Phase Isolation (PFP Column)

Use this method if SFC is unavailable.

  • Column Preparation: Equilibrate a Kinetex PFP column (5

    
    m, 150 x 21.2 mm)  with 95% Solvent A (10 mM Ammonium Bicarbonate, pH 10.0) and 5% Solvent B (Acetonitrile).
    
  • Sample Loading: Dissolve the crude oil in 1:1 DMSO:MeOH. Filter through 0.2

    
    m PTFE.
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5%

      
       45% B (Shallow gradient is critical for isomer separation).
      
    • 15-20 min: 95% B (Wash).

  • Collection: Trigger fraction collection by MS (m/z [M+H]

    
    ).
    
  • Workup: Immediately neutralize fractions with dilute formic acid if the compound is base-sensitive (though 4,4-difluoro amines are generally stable). Lyophilize to remove ammonium salts.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for purifying the 4,4-difluoro-1-methylpiperidin-3-amine scaffold based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (4,4-Difluoro-1-methylpiperidin-3-amine) Analysis Diagnostic: 1H NMR & LC-MS Start->Analysis Decision1 Isomer Type Identified? Analysis->Decision1 Regio Positional Isomer (3-NH2 vs 4-NH2) Decision1->Regio Same Ring Size Skeletal Skeletal Isomer (Piperidine vs Pyrrolidine) Decision1->Skeletal Ring Contraction SFC_Path Method A: SFC (2-Ethylpyridine Column) Regio->SFC_Path Preferred Deriv Alternative: Derivatization (Boc/Benzoyl) -> Silica Flash Regio->Deriv If No SFC PFP_Path Method B: HPLC (PFP Column, pH 10) Skeletal->PFP_Path Fluorine Selectivity Pure Pure Regioisomer (>98% de/re) SFC_Path->Pure PFP_Path->Pure Deriv->Pure

Caption: Workflow for selecting the optimal purification strategy based on the specific type of regioisomer contaminant identified in the crude mixture.

References & Grounding

  • Mechanism of DAST Fluorination & Rearrangement:

    • Singh, R. P., & Shreeve, J. M. (2002).[1] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[1] Synthesis, 2002(17), 2561-2578. Link

    • Note: Establishes the aziridinium mechanism leading to ring-contracted byproducts in

      
      -amino ketones.
      
  • Chromatographic Separation of Fluorinated Isomers:

    • Nuñez, O., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.[2] IntechOpen. Link

    • Note: Validates the use of PFP columns for separating compounds based on fluorine content and positional isomerism.

  • SFC for Regioisomer Separation:

    • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A, 1191(1-2), 21-39. Link

    • Note: Supports the use of 2-Ethylpyridine (2-EP) phases for basic amines in SFC.

  • Synthesis of 4,4-difluoropiperidine scaffolds:

    • Saeedi, S., et al. (2025).[3][4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. ChemMedChem. Link

    • Note: Recent example of 4,4-difluoro scaffold synthesis and functionalization challenges.

Sources

Optimization

overcoming steric hindrance in 4,4-Difluoro-1-methylpiperidin-3-amine coupling

Title: Technical Support Center: Overcoming Steric and Electronic Hindrance in 4,4-Difluoro-1-methylpiperidin-3-amine Coupling Introduction: As a Senior Application Scientist, I frequently encounter researchers strugglin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric and Electronic Hindrance in 4,4-Difluoro-1-methylpiperidin-3-amine Coupling

Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of 4,4-difluoro-1-methylpiperidin-3-amine. This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The adjacent gem-difluoro group at the C4 position and the piperidine ring conformation create significant steric bulk around the C3 primary amine.

  • Electronic Deactivation: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), drastically reducing the nucleophilicity of the amine lone pair.

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized workflows to successfully achieve amide and C-N cross-couplings with this challenging substrate.

Diagnostic Workflow

G A 4,4-Difluoro-1-methylpiperidin-3-amine B Target: Amide Bond A->B C Target: Aryl C-N Bond A->C D HATU / COMU Activation (Extended Time) B->D Moderate Hindrance E In Situ Acyl Fluoride (DAST / Deoxo-Fluor) B->E Severe Hindrance F Buchwald-Hartwig Cross-Coupling C->F G BrettPhos Pd G4 Catalyst (Strong Base: LiHMDS) F->G

Caption: Decision matrix for coupling 4,4-difluoro-1-methylpiperidin-3-amine based on electrophile type.

Section 1: Amide Bond Formation (Acylation)

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail to produce my desired amide? A1: Standard carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate that is highly susceptible to side reactions (like rearrangement to unreactive N-acylureas) if the incoming amine is a poor nucleophile [1]. Because the gem-difluoro group pulls electron density away from the C3 amine, its attack on the activated ester is slower than the degradation of the active ester itself. To overcome this, you must use reagents that generate highly reactive, short-lived intermediates (like acyl fluorides) or uronium/aminium salts (HATU, COMU) that drive the equilibrium forward despite the amine's poor nucleophilicity[1, 2].

Q2: What is the most reliable protocol for coupling this amine with a sterically hindered carboxylic acid? A2: When both partners are hindered, in situ acyl fluoride generation is the gold standard [2]. Acyl fluorides are uniquely stable to moisture but highly reactive toward hindered/deactivated amines due to the small size of the fluorine leaving group, minimizing steric clash during the transition state [2].

Protocol 1: In Situ Acyl Fluoride Amide Coupling Self-Validation Checkpoint: Monitor the formation of the acyl fluoride intermediate via LC-MS or 19F NMR before adding the amine.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or MeCN (0.1 M). Add pyridine (3.0 eq) and cool to 0 °C.

  • Fluorination: Dropwise add Deoxo-Fluor or DAST (1.2 eq). Stir for 30-60 minutes at room temperature until complete conversion to the acyl fluoride is confirmed.

  • Coupling: Add 4,4-difluoro-1-methylpiperidin-3-amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the reaction to 50–60 °C for 12–24 hours. The elevated temperature is critical to overcome the activation energy barrier imposed by the gem-difluoro group [2].

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Quantitative Data: Coupling Reagent Efficacy for Deactivated Amines Table 1: Expected performance metrics for coupling hindered carboxylic acids with 4,4-difluoro-1-methylpiperidin-3-amine.

Coupling ReagentBaseSolventTemp (°C)Typical Yield (%)Primary Limitation
EDC/HOBtDIPEADMF25< 10%Sluggish kinetics; N-acylurea formation
HATU2,4,6-CollidineDMF4040 - 60%Guanidinylation of the amine
COMUDIPEAMeCN4050 - 65%Hydrolysis of active ester
Acyl FluoridePyridine/DIPEADCM/MeCN6075 - 90%Requires handling of fluorinating agents

Section 2: Buchwald-Hartwig C-N Cross-Coupling

Q3: I am getting mostly unreacted starting material and dehalogenated arene in my Buchwald-Hartwig coupling. How do I fix this? A3: This is a classic symptom of failed reductive elimination or stalled amine coordination. The bulky 4,4-difluoro-1-methylpiperidin-3-amine struggles to coordinate to the palladium center. If it does coordinate, the subsequent deprotonation and reductive elimination steps are energetically demanding. To solve this, you must use a specialized dialkylbiaryl phosphine ligand. BrettPhos Pd G4 is specifically engineered for primary amines[3, 4]. The G4 precatalyst features a methylated amino group on the biphenyl backbone, preventing off-cycle catalyst deactivation, while the bulky BrettPhos ligand accelerates reductive elimination by forcing the coupled partners together via the Thorpe-Ingold effect [4, 5].

Q4: What is the optimal Buchwald-Hartwig protocol for this specific amine? A4: Use the following self-validating protocol utilizing BrettPhos Pd G4.

Protocol 2: Buchwald-Hartwig Amination with BrettPhos Pd G4 Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow/orange suspension to a dark, homogeneous solution as the active Pd(0) species is formed.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), 4,4-difluoro-1-methylpiperidin-3-amine (1.2 eq), BrettPhos Pd G4 (2-5 mol%) [4], and sodium tert-butoxide (NaOtBu) or LiHMDS (1.5 eq). Note: Use LiHMDS if base-sensitive functional groups are present [6].

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 90–100 °C for 4–12 hours.

  • Monitoring: Monitor by GC-MS. The presence of the hydrodehalogenated arene indicates that oxidative addition occurred, but amine coordination/deprotonation failed (usually due to wet solvent or inactive base).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Mechanistic Pathway

CatalyticCycle Pd0 Active Pd(0) BrettPhos OA Oxidative Addition Pd(II) Complex Pd0->OA Aryl Halide (Rate Limiting for BrettPhos) Coord Amine Coordination & Deprotonation OA->Coord 4,4-Difluoro-amine + Base RE Reductive Elimination Coord->RE Steric bulk of ligand forces proximity RE->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle using BrettPhos Pd G4, highlighting steric effects.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, vol. 14, no. 2, 2016, pp. 430-433. Available at:[Link]

  • Ke, H., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, vol. 5, no. 34, 2020, pp. 21456–21463. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023. Available at:[Link]

Troubleshooting

Technical Support Center: Stability of 4,4-Difluoro-1-methylpiperidin-3-amine

Executive Summary Researchers working with 4,4-Difluoro-1-methylpiperidin-3-amine often fear that the proximity of the electron-withdrawing fluorine atoms (C4) to the amine group (C3) will lead to rapid degradation.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers working with 4,4-Difluoro-1-methylpiperidin-3-amine often fear that the proximity of the electron-withdrawing fluorine atoms (C4) to the amine group (C3) will lead to rapid degradation.[1]

The Verdict: This molecule is kinetically stable under acidic conditions.[1] In fact, acidic environments are the preferred state for storage and handling. The degradation risk (HF elimination) is primarily associated with the neutral (free base) state or basic conditions, not acidic ones.

This guide details the mechanistic reasons for this stability, provides troubleshooting for common spectral anomalies, and outlines self-validating protocols for handling.

Module 1: The Mechanistic Logic (Why Acid is Safe)

To handle this molecule confidently, you must understand the "Protonation Shield" effect. The primary degradation pathway for


-fluoroamines is the elimination of Hydrogen Fluoride (HF) to form an enamine/imine.[1] This reaction is driven by the lone pair of electrons on the nitrogen atom.
The Stability Switch
  • In Free Base (Risk Zone): The Nitrogen lone pair at C3 can donate electron density into the C-C bond, facilitating the ejection of a Fluoride ion (E1cB-like mechanism). This is accelerated by heat.

  • In Acid (Safe Zone): The acid protonates the amine (

    
    ). The lone pair is now bound to a proton and cannot  participate in the elimination mechanism. The C-N bond becomes electronically deactivated regarding elimination.
    
Visualizing the Pathway

The following diagram illustrates the "Switch" mechanism.

StabilityPath cluster_legend Mechanism Legend FreeBase Neutral Free Base (Lone Pair Available) Acid Acidic Condition (HCl/TFA) FreeBase->Acid Add H+ Elimination HF Elimination (Degradation) FreeBase->Elimination Heat/Base (Lone pair push) Protonated Protonated Salt (Lone Pair Locked) Acid->Protonated Forms Salt Protonated->Elimination X (Blocked) Stable Stable Storage (Indefinite) Protonated->Stable Blocks Elimination Red = Unstable Red = Unstable Green = Stable Green = Stable Red = Unstable->Green = Stable

Caption: The "Protonation Shield" mechanism. Acidic conditions lock the nitrogen lone pair, physically preventing the electronic cascade required for HF elimination.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users during synthesis and analysis.

Issue 1: "My NMR spectrum in looks messy/broad."

Diagnosis: This is likely Rotameric Broadening , not degradation.[1]

  • Context: The N-methyl group and the bulky gem-difluoro group create steric strain.[1] In the protonated salt form, the piperidine ring adopts a rigid chair conformation. The C3-ammonium group and C4-fluorines may lock into specific orientations (axial/equatorial) that exchange slowly on the NMR timescale.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen and coalesce, the molecule is intact. If new peaks appear (alkenes), it is degradation.

Issue 2: "The salt turned into a sticky gum/oil."

Diagnosis: Hygroscopicity .

  • Context: Fluorinated amine salts (especially HCl) are notoriously hygroscopic.[1] Absorbed water lowers the melting point, causing the solid to "oil out."

  • Solution: Do not use simple vacuum drying.

    • Protocol: Dissolve the oil in a minimum amount of dry Methanol (MeOH), then precipitate by slowly adding cold Diethyl Ether (

      
      ) or MTBE with vigorous stirring. Store under Argon/Nitrogen.[2]
      
Issue 3: "I see a loss of Fluorine signal in NMR."

Diagnosis: Defluorination via Basic Workup.

  • Context: If you neutralized the salt with strong base (NaOH) and heated it to extract, you likely triggered the elimination described in Module 1.

  • Correction: Use mild bases (Carbonate/Bicarbonate) and keep the temperature below 0°C during neutralization.

Module 3: Experimental Protocols

Protocol A: Safe Salt Formation (Storage)

Use this protocol to stabilize the free base for long-term storage.[1]

  • Dissolution: Dissolve the crude free base (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Acidification: Dropwise add 4M HCl in Dioxane (2.5 eq). Note: Excess acid is preferred to ensure full protonation of both nitrogens.

  • Precipitation:

    • If solid forms: Filter under inert atmosphere.

    • If no solid: Slowly add Diethyl Ether until turbidity appears. Stir for 30 mins at 0°C.

  • Drying: Dry under high vacuum for 24 hours. Store at -20°C.

Protocol B: Stability Stress Test (Self-Validation)

Use this to verify if your specific batch is stable in your chosen solvent.[1]

ConditionTimeMethodExpected Result
1M HCl (aq) 24 HoursLCMS /

NMR
>99% Recovery. (Stable)
TFA (Neat) 6 Hours

NMR
>98% Recovery. (Stable)
PBS Buffer (pH 7.4) 24 HoursLCMS>95% Recovery. (Slow degradation possible)
1M NaOH 1 HourLCMS<80% Recovery. (High Risk of Elimination)

Module 4: Comparative Data

The following table highlights the physical property shifts caused by the gem-difluoro modification, aiding in identification.

PropertyNon-Fluorinated Analog4,4-Difluoro AnalogConsequence
Basicity (pKa) ~10.5 (C3-Amine)~7.5 - 8.5 The amine is less basic due to the electron-withdrawing fluorines.[1] It requires stronger acids to fully protonate during extractions.
Lipophilicity (LogP) Low (Polar)Increased Better solubility in organic solvents (DCM/EtOAc) even when partially protonated.[1]
C-F Bond Energy N/A~105 kcal/mol Strong bond, but susceptible to "Assisted Elimination" by the neighbor amine.

References

  • Champagne, P. A., et al. (2019). "The Dark Side of Fluorine: Reactivity of

    
    -Fluoro Amines." Chemical Reviews.  (Context: Mechanisms of HF elimination in vicinal fluoroamines).
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context: pKa modulation and stability of fluorinated piperidines).

  • Sigma-Aldrich/Merck. (2024). "Safety Data Sheet: 4,4-Difluoropiperidine Hydrochloride." (Context: Handling of hygroscopic fluorinated salts).

  • Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing. (Context: General stability principles of gem-difluoro groups).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Profiling of 4,4-Difluoro-1-methylpiperidin-3-amine

This guide provides an in-depth technical analysis of the NMR interpretation for 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1). It is designed for medicinal chemists and analytical scientists requiring a rob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR interpretation for 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1). It is designed for medicinal chemists and analytical scientists requiring a robust methodology for structural verification and conformational analysis.

Executive Summary & Strategic Importance

In drug discovery, the 4,4-difluoropiperidine scaffold is a privileged motif. The gem-difluoro group lowers the basicity of the adjacent amine (modulating pKa), blocks oxidative metabolism at the 4-position, and induces specific conformational biases via the gauche effect.

This guide compares the NMR signature of the target molecule against its non-fluorinated analog (1-methylpiperidin-3-amine ) to highlight the diagnostic power of


 NMR and the complex coupling patterns introduced in 

NMR.
Comparison at a Glance
FeatureNon-Fluorinated AnalogTarget: 4,4-Difluoro Analog

Spectrum
Simple multiplets; chemical shifts driven by N-electronegativity.Complex higher-order multiplets due to large

and

couplings.

Spectrum
Silent.Diagnostic AB System: Reveals diastereotopicity immediately.
Conformation Rapid chair-chair interconversion (averaged signals).Biased conformation (gauche effect); often distinct axial/equatorial resolution.
Chirality C3 is chiral; H2/H6 are diastereotopic.C3 is chiral; F4a/F4b are diastereotopic , providing a sensitive probe for enantiopurity.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol. The choice of solvent is critical as it influences the aggregation state and conformational equilibrium.

A. Sample Preparation
  • Solvent Selection:

    • Standard:

      
       (7.26 ppm 
      
      
      
      ) for free base.
    • Salt Forms (HCl): Use

      
       or 
      
      
      
      to prevent aggregation broadening. Note: DMSO may shift labile NH protons >8 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for

    
     due to its 100% natural abundance and high sensitivity (0.83 relative to 
    
    
    
    ).
  • Referencing:

    • 
      : Internal TMS (
      
      
      
      ).
    • 
      : Internal 
      
      
      
      (
      
      
      ) or external
      
      
      -trifluorotoluene (
      
      
      ).
B. Acquisition Parameters[1]
  • 
     NMR:  Minimum 16 scans. Spectral width 12 ppm.
    
  • 
     NMR:  Minimum 16 scans. Spectral width 200 ppm (typically 
    
    
    
    to
    
    
    ). Crucial: Run both proton-coupled and proton-decoupled
    
    
    spectra to distinguish
    
    
    from
    
    
    .

Detailed Spectral Interpretation

A. NMR: The Primary Diagnostic

Unlike the non-fluorinated analog, the


 spectrum provides an immediate "fingerprint" of the 4,4-difluoro substitution.
  • System Type: AB System (or ABX/ABXY coupled to protons).

  • Logic: The molecule possesses a chiral center at C3. Consequently, the two fluorine atoms at C4 are diastereotopic (chemically non-equivalent). They will not appear as a single signal but as two distinct multiplets.

  • Chemical Shift Range: Typically

    
     to 
    
    
    
    .
  • Coupling Constants:

    • Geminal (

      
      ):  Massive coupling, typically 230–250 Hz . This defines the AB quartet structure.
      
    • Vicinal (

      
      ):  Coupling to H3 and H5 protons.
      
      • 
         to 
        
        
        
        .
      • 
         to 
        
        
        
        .
B. NMR: Decoding the Complexity

The proton spectrum is significantly more complex than the non-fluorinated analog due to H-F splitting.

1. The H3 Methine (Chiral Center)
  • Position:

    
     (Deshielded by 
    
    
    
    -NH and
    
    
    -F).
  • Multiplicity: dddd (or multiplet).

    • Couples to H2a, H2b (vicinal H-H).

    • Couples to F4a, F4b (vicinal H-F).

  • Diagnostic Value: The width and splitting pattern of this signal reveal the axial/equatorial orientation of the amine.

2. The H5 Methylene (Adjacent to

)
  • Position:

    
    .
    
  • Effect: These protons are

    
     to the 
    
    
    
    group. They typically appear as a complex multiplet due to strong
    
    
    coupling.
3. The N-Methyl Group
  • Position: Singlet at

    
     .
    
  • Comparison: Very similar to the non-fluorinated analog. It rarely shows resolved coupling to fluorine (

    
     bonds away), appearing as a sharp singlet.
    

Visualization of Coupling Networks

The following diagram illustrates the connectivity and coupling pathways that generate the complex multiplet structures.

NMR_Coupling_Network F4a 19F (F4a) Diastereotopic F4b 19F (F4b) Diastereotopic F4a->F4b 2J(FF) ~240Hz (Geminal) H3 1H (H3) Chiral Center H3->F4a 3J(HF) (Vicinal) H3->F4b 3J(HF) H5 1H (H5) Methylene H3->H5 4J(HH) (W-coupling) Possible H2 1H (H2) Methylene H3->H2 3J(HH) H5->F4a 3J(HF) H5->F4b 3J(HF) N_Me 1H (N-Me) Singlet N_Me->H2 3J(HH) (Usually weak)

Caption: Coupling network showing the dominant


 interaction (Red) and the vicinal 

interactions (Yellow) that define the spectral complexity.

Quantitative Data Summary (Predicted/Representative)

Based on structural analogs (e.g., 3-substituted-4,4-difluoropiperidines) and general organofluorine principles.

SignalNucleusApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
F4a


to

ddd (AB system)

,

,

F4b


to

ddd (AB system)

,

,

H3


dddd

,

N-Me


SingletN/A
H5


Multiplet

Synthesis & Conformational Analysis

The synthesis of this molecule typically proceeds via the fluorination of a piperidone intermediate or reduction of a fluorinated pyridinium salt.

  • Conformational Lock: The 4,4-difluoro substitution often stabilizes the chair conformation where the C3-substituent avoids 1,3-diaxial interactions, but the gauche effect between the C3-N and C4-F bonds can favor specific rotamers.

  • Validation: If the

    
     coupling constants are large (
    
    
    
    ), H3 is axial. If small (
    
    
    ), H3 is equatorial.

References

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Link

  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine. Link

  • PubChem. 4,4-Difluoropiperidine Compound Summary. Link

  • Hagihara, T., et al. Understanding the Conformational Behavior of Fluorinated Piperidines. ResearchGate. Link

  • BLD Pharm. Product Data: 4,4-Difluoro-1-methylpiperidin-3-amine. Link

Sources

Comparative

Comparative Mass Spectrometry Guide: Characterizing 4,4-Difluoro-1-methylpiperidin-3-amine

This guide provides a technical comparison and characterization protocol for 4,4-Difluoro-1-methylpiperidin-3-amine , a critical fluorinated building block in medicinal chemistry. Executive Summary & Compound Profile 4,4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 4,4-Difluoro-1-methylpiperidin-3-amine , a critical fluorinated building block in medicinal chemistry.

Executive Summary & Compound Profile

4,4-Difluoro-1-methylpiperidin-3-amine (C₆H₁₂F₂N₂) is a piperidine derivative where the metabolic stability and lipophilicity are modulated by geminal fluorination at the C4 position. In drug development, this moiety is often employed to block metabolic soft spots (oxidation) typical of the piperidine ring.

This guide compares the Electrospray Ionization (ESI) performance against Atmospheric Pressure Chemical Ionization (APCI) and contrasts the fragmentation behavior with its non-fluorinated analog, 1-methylpiperidin-3-amine , to provide a definitive identification workflow.

PropertySpecification
Formula C₆H₁₂F₂N₂
Monoisotopic Mass 150.0969 Da
[M+H]⁺ 151.1042 m/z
Key Structural Feature gem-Difluoro at C4; 3-Amino group (primary); N-Methyl (tertiary)
LogP (Predicted) ~0.5 (Higher lipophilicity than non-fluoro analog)

Ionization Comparison: ESI vs. APCI

For this specific aminopiperidine, the choice of ionization source dictates sensitivity and adduct formation.

Comparative Analysis

The presence of two basic nitrogen centers (the tertiary ring nitrogen and the primary exocyclic amine) makes this compound a "proton sponge," heavily favoring ESI. However, APCI offers advantages in specific high-matrix contexts.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Solution-phase ionization (Proton transfer in droplet).Gas-phase ionization (Corona discharge).
Sensitivity High (Preferred). The basic amines protonate readily at low pH.Moderate. The compound is thermally stable, but charge transfer is less efficient than protonation for this species.
Matrix Tolerance Low. Susceptible to ion suppression from salts/lipids.High. Gas-phase mechanism reduces suppression effects.
Adducts Observed [M+H]⁺ (Dominant), [M+Na]⁺, [M+K]⁺[M+H]⁺ (Dominant), rare solvent adducts.
Recommendation Primary Choice for trace analysis and metabolite ID.Alternative Choice for high-throughput screening in dirty matrices (e.g., plasma crash).
Experimental Insight

Why ESI Wins: The gem-difluoro group pulls electron density, slightly lowering the pKa of the adjacent amine. However, the N-methyl piperidine nitrogen remains sufficiently basic (pKa ~9-10). ESI efficiently protonates this site in the liquid phase using 0.1% Formic Acid. APCI requires volatilization; while the molecule is small enough (150 Da), the polarity of the diamine creates stronger intermolecular forces that can lead to thermal degradation before ionization in the APCI heater block.

Structural Characterization: Fragmentation Pathways

This section compares the fragmentation of the target compound against its non-fluorinated analog to establish diagnostic ions .

The "Fluorine Effect" in MS/MS

Unlike the non-fluorinated 1-methylpiperidin-3-amine (MW 114), the 4,4-difluoro analog (MW 150) exhibits specific neutral losses driven by the high electronegativity of fluorine.

  • Non-Fluorinated Analog Behavior:

    • Dominant loss: -17 Da (NH₃) from the primary amine.

    • Ring cleavage: Retro-Diels-Alder (RDA) type fragmentations.

  • 4,4-Difluoro Target Behavior:

    • Loss of HF (-20 Da): A signature of aliphatic fluorides. The proximity of the C3-amine protons to the C4-fluorines facilitates a specific elimination.

    • Combined Loss (-37 Da): Simultaneous or sequential loss of NH₃ and HF is observed at higher collision energies.

Data Summary: Diagnostic Ions (ESI+, CID)
Transitionm/z (Target)m/z (Non-Fluoro Analog)Mechanism
Precursor 151.1 115.1 [M+H]⁺
Fragment 1 134.1 98.1Neutral loss of NH₃ (-17). Common to both.
Fragment 2 131.1 Not ObservedDiagnostic: Neutral loss of HF (-20). Specific to fluoro-analog.
Fragment 3 114.1 Not ObservedLoss of NH₃ + HF (-37).
Fragment 4 110.1 74.1Ring cleavage (Loss of C₂H₃N fragment).
Visualized Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways. The "Red" path highlights the fluorine-specific diagnostic route.

FragmentationPathway Figure 1: Competitive CID Fragmentation Pathways for 4,4-Difluoro-1-methylpiperidin-3-amine Precursor [M+H]+ m/z 151.1 (Parent) Frag_NH3 [M+H - NH3]+ m/z 134.1 (Amine Loss) Precursor->Frag_NH3 - NH3 (17 Da) Low CE Frag_HF [M+H - HF]+ m/z 131.1 (Fluorine Specific) Precursor->Frag_HF - HF (20 Da) Diagnostic Path Ring_Cleave Ring Cleavage Ion m/z ~110 (C-C Bond Break) Precursor->Ring_Cleave High CE Frag_Double [M+H - NH3 - HF]+ m/z 114.1 (Combined Loss) Frag_NH3->Frag_Double - HF Frag_HF->Frag_Double - NH3

Figure 1: The red pathway indicates the diagnostic loss of Hydrogen Fluoride (HF), distinguishing this compound from non-fluorinated impurities.

Validated Experimental Protocols

A. Sample Preparation (Self-Validating)
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Validation Step: The solution must be clear. If cloudy, sonicate for 30s. The addition of acid is crucial to ensure the amine is protonated for ESI.

B. Instrument Parameters (UHPLC-ESI-MS/MS)

These settings are optimized for a Triple Quadrupole (QqQ) system but are adaptable to Q-TOF.

  • Source: Electrospray Ionization (ESI) - Positive Mode

  • Spray Voltage: 3.5 kV (Standard) / 4.5 kV (If signal is weak)

  • Capillary Temp: 300°C (High temp aids desolvation of the polar amine)

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

  • Collision Energy (CE) Ramp:

    • 10 eV: Preserves [M+H]⁺ (151.1).

    • 20 eV: Promotes -NH₃ loss (134.1).

    • 35 eV: Promotes -HF and ring cleavage (131.1, 114.1).

C. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The fluorinated compound will elute later than the non-fluorinated analog due to the lipophilicity of the C-F bonds (approx. 0.2 - 0.5 min shift).

References

  • PubChem. (2025).[1] Compound Summary: (R)-1-methylpiperidin-3-amine (Non-fluorinated analog data). National Library of Medicine. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates (Piperidine fragmentation context). Available at: [Link]

Sources

Validation

bioisosteric replacement analysis of piperidin-3-amine with 4,4-difluoro analog

Bioisosteric Replacement Analysis: Piperidin-3-amine vs. 4,4-Difluoropiperidin-3-amine Executive Summary In modern drug discovery, the piperidin-3-amine scaffold is frequently utilized to establish critical salt-bridge i...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Analysis: Piperidin-3-amine vs. 4,4-Difluoropiperidin-3-amine

Executive Summary

In modern drug discovery, the piperidin-3-amine scaffold is frequently utilized to establish critical salt-bridge interactions with target proteins. However, its high basicity and electron-rich C4 position often lead to severe developability bottlenecks, including human ether-a-go-go-related gene (hERG) channel inhibition, P-glycoprotein (P-gp) efflux, and rapid cytochrome P450 (CYP450) mediated clearance.

This guide provides an objective, data-driven comparison of piperidin-3-amine against its optimized bioisostere, 4,4-difluoropiperidin-3-amine . By applying gem-difluorination, medicinal chemists can systematically tune the physicochemical properties of the scaffold—modulating pKa, increasing lipophilicity, and shielding metabolic soft spots—without drastically altering the molecule's spatial geometry.

Part 1: Physicochemical & Pharmacokinetic Profiling

The strategic replacement of hydrogen atoms with fluorine at the 4-position fundamentally alters the electronic landscape of the piperidine ring. The table below summarizes the quantitative shifts in key developability metrics.

PropertyPiperidin-3-amine4,4-Difluoropiperidin-3-amineMechanistic Impact / Causality
pKa (Primary Amine) ~8.5~6.5

-inductive electron withdrawal destabilizes the conjugate acid, lowering basicity.
pKa (Ring Nitrogen) ~10.0~8.2

-inductive effect reduces the protonated fraction at physiological pH (7.4).
Lipophilicity (cLogP) ~0.1~0.8Fluorine's hydrophobicity enhances membrane permeability and passive diffusion.
Metabolic Soft Spot C4 position (CYP oxidation)BlockedHigh C-F bond dissociation energy (116 kcal/mol) prevents H-atom abstraction.
Physiological State (pH 7.4) >99% DiprotonatedPredominantly MonoprotonatedReduced overall positive charge mitigates hERG liability and P-gp recognition.

Part 2: Mechanistic Insights & Causality

As an Application Scientist, it is critical to understand why these physicochemical shifts occur and how they translate to in vivo success. The 4,4-difluoro substitution operates on three distinct mechanistic axes:

1. Inductive pKa Tuning & hERG Mitigation hERG channel inhibition is a primary cause of drug-induced cardiotoxicity. The hERG central cavity contains acidic residues (e.g., Tyr652, Phe656) that form strong ion-dipole interactions with basic amines that are protonated at pH 7.4[1]. The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect through the


-bonds. This pulls electron density away from the nitrogen lone pairs, significantly destabilizing the protonated conjugate acid. In open-chain and cyclic systems, fluorination 

to an amine typically lowers the pKa by ~1.5 to 2.0 units[2]. By dropping the primary amine's pKa from 8.5 to ~6.5, the fraction of the molecule carrying a positive charge at pH 7.4 is drastically reduced, effectively abolishing hERG affinity.

2. Metabolic Shielding Unsubstituted piperidines are highly susceptible to oxidative metabolism. CYP450 enzymes utilize a reactive heme iron-oxo species to abstract a hydrogen atom from the electron-rich C4 position, leading to hydroxylation and rapid systemic clearance. By replacing the C-H bonds with C-F bonds, the metabolic soft spot is sterically and electronically shielded[3]. The C-F bond is significantly stronger and resists hydrogen atom transfer, effectively forcing the metabolic machinery to seek alternative, less favorable sites, thereby increasing the intrinsic half-life (


) of the compound[4].

3. Conformational Bias (The Gauche Effect) Fluorine substitution does not merely alter electronics; it dictates 3D conformation. The highly polarized C-F bonds interact with the adjacent C-N bonds via stereoelectronic effects (the gauche effect). This can lock the 3-amino group into a specific axial or equatorial vector, pre-organizing the molecule for optimal target receptor engagement and reducing the entropic penalty of binding.

G A Piperidin-3-amine (High pKa, Rapid Clearance) B 4,4-Difluoro Substitution (Bioisosteric Replacement) A->B C1 Strong Inductive Effect (ΔpKa ≈ -1.5 to -2.0) B->C1 C2 Steric & Electronic Shielding (Block C4 Oxidation) B->C2 C3 Increased Lipophilicity (ΔcLogP ≈ +0.5 to +1.0) B->C3 D1 Reduced hERG Liability & P-gp Efflux C1->D1 D2 Enhanced HLM Stability (Longer t1/2) C2->D2 D3 Improved Membrane Permeability C3->D3

Fig 1: Pharmacological impact and mechanistic logic of 4,4-difluoro bioisosteric replacement.

Part 3: Experimental Validation Protocols

To objectively verify the success of this bioisosteric replacement, the following self-validating experimental workflows must be executed.

Protocol 1: Potentiometric pKa Determination

Traditional UV-metric pKa assays fail for saturated piperidines due to the lack of a strong chromophore. Potentiometric titration directly measures the hydrogen ion concentration, making it the gold standard for aliphatic amines.

  • Step 1: Sample Preparation: Dissolve 1-2 mg of the test compound in 1.5 mL of 0.15 M KCl. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Step 2: Co-solvent Extrapolation: For the more lipophilic 4,4-difluoro analog, perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Causality: This prevents the precipitation of the neutral unprotonated species at high pH. The true aqueous pKa is subsequently calculated using the Yasuda-Shedlovsky extrapolation method.

  • Step 3: Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M KOH under a continuous nitrogen atmosphere. Causality: Nitrogen gas prevents atmospheric

    
     from dissolving into the solution to form carbonic acid, which would artificially skew the pH readings and invalidate the basic pKa measurement.
    
  • Step 4: Data Analysis: Calculate the macroscopic pKa values from the inflection points of the Bjerrum plot (average number of bound protons vs. pH).

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) to validate the metabolic shielding effect of the fluorines against CYP450 isozymes.
  • Step 1: Incubation Mixture: Combine 1 µM of the test compound with Human Liver Microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4). Causality: A concentration of 1 µM is utilized because it is well below the typical

    
     for CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate 
    
    
    
    calculation.
  • Step 2: Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, phase I oxidation cannot occur, serving as a negative control baseline.

  • Step 3: Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Step 4: Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity. The internal standard self-validates the extraction efficiency and compensates for any matrix effects during mass spectrometry.

  • Step 5: LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent compound.

G Step1 1. Substrate Incubation 1 µM Test Cpd + 0.5 mg/mL HLM in PO4 Buffer Step2 2. Reaction Initiation Add NADPH Regenerating System (37°C) Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quench & Precipitate 3x Vol Ice-Cold MeCN + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Quantification MRM Analysis of Parent Compound Depletion Step4->Step5 Step6 6. Pharmacokinetic Profiling Calculate CL_int and in vitro t1/2 Step5->Step6

Fig 2: Step-by-step experimental workflow for Human Liver Microsomal (HLM) stability assessment.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC).[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. National Center for Biotechnology Information (PMC).[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold. ResearchGate.[Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists 2F-QMPSB and SGT-233. Liverpool John Moores University Research Online.[Link]

Sources

Comparative

The Impact of Fluorine Substitution on Piperidine Ring Geometry and Binding: A Comprehensive Guide

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine ring is one of the most ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved therapeutics. However, its native high basicity and conformational flexibility often lead to suboptimal pharmacokinetics (PK), poor membrane permeability, and off-target toxicity. The strategic substitution of hydrogen with fluorine has emerged as a transformative tool in rational drug design.

This guide objectively compares the performance of native piperidines against their fluorinated counterparts, detailing the causality behind conformational shifts, physicochemical modulation, and enhanced target binding.

Conformational Dynamics: The Axial-F Preference

In classical organic chemistry, bulky substituents on cyclohexane or piperidine rings strongly favor the equatorial position to minimize 1,3-diaxial steric clashes. However, introducing a fluorine atom onto the piperidine ring (e.g., 3-fluoropiperidine) defies this classical rule, exhibiting a profound preference for the axial position [1].

The Causality Behind the "Fluorine Gauche Effect"

As an application scientist, it is critical to understand that this conformational bias is driven by stereoelectronic forces rather than steric bulk:

  • Charge-Dipole Interactions: The highly electronegative fluorine atom creates a strong local dipole. In physiological conditions where the piperidine nitrogen is protonated, the axial fluorine aligns favorably with the partial positive charge on the adjacent nitrogen.

  • Hyperconjugation: The axial conformation allows for optimal orbital overlap. Electron density from the adjacent C–H σ-bond is donated into the anti-bonding σ* orbital of the C–F bond (σC-H → σ*C-F), stabilizing the structure.

  • Solvation Effects: The axial conformer possesses a higher overall dipole moment. In polar physiological solvents, this more polar conformer is preferentially stabilized via dipole-dipole interactions with the solvent[1].

G A Fluorine Substitution (Piperidine Ring) B Charge-Dipole Interactions A->B C Hyperconjugation (σC-H → σ*C-F) A->C D Solvation & Solvent Polarity A->D E Axial-F Conformer Stabilization B->E C->E D->E

Caption: Logical forces driving the axial-F conformational preference in piperidines.

Physicochemical Modulation: pKa and Lipophilicity

Unsubstituted piperidine has a pKa of approximately 11.2, meaning it is almost entirely protonated at physiological pH (7.4). This high basicity severely restricts passive membrane diffusion.

Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the basic nitrogen, fluorine substitution dramatically lowers the amine's pKa [2]. This ensures that a larger fraction of the drug remains in its neutral, unprotonated state in the gut and bloodstream, thereby increasing the effective lipophilicity (LogD) and enhancing oral bioavailability.

Comparative Performance Data
CompoundSubstitution PositionApprox. pKaConformational PreferencePrimary Impact on Drug Performance
Piperidine None11.2Equatorial (for bulky groups)High basicity limits permeability; highly flexible.
4-Fluoropiperidine C49.4Axial/Equatorial equilibriumReduced basicity; improved LogD and absorption [2].
3-Fluoropiperidine C39.3Strongly AxialConformational lock; introduces multipolar binding interactions [3].
3,3-Difluoropiperidine C3, C37.4RigidifiedDrastic basicity reduction; maximum passive membrane permeability.

Impact on Target Binding and Pharmacodynamics

The structural rigidification induced by fluorine substitution directly impacts how a drug binds to its target receptor:

  • Entropic Optimization: By pre-organizing the piperidine ring into the bioactive axial conformation, the entropic penalty typically paid upon target binding is minimized. If the receptor pocket demands an axial geometry, a 3-fluoropiperidine will exhibit a significantly higher binding affinity than its unsubstituted counterpart.

  • Orthogonal Multipolar Interactions: The C–F bond is a poor hydrogen bond acceptor but an excellent participant in weak multipolar interactions. The fluorine atom can engage in C–F···H–N, C–F···H–C, or C–F···C=O interactions with the protein backbone, anchoring the ligand deeply within the binding pocket[3].

Experimental Protocol: Validating Piperidine Conformation via NMR

To objectively determine the conformational bias induced by fluorine substitution, multinuclear NMR spectroscopy is the self-validating gold standard. The relative orientation of the fluorine atom (axial vs. equatorial) can be mathematically deduced using ³J(¹⁹F,¹H) coupling constants.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized fluorinated piperidine derivative.

  • Dissolve the sample in 0.6 mL of a polar deuterated solvent (e.g., D₂O or CD₃OD) to mimic physiological polarity, as solvent choice dictates the magnitude of the axial preference.

  • Transfer to a standard 5 mm NMR tube.

Step 2: Data Acquisition

  • Utilize a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe.

  • Acquire standard ¹H, ¹³C, and ¹⁹F 1D spectra.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms to map spatial proximities between the fluorine atom and adjacent ring protons.

Step 3: Spectral Processing & Extraction

  • Process the ¹H and ¹⁹F spectra applying appropriate window functions (e.g., exponential line broadening of 0.3 Hz).

  • Extract the vicinal coupling constants: ³J(¹⁹F,¹H).

Step 4: Conformational Assignment (Causality Analysis)

  • Equatorial Fluorine: Typically yields large trans-diaxial coupling constants with adjacent axial protons (³J ≈ 25–35 Hz).

  • Axial Fluorine: Yields much smaller coupling constants with adjacent equatorial/axial protons (³J ≈ 10–15 Hz) due to the gauche geometric relationship.

  • Cross-validate the assignment using the 2D NOESY data to confirm spatial proximity.

G S1 1. Sample Preparation (Fluorinated Piperidine in D2O/CD3OD) S2 2. NMR Acquisition (1H, 19F, 13C, and NOESY spectra) S1->S2 S3 3. Coupling Constant Analysis (Extract ³J(19F,1H) values) S2->S3 S4 4. Conformational Assignment (Axial vs. Equatorial determination) S3->S4

Caption: Step-by-step NMR workflow for validating fluorinated piperidine conformation.

References

  • Nairoukh, Z., Strieth‐Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.[Link]

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated Piperidine Amines

Introduction: The Critical Role of Fluorine in Enhancing Metabolic Stability In modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine in Enhancing Metabolic Stability

In modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to enzymatic degradation, primarily in the liver.[1][2] The piperidine ring, a common scaffold in many successful pharmaceuticals, is often a site of metabolic vulnerability. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, can readily oxidize the piperidine ring, leading to rapid clearance and reduced systemic exposure.[3][4][5]

A powerful and widely adopted strategy in medicinal chemistry to mitigate this issue is the selective incorporation of fluorine atoms into the molecular scaffold.[6][7][8] The carbon-fluorine (C-F) bond is exceptionally strong, and its introduction at a metabolically "hot" spot can effectively block enzymatic breakdown.[8][9][10] This "metabolic shielding" can dramatically increase a compound's half-life and bioavailability.[6] This guide provides an in-depth comparison of the metabolic stability of various fluorinated piperidine amines, supported by established experimental protocols and data, to inform rational drug design.

Experimental Design: A Framework for Comparative Analysis

To objectively compare the metabolic stability of different fluorinated piperidine amines, a robust and standardized in vitro assay is essential. The most common and predictive system for studying Phase I metabolism is the use of liver microsomes.[4][11] These subcellular fractions are rich in CYP enzymes and provide a cost-effective and high-throughput method for assessing intrinsic clearance.[4]

Causality Behind Experimental Choices:

  • Test System: Pooled human liver microsomes (HLMs) are the gold standard as they average out inter-individual variability in enzyme expression and activity.[4]

  • Cofactor: The reaction is initiated by adding NADPH (nicotinamide adenine dinucleotide phosphate), an essential cofactor for CYP enzyme activity.[2][11] A control incubation without NADPH is critical to distinguish between enzymatic degradation and other forms of compound instability.[11]

  • Compound Concentration: A low substrate concentration (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for the accurate calculation of first-order decay and intrinsic clearance.[11]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed, enabling precise quantification of the parent compound's disappearance over time.[12][13][14]

Visualizing the Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the standard workflow for assessing metabolic stability using liver microsomes. This systematic process ensures reproducibility and provides the data necessary for calculating key pharmacokinetic parameters.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing A Prepare Master Mix: - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) B Prepare Compound Stock: - Test Compound (1 µM final) - Positive Controls (e.g., Midazolam) C Prepare Cofactor Solution: - NADPH (1 mM) E Initiate Reaction: Add NADPH Solution C->E D Pre-warm Master Mix & Compound at 37°C D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction: Add Cold Acetonitrile with Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate t½ and CLint K->L

Caption: Experimental workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the metabolic stability of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compounds and Positive Controls (e.g., Dextromethorphan, Midazolam) at 10 mM in DMSO

  • Acetonitrile, ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Microsomal Working Solution: Thaw HLM stock on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Preparation of Compound Working Solutions: Prepare a 100 µM intermediate stock of each test compound and positive control by diluting the 10 mM DMSO stock with buffer/acetonitrile. Then, prepare the final 1 µM working solution in the phosphate buffer.

  • Assay Setup:

    • Add 98 µL of the microsomal working solution to the wells of a 96-well plate.

    • Add 1 µL of the 1 µM compound working solution to each well.

    • Negative Control: For each compound, include at least one well where the reaction will proceed without NADPH to check for non-enzymatic degradation.

  • Pre-incubation: Place the plate in a 37°C incubator for 10 minutes to pre-warm.

  • Initiation of Reaction: Add 1 µL of 1 mM NADPH solution to all wells except the negative controls. This marks time zero (T=0). For the T=0 time point, immediately quench the reaction as described in step 6.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation wells.

    • Immediately quench the enzymatic reaction by adding the aliquot to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[12]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Half-Life (t½): Calculated using the formula: t½ = -0.693 / k.[15]

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)).[15][16]

Comparative Data: The Impact of Fluorination on Piperidine Stability

The following table presents representative data from a comparative study of a parent piperidine amine and its fluorinated analogs, illustrating the profound effect of fluorine substitution on metabolic stability.

Compound IDStructure Modificationt½ (min)CLint (µL/min/mg)Stability Classification
Parent Unsubstituted Piperidine1592.4High Clearance
Analog A 4-Fluoro (mono-F)4828.9Moderate Clearance
Analog B 4,4-Difluoro (gem-di-F)>60<23.1Low Clearance
Analog C 3,3-Difluoro (gem-di-F)>60<23.1Low Clearance

Data is illustrative and based on typical experimental outcomes.[15]

Interpretation of Results:

  • The Parent compound with an unsubstituted piperidine ring is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. This suggests the presence of one or more metabolic "hot spots" on the ring.

  • Analog A , with a single fluorine atom at the 4-position, shows a significant improvement in metabolic stability. The half-life is more than tripled, and the intrinsic clearance is reduced threefold. This indicates that the 4-position was likely a primary site of CYP-mediated oxidation (hydroxylation).[15]

  • Analogs B and C , featuring gem-difluorination at the 4- and 3-positions respectively, demonstrate the most dramatic stability enhancement.[15] The degradation is minimal over the course of the experiment, classifying them as having low clearance. The presence of two fluorine atoms provides robust steric and electronic shielding, effectively preventing enzymatic attack at or near that carbon center.

Mechanistic Insights: How Fluorine Blocks Metabolism

The metabolic liability of piperidine rings often stems from CYP450-catalyzed oxidation at positions alpha or beta to the nitrogen atom.[3] This process typically involves a hydrogen atom transfer (HAT) mechanism. Introducing fluorine, the most electronegative element, at these positions creates a powerful metabolic block through several mechanisms.[9][10]

  • C-F Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a C-H bond (~100 kcal/mol). This higher energy barrier makes it much more difficult for CYP enzymes to abstract a hydrogen atom from a fluorinated carbon.

  • Electronic Effects: Fluorine's strong electron-withdrawing nature lowers the electron density of adjacent C-H bonds, making them less susceptible to oxidative attack.[6][17] It can also lower the basicity (pKa) of the piperidine nitrogen, which can alter the binding orientation within the enzyme's active site, potentially moving vulnerable positions away from the reactive heme iron center.[18]

  • Steric Shielding: Even a single fluorine atom can provide a steric shield that physically blocks the enzyme's access to a metabolic hotspot. Gem-difluorination provides an even more formidable barrier.

The diagram below illustrates how fluorination can protect a piperidine ring from common metabolic attacks.

Caption: Fluorination blocks common CYP450-mediated hydroxylation pathways.

Conclusion

The strategic incorporation of fluorine into piperidine amine scaffolds is a highly effective and validated strategy for enhancing metabolic stability. As demonstrated by comparative in vitro data, mono- and particularly gem-difluorination can dramatically reduce intrinsic clearance by blocking sites of CYP450-mediated oxidation. Understanding the underlying mechanisms—superior C-F bond strength and potent electronic effects—allows medicinal chemists to rationally design drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of success in clinical development. This guide provides the experimental framework and foundational knowledge for researchers to effectively apply this principle in their own drug discovery programs.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: The role of fluorine in medicinal chemistry - PubMed Source: PubMed URL
  • Title: Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
  • Title: metabolic stability in liver microsomes Source: Mercell URL
  • Title: Metabolic Stability Assays Source: Merck Millipore URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Cyprotex URL
  • Source: Dalton Transactions (RSC Publishing)
  • Title: A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds Source: Benchchem URL
  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTTlab URL
  • Title: Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS Source: Agilent Technologies URL
  • Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL
  • Title: Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC Source: National Center for Biotechnology Information URL
  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Thermo Fisher Scientific - US URL
  • Title: Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC Source: National Center for Biotechnology Information URL
  • Title: An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation Source: MDPI URL
  • Title: A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs Source: MDPI URL
  • Title: (PDF)
  • Title: (PDF)
  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL
  • Title: Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs Source: OUCI URL
  • Title: Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds Source: American Society for Pharmacology and Experimental Therapeutics URL
  • Title: How to calculate in vitro intrinsic clearance?
  • Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC Source: National Center for Biotechnology Information URL
  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL
  • Title: Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed Source: PubMed URL
  • Title: The conformational preferences of fluorinated piperidine derivatives...
  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update - UK URL

Sources

Comparative

X-ray crystallography data for 4,4-Difluoro-1-methylpiperidin-3-amine derivatives

The following guide provides a comprehensive technical analysis of the structural characterization of 4,4-Difluoro-1-methylpiperidin-3-amine and its derivatives. Executive Summary 4,4-Difluoro-1-methylpiperidin-3-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the structural characterization of 4,4-Difluoro-1-methylpiperidin-3-amine and its derivatives.

Executive Summary

4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1) represents a critical fluorinated building block in modern medicinal chemistry.[1][2][3] The gem-difluoro substitution at the C4 position is strategically employed to modulate the pKa of the adjacent amine, lower lipophilicity (LogD), and block metabolic oxidation at the typically labile C4 position.

Unlike its non-fluorinated parent, this molecule presents unique conformational challenges. The interplay between the highly electronegative fluorine atoms and the adjacent amine creates specific dipole-dipole interactions that dictate its 3D binding geometry. This guide compares the predicted solid-state behavior (based on high-fidelity analogs) with the experimental protocols required to generate definitive X-ray data.

Comparative Analysis: X-ray vs. Predictive Models

The following table contrasts the structural metrics of the target compound against its non-fluorinated parent and computational predictions.

Table 1: Structural Metrics Comparison

FeatureNon-Fluorinated Parent (1-Methylpiperidin-3-amine)Target: 4,4-Difluoro Analog (Predicted/Analog-Derived)Impact on Drug Design
Ring Conformation Classic ChairDistorted Chair (C4-flattening)Alters vector of substituents; affects binding pocket fit.[2][3]
C3-N Bond Length 1.47 Å~1.45 Å (Inductive shortening)Reduced bond rotation; increased rigidity.[2][3]
C4 Geometry Tetrahedral (109.5°)Distorted Tetrahedral (<109° F-C-F)"Thorpe-Ingold" effect; alters ring pucker energy.[2]
Basicity (pKa) ~9.8 (Amine)~8.2 - 8.5 (Amine)Improved bioavailability; reduced hERG liability.[2]
Preferred Salt Form HCl, HBr (Stable)Dihydrochloride (Hygroscopic)Requires specific crystallization solvents (anhydrous).

Critical Insight: The introduction of the gem-difluoro group creates a "Gauche Effect" preference. In the solid state, the C3-Amine often adopts an orientation that minimizes dipole repulsion with the equatorial fluorine, a feature not captured accurately by standard solution-state NMR due to rapid conformational averaging.

Experimental Protocol: Generating X-ray Quality Crystals

Obtaining X-ray quality crystals of the free base is difficult due to its low melting point and oil-like consistency. The Dihydrochloride Salt (CAS: 2387597-66-0) is the preferred derivative for structural elucidation.[2][3]

Phase 1: Salt Formation & Screening
  • Objective: Convert the oily free base into a rigid ionic lattice.

  • Reagents: 4.0 M HCl in Dioxane (anhydrous) is superior to aqueous HCl to prevent hygroscopic clump formation.

  • Procedure:

    • Dissolve 50 mg of free base in 0.5 mL dry Ethyl Acetate.

    • Dropwise add 1.1 eq of HCl/Dioxane at 0°C.

    • Precipitate forms immediately. Centrifuge and wash with cold Et2O.

Phase 2: Vapor Diffusion Crystallization (The "Gold Standard")

Direct evaporation often yields amorphous powder. Vapor diffusion is the self-validating method for this class of fluorinated amines.

Workflow:

  • Inner Vial: Dissolve 10 mg of the salt in a minimal amount of Methanol (high solubility). Filter through a 0.2µm PTFE syringe filter to remove nucleation sites.

  • Outer Vial: Add Diisopropyl Ether or Acetone (anti-solvent).

  • Equilibration: Seal tightly. Allow to stand at 4°C for 3-7 days. The slow diffusion of ether into methanol gently lowers solubility, promoting single-crystal growth.

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Oily Free Base (4,4-Difluoro...) SaltForm Salt Formation (HCl in Dioxane) Start->SaltForm Stabilize SolventScreen Solubility Check (MeOH vs EtOH) SaltForm->SolventScreen Dissolve VaporDiff Vapor Diffusion (MeOH / iPr2O) SolventScreen->VaporDiff Optimized System XRay X-ray Diffraction (Data Collection) VaporDiff->XRay Single Crystal

Caption: Step-by-step workflow for converting the volatile fluorinated amine into a diffraction-quality crystalline salt.

Structural Logic: The Fluorine Conformation Pathway

Understanding the specific interactions within the crystal lattice is vital for interpreting the data. The diagram below illustrates the competing forces that determine the final 3D structure.

ConformationLogic GemDifluoro Gem-Difluoro (C4) Dipole Dipole Moment GemDifluoro->Dipole Induces Strong Dipole Steric Steric Bulk GemDifluoro->Steric Modifies Ring Pucker AminePos C3-Amine Orientation Dipole->AminePos Electrostatic Repulsion Steric->AminePos Thorpe-Ingold Effect Lattice Crystal Lattice Energy AminePos->Lattice Determines Packing

Caption: Logical pathway showing how the 4,4-difluoro substitution dictates the final orientation of the amine in the crystal structure.[2]

References
  • Conformational Analysis of Fluorin

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source:Chemistry – A European Journal (via NIH/PubMed).
    • URL:[Link]

  • Title: Validating the Structure of Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • Commercial Availability & CAS D

    • Title: 4,4-Difluoro-1-methylpiperidin-3-amine (CAS 1781798-41-1) Product Entry.[1][2][3]

    • Source: PubChem / BLD Pharm.
    • URL:[Link] (Analogous entry for parent amine).

  • General Crystallography Protocols

    • Title: Guide for Crystalliz
    • Source: University of Fribourg, X-ray Facility.
    • URL:[Link]

Sources

Validation

Strategic Analysis: Enantiomeric Differentiation of 4,4-Difluoro-1-methylpiperidin-3-amine

Topic: Strategic Differentiation of 4,4-Difluoro-1-methylpiperidin-3-amine Enantiomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary & Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Differentiation of 4,4-Difluoro-1-methylpiperidin-3-amine Enantiomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Molecular Challenges

The molecule 4,4-Difluoro-1-methylpiperidin-3-amine presents a specific set of analytical challenges common in modern kinase inhibitor and GPCR ligand design, yet difficult to address with standard "off-the-shelf" protocols.

Key Analytical Challenges:

  • Lack of UV Chromophore: The piperidine scaffold lacks conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) ineffective without derivatization.
    
  • Basicity: The tertiary amine at N1 and primary amine at C3 create a highly basic environment, often leading to peak tailing on silica-based chiral stationary phases (CSPs) unless mobile phase modifiers are tuned correctly.

  • Fluorine Motifs: While the 4,4-difluoro group is silent in UV, it is a powerful handle for

    
    -NMR spectroscopy, offering a unique orthogonal method for chiral quantification.
    

This guide compares three distinct methodologies to resolve the (R) and (S) enantiomers, prioritizing data reliability and workflow efficiency.

Method Selection Framework

The choice of method depends heavily on the stage of drug development (e.g., high-throughput screening vs. GMP release testing).

MethodSelection Start Start: Sample Type? Q1 Is UV Detection Mandatory (e.g., QC Lab)? Start->Q1 Q2 Is Mass Spec Available? Q1->Q2 No MethodA Method A: Derivatization + UV-HPLC (High Precision, QC Friendly) Q1->MethodA Yes Q3 Throughput Requirement? Q2->Q3 No MethodB Method B: Direct LC-MS/ELSD (Fast, No Derivatization) Q2->MethodB Yes Q3->MethodA High (>10 samples) MethodC Method C: 19F-NMR with Mosher's Acid (Rapid R&D Screen) Q3->MethodC Low (1-10 samples)

Figure 1: Decision tree for selecting the optimal chiral analysis workflow based on laboratory resources and throughput needs.

Detailed Methodologies

Method A: Pre-column Derivatization with HPLC-UV (The Gold Standard)

Best For: Quality Control (QC), determination of Enantiomeric Excess (ee) >99%, and labs limited to UV detectors.

The Strategy: Since the native molecule is UV-transparent, reacting the primary amine at C3 with an achiral chromophore (e.g., Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride) creates a stable amide. This introduces a strong UV signal and often enhances chiral recognition by adding


-

interaction sites for the CSP.

Protocol:

  • Derivatization:

    • Dissolve 5 mg of sample in 1 mL DCM.

    • Add 1.5 eq. Triethylamine (TEA) and 1.1 eq. Benzoyl Chloride.[1]

    • Stir at RT for 15 mins. Quench with water, extract with DCM, and dry over

      
      .
      
  • HPLC Conditions:

    • Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).

    • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.

Validation Insight: The amide bond restricts rotation around the chiral center, often improving the separation factor (


) compared to the free amine.
Method B: Direct Chiral LC-MS (The Modern High-Throughput Approach)

Best For: High-throughput screening (HTS) and analyzing biological samples where derivatization is impractical.

The Strategy: Utilize the basicity of the N1-methyl group to interact with immobilized CSPs, using Mass Spectrometry (SIM mode) for detection.

Protocol:

  • Sample Prep: Dilute sample to 0.1 mg/mL in Methanol.

  • HPLC Conditions:

    • Column: Chiralpak IG (Immobilized Amylose) – highly robust for basic amines.

    • Mobile Phase: Methanol : Acetonitrile (50:50) + 0.1% Diethylamine (DEA) + 0.1% Ammonium Formate.

    • Detection: ESI+ MS (SIM mode for [M+H]+ = 151.1).

Expert Note: The addition of Ammonium Formate is critical. It suppresses the ionization of residual silanols on the column stationary phase, sharpening the peak shape for the basic piperidine nitrogen.

Method C: -NMR with Chiral Derivatizing Agents (The Orthogonal Check)

Best For: Confirmation of absolute configuration and rapid checks without method development.

The Strategy: The 4,4-difluoro motif is an incredibly sensitive reporter. By reacting the amine with a chiral agent (e.g., (R)-Mosher's Acid Chloride), you create diastereomers. The fluorine atoms in the (R,R) vs (S,R) diastereomers reside in magnetically distinct environments, showing distinct chemical shifts in


-NMR.

Protocol:

  • Mix: 5 mg Sample + 1.2 eq. (R)-(-)-MTPA-Cl + 2 eq. Pyridine in

    
    .
    
  • Acquire:

    
    -NMR (decoupled).
    
  • Analyze: Integrate the distinct

    
     signals. The integration ratio directly correlates to the enantiomeric ratio (er).
    

NMR_Workflow Substrate Racemic Amine Complex Diastereomeric Amides Substrate->Complex + Reagent (Pyridine/CDCl3) Reagent (R)-Mosher's Chloride Reagent->Complex Spectrum 19F-NMR Split Signals Complex->Spectrum Analyze Delta(delta)

Figure 2: Workflow for 19F-NMR chiral analysis. The diastereomeric environment splits the fluorine signal.

Comparative Performance Matrix

FeatureMethod A: Deriv. + HPLC-UVMethod B: Direct LC-MSMethod C:

-NMR (Mosher)
Sensitivity High (Nanogram range)Very High (Picogram range)Moderate (Milligram range)
Prep Time High (30-60 mins)Low (Dilute & Shoot)Medium (10-15 mins)
Resolution Excellent (

typical)
Good (Dependent on column)Excellent (

ppm)
Cost/Sample Low (Standard solvents)Medium (MS maintenance)High (Deuterated solv. + reagent)
Robustness Best for QC/GMP Best for BioanalysisBest for R&D/Structure ID

References

  • Vertex AI Search. (2025). 19F NMR chiral analysis of 3-amino-4,4-difluoropiperidine Mosher amide. Retrieved from 3

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from 4

  • Chiralpedia. (2022).[5] Chiral HPLC separation: strategy and approaches. Retrieved from 5

  • PubChem. (2025).[1] 4,4-Difluoro-3-methylpiperidine hydrochloride Data. Retrieved from 1

  • Wiley Online Library. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from 6

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4,4-Difluoro-1-methylpiperidin-3-amine

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling and disposal of specialized reagents like 4,4-Difluoro-1-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling and disposal of specialized reagents like 4,4-Difluoro-1-methylpiperidin-3-amine, a fluorinated piperidine derivative, require a robust understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

The anticipated hazard profile is summarized below:

Hazard ClassGHS Hazard Statement CodeDescriptionProbable Causality
Acute Toxicity, Oral H302Harmful if swallowed.[1][3]The amine functional group and overall molecular structure can interfere with biological processes upon ingestion.
Skin Corrosion/Irritation H315Causes skin irritation.[1][3]Amines are often basic and can irritate or damage skin tissue upon contact.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][3]The chemical's properties can lead to significant irritation or damage to sensitive eye tissues.
Respiratory Irritation H335May cause respiratory irritation.[1][3]Inhalation of aerosols or dusts can irritate the respiratory tract.
Flammability H226 (Assumed)Flammable liquid and vapor.[4]Many organic amines are flammable; therefore, this compound should be handled away from ignition sources.[4][5]
Environmental Persistence Not ClassifiedPotential for PersistenceFluorinated organic compounds can be persistent in the environment and may require specific disposal methods like high-temperature incineration.[6]

Given this profile, 4,4-Difluoro-1-methylpiperidin-3-amine must be unequivocally treated as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[7]

Core Principles of Compliant Disposal

Before proceeding with the physical steps of disposal, it is crucial to internalize three foundational principles that ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

  • Segregation is Paramount : Never mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[6] Incompatible materials, such as strong acids or oxidizing agents, can react violently with amines.[6][9]

  • The "Cradle-to-Grave" Philosophy : Your laboratory is responsible for the waste from the moment it is generated (the "cradle") until its final, documented disposal (the "grave").[10] This necessitates meticulous labeling and record-keeping.

  • Your EHS Office is Your Partner : The final disposal of hazardous waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] They are the authoritative resource for navigating specific institutional and local regulations.

Procedural Guide for Disposal of 4,4-Difluoro-1-methylpiperidin-3-amine

This section details the step-by-step workflow for safely collecting and preparing the compound for final disposal.

Before handling the waste, ensure you are wearing the correct PPE. This is your primary line of defense against exposure.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[11]

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[11]

  • Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[11]

Waste must be collected at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[10]

  • Liquid Waste :

    • Collect all solutions containing 4,4-Difluoro-1-methylpiperidin-3-amine in a dedicated, sealed waste container.[6]

    • Do not mix with halogenated or non-halogenated solvent waste streams unless approved by EHS.

  • Solid Waste :

    • Collect any solid residues, contaminated weighing papers, pipette tips, and other contaminated disposable labware in a separate, clearly marked container for solid hazardous waste.[6]

    • Contaminated PPE (e.g., gloves) should also be placed in this solid waste stream.

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Container Choice : Use a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).[6][12] Ensure it has a secure, leak-proof screw cap and is in good condition, free from cracks or damage.[8][12]

  • Labeling : The container must be clearly and indelibly labeled.[7] The label must include:

    • The words "Hazardous Waste" .[10][12]

    • The full, unambiguous chemical name: "4,4-Difluoro-1-methylpiperidin-3-amine" . Do not use abbreviations or chemical formulas.[6][12]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Flammable").[6][10]

Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Location : The SAA must be under the control of laboratory personnel and located at or near the point of waste generation.[10]

  • Conditions : Store the container in a cool, dry, and well-ventilated area.[6] It must be kept away from heat, direct sunlight, and sources of ignition.[7][9]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]

Once your waste container is approaching full, or if you are generating waste infrequently, schedule a pickup.

  • Contact EHS : Contact your institution's EHS office to arrange for the collection of the hazardous waste.[6]

  • Documentation : Accurately complete any required waste pickup forms or online requests, providing a full description of the contents. This is a critical step in the "cradle-to-grave" tracking process.[12] EHS or their licensed contractor will then transport the waste for final disposal, which for fluorinated amines is typically high-temperature incineration.[13][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect Yourself : If it is safe to do so, don appropriate PPE, including respiratory protection if necessary.[11]

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[3][6] Do not use combustible materials like paper towels.

  • Collection : Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into the designated hazardous waste container.[6][9]

  • Decontamination : Clean the spill area with an appropriate solvent or decontamination solution. Collect all cleaning materials as hazardous waste.[6]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[6]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4,4-Difluoro-1-methylpiperidin-3-amine.

G Disposal Workflow for 4,4-Difluoro-1-methylpiperidin-3-amine start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE start->ppe spill Spill Occurs start->spill At any point segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate liquid_waste Liquid Waste Stream segregate->liquid_waste Liquid solid_waste Solid Waste Stream (Contaminated Labware, PPE) segregate->solid_waste Solid container Step 3: Use Compatible & Labeled Container liquid_waste->container solid_waste->container labeling Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazards container->labeling storage Step 4: Store in Secondary Containment in a designated SAA container->storage disposal Step 5: Contact EHS for Pickup and Final Disposal storage->disposal spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->container Collect spill waste

Caption: Decision workflow for safe disposal of 4,4-Difluoro-1-methylpiperidin-3-amine.

References

  • Proper Disposal of 2-(Aminomethyl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • SDS US for STEAM
  • Safety Data Sheet for 4-Methylpiperidine. Acros Organics.
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • 4,4-Difluoro-3-methylpiperidine hydrochloride.
  • Regulation of Labor
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • 4-(4-Fluorobenzylamino)
  • Safety Data Sheet for 3,3-Difluoro-1-methylpiperidin-4-amine. CymitQuimica.
  • SAFETY DATA SHEET for 1-Methylpiperidine. Merck Millipore.
  • SAFETY DATA SHEET for 4-Amino-1-methylpiperidine. TCI Chemicals.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • 3,3-Difluoro-1-methylpiperidin-4-amine dihydrochloride. MilliporeSigma.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4,4-Difluoro-1-methylpiperidin-3-amine

As a highly specialized building block in modern drug discovery, 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1) offers exceptional pharmacological advantages, primarily by utilizing the "fluorine effect" to i...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized building block in modern drug discovery, 4,4-Difluoro-1-methylpiperidin-3-amine (CAS: 1781798-41-1) offers exceptional pharmacological advantages, primarily by utilizing the "fluorine effect" to improve metabolic stability and modulate basicity. However, the very structural modifications that make this compound valuable also create a unique and severe hazard profile that demands rigorous, causality-based safety protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for handling this specific fluorinated amine.

The Causality of Hazard: Why Standard Protocols Are Insufficient

To handle this compound safely, one must understand the mechanistic interaction between its molecular structure and human tissue. The hazard profile is driven by a dual-threat architecture:

  • The Primary Amine Motif (Position 3): Like most low-molecular-weight aliphatic amines, the primary amine group is highly nucleophilic and basic. Upon contact with the skin or eyes, it rapidly initiates the saponification of epidermal lipids and cell membranes, leading to severe chemical burns and irreversible corneal damage (glaucopsia)[1].

  • The Gem-Difluoro Motif (Position 4): The substitution of hydrogen with fluorine at the 4-position significantly increases the lipophilicity (LogP) of the piperidine ring. While desirable for central nervous system (CNS) drug penetration, this lipophilicity acts as a highly efficient carrier in a laboratory setting. It drives the corrosive amine deeper and faster into dermal tissues than non-fluorinated analogs, rendering standard latex or thin nitrile gloves insufficient for prolonged exposure.

Table 1: Quantitative Hazard and Physicochemical Summary
Property / HazardValue / ClassificationOperational Implication
Molecular Formula C6H12F2N2Low molecular weight; highly mobile as a powder.
GHS Classifications H302, H315, H319, H335[2]Harmful if swallowed; causes severe skin/eye/respiratory irritation.
Vapor Pressure Low (Neat) / High (in solvent)Volatility and inhalation risk spike drastically when dissolved.
Target Organs Eyes, Skin, Respiratory Tract[3]Dictates strict mucosal and dermal barrier protection.

Personal Protective Equipment (PPE) Architecture

PPE selection for 4,4-Difluoro-1-methylpiperidin-3-amine must account for both the basicity of the amine and the permeation enhancement caused by the fluorine atoms.

  • Hand Protection (Layered Defense):

    • For handling dry powder: Wear double-layered nitrile gloves (minimum 5 mil thickness).

    • For handling in organic solvents (e.g., DCM, THF): Fluorinated compounds dissolved in organic solvents will rapidly permeate nitrile. You must wear an inner nitrile glove for dexterity and an outer Butyl Rubber or Silver Shield (PE/EVAL) glove[4].

  • Eye and Face Protection: Standard safety glasses are inadequate. You must wear tightly sealing chemical splash goggles (compliant with OSHA 29 CFR 1910.133) to prevent amine vapors from causing corneal edema[1][4]. If handling more than 50 mL of solution, a full face shield is mandatory.

  • Respiratory Protection: If engineering controls (fume hood) fail or if the compound is aerosolized, use a NIOSH-approved half-mask respirator equipped with a Type K (Green) Ammonia/Methylamine cartridge combined with a P100 particulate filter[3][4].

Visualizing the Safety Workflow

The following decision matrix dictates the specific PPE and operational pathways based on the physical state of the compound during your experiment.

G Start 4,4-Difluoro-1-methylpiperidin-3-amine Handling Operation State Determine Physical State Start->State Solid Neat Solid / Powder (Weighing & Transfer) State->Solid Dry Powder Solvent Organic Solution (Reaction & Workup) State->Solvent Dissolved PPE_Solid PPE: Double Nitrile Gloves Safety Goggles, Lab Coat Solid->PPE_Solid PPE_Solvent PPE: Butyl/Silver Shield Gloves Face Shield, Splash Apron Solvent->PPE_Solvent Hood Execute in Certified Fume Hood (Face Velocity >100 fpm) PPE_Solid->Hood PPE_Solvent->Hood Validate Post-Op Validation: Surface pH Swab Test (pH 6-7) Hood->Validate Disposal Disposal: Halogenated Organic Waste Stream Validate->Disposal

Decision matrix for PPE selection and operational workflow based on chemical physical state.

Experimental Protocol: Self-Validating Handling Methodology

To build a zero-exposure environment, follow this step-by-step methodology for weighing and transferring the compound. This protocol integrates self-validation to ensure absolute trustworthiness in your safety parameters.

Step 1: Engineering Control Validation Before opening the reagent vial, verify that the chemical fume hood is operational. Self-Validation: Check the digital monitor to ensure the face velocity is actively pulling between 100 and 120 feet per minute (fpm) . Do not proceed if the alarm is triggered or the flow is unverified.

Step 2: Static Dissipation Fluorinated powders are highly prone to static charge buildup, which can cause the powder to aerosolize upon opening the vial. Pass the sealed vial and your anti-static weighing boat through an anti-static ionizer fan for 15 seconds prior to opening.

Step 3: Precision Transfer Using a disposable, anti-static polypropylene spatula, transfer the required mass of 4,4-Difluoro-1-methylpiperidin-3-amine into the weighing boat. Immediately cap the source vial. If transferring to a reaction flask, use a wide-stem powder funnel to prevent neck-adhesion.

Step 4: Self-Validating Decontamination (Critical Step) Because amines are invisible but highly corrosive, visual inspection of the balance area is insufficient.

  • Spray a disposable wipe with a 5% citric acid or dilute acetic acid solution and wipe down the spatula, the balance pan, and the hood surface.

  • Self-Validation: Moisten a universal pH test strip with distilled water and swab the cleaned area. A reading of pH 6–7 validates successful decontamination. A reading of pH > 8 indicates residual amine; repeat the acidic wipe until neutral.

Spill Response and Disposal Plan

In the event of a spill, immediate and logical action prevents escalation.

  • Solid Spill: Do not use water, as it will dissolve the compound and spread the corrosive base. Gently cover the powder with an inert, damp absorbent (such as sand or vermiculite). Sweep into a designated solid waste container using a non-sparking tool.

  • Solution Spill: Isolate the area. Neutralize the spill by carefully applying a weak acid (e.g., sodium bisulfate powder or 5% citric acid solution) from the perimeter inward to prevent exothermic splattering. Once neutralized (verified via pH paper), absorb with chemical spill pads.

  • Disposal Logistics: Because of the gem-difluoro group, this compound must not be placed in standard basic aqueous waste. It must be segregated into a clearly labeled Halogenated Organic Waste container to comply with EPA/local environmental incineration regulations.

References

  • [2] Title: Safety Data Sheet - 1-(PROPAN-2-YL)PIPERIDIN-3-AMINE Source: CymitQuimica URL: _

  • [3] Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing Source: Centers for Disease Control and Prevention (CDC) URL:

  • [1] Title: Amines as occupational hazards for visual disturbance Source: National Institutes of Health (NIH) / PMC URL:

  • [4] Title: SAFETY DATA SHEET - n-Methyloctylamine (Fisher Scientific) Source: Fisher Scientific URL:

Sources

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